molecular formula C24H22N2O8 B15135927 2',3'-Dibenzoyl-1-methylpseudouridine

2',3'-Dibenzoyl-1-methylpseudouridine

Katalognummer: B15135927
Molekulargewicht: 466.4 g/mol
InChI-Schlüssel: BIWZQIGTYSOFMF-JIRNRHONSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

2',3'-Dibenzoyl-1-methylpseudouridine is a chemically modified nucleoside derivative of great interest in the field of therapeutic RNA development. The core structure of this compound, 1-methylpseudouridine (m1Ψ), is a critical component in the synthesis of modern mRNA-based vaccines and therapeutics. The incorporation of m1Ψ into in vitro transcribed (IVT) mRNA has been demonstrated to dramatically enhance protein expression by evading the cell's innate immune response, which would otherwise lead to mRNA degradation and inhibition of translation . Furthermore, this modification significantly increases the stability and translational capacity of mRNA, a principle that was fundamental to the high efficacy of leading COVID-19 mRNA vaccines . The 2',3'-dibenzoyl groups act as protective moieties, making this compound a vital intermediate in the chemical synthesis and manufacturing of nucleoside-modified mRNA. This controlled modification is essential for creating mRNA therapies that are safer, more stable, and have higher protein yields compared to those using unmodified uridine. Researchers can leverage this compound to advance applications in infectious disease vaccines, cancer immunotherapy, and protein replacement therapies. This product is for research purposes only and is not intended for diagnostic or therapeutic use in humans.

Eigenschaften

Molekularformel

C24H22N2O8

Molekulargewicht

466.4 g/mol

IUPAC-Name

[(2R,4R,5S)-4-benzoyloxy-2-(hydroxymethyl)-5-(1-methyl-2,4-dioxopyrimidin-5-yl)oxolan-3-yl] benzoate

InChI

InChI=1S/C24H22N2O8/c1-26-12-16(21(28)25-24(26)31)18-20(34-23(30)15-10-6-3-7-11-15)19(17(13-27)32-18)33-22(29)14-8-4-2-5-9-14/h2-12,17-20,27H,13H2,1H3,(H,25,28,31)/t17-,18+,19?,20-/m1/s1

InChI-Schlüssel

BIWZQIGTYSOFMF-JIRNRHONSA-N

Isomerische SMILES

CN1C=C(C(=O)NC1=O)[C@H]2[C@H](C([C@H](O2)CO)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4

Kanonische SMILES

CN1C=C(C(=O)NC1=O)C2C(C(C(O2)CO)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4

Herkunft des Produkts

United States

Foundational & Exploratory

A Technical Guide to the Mechanism of N1-Methylpseudouridine (m1Ψ) in mRNA Therapeutics

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of modified nucleosides into in vitro transcribed (IVT) messenger RNA (mRNA) has been a pivotal advancement in the development of mRNA-based therapeutics and vaccines[1]. Among these, N1-methylpseudouridine (m1Ψ) has emerged as a critical component, significantly enhancing the efficacy of mRNA platforms, most notably in the Pfizer-BioNTech and Moderna COVID-19 vaccines[2][3][4]. This modification, where every uridine (B1682114) is replaced by m1Ψ, confers substantial advantages by modulating two fundamental cellular processes: innate immune recognition and protein translation[3][5].

This technical guide provides an in-depth examination of the core mechanisms of action of m1Ψ. It details how m1Ψ enables mRNA to evade innate immune detection and how it enhances the efficiency of protein synthesis. The guide includes quantitative data from key studies, detailed experimental protocols for producing and evaluating m1Ψ-modified mRNA, and visual diagrams of the key molecular pathways and workflows.

Core Mechanisms of Action

The efficacy of m1Ψ-modified mRNA stems from a dual mechanism: (1) reducing the innate immunogenicity of synthetic mRNA and (2) enhancing its translational capacity. These two effects are interconnected, as the activation of immune pathways can lead to a general shutdown of protein synthesis[2][3].

Evasion of the Innate Immune System

The human innate immune system has evolved pattern recognition receptors (PRRs) to detect foreign nucleic acids, such as those from invading viruses[6]. Unmodified IVT mRNA can be recognized by several PRRs, including endosomal Toll-like receptors (TLR3, TLR7, and TLR8) and the cytoplasmic sensor RIG-I (Retinoic acid-Inducible Gene I)[7][8][9]. This recognition triggers downstream signaling cascades that result in the production of type I interferons (IFNs) and pro-inflammatory cytokines, which can lead to the inhibition of translation and promote mRNA degradation[2][10].

N1-methylpseudouridine incorporation mitigates this immune response through several mechanisms:

  • Altered Receptor Binding: The addition of the methyl group at the N1 position of pseudouridine (B1679824) sterically hinders the binding of the mRNA to innate immune sensors like TLR7 and TLR8[2]. Studies suggest that modifications like m1Ψ disrupt the specific hydrogen bonding patterns and conformational fit required for receptor activation[8].

  • Reduced dsRNA Impurities: The T7 RNA polymerase used in IVT can sometimes produce double-stranded RNA (dsRNA) by-products, which are potent activators of sensors like TLR3 and RIG-I[2][11]. While chromatography is used to remove these impurities, the presence of m1Ψ in the transcript inherently reduces the activation of these pathways[1][2]. m1Ψ-modified dsRNAs exhibit a significantly lower binding affinity for PRRs compared to unmodified dsRNAs[11].

  • Suppression of Downstream Signaling: By evading PRR recognition, m1Ψ-mRNA prevents the activation of downstream signaling pathways involving adaptor proteins like MyD88 (for TLR7/8) and TRIF (for TLR3)[9]. This blockade prevents the phosphorylation of transcription factors such as IRF3 and IRF7, which are essential for inducing the expression of type I interferons and inflammatory cytokines[9][12]. Consequently, the eIF2α phosphorylation-dependent shutdown of translation is avoided[10][13][14].

Immune_Evasion_Pathway cluster_unmodified Unmodified mRNA cluster_modified m1Ψ-Modified mRNA U_mRNA Unmodified ssRNA (Uridine) TLR78 TLR7 / TLR8 (Endosome) U_mRNA->TLR78 Recognition RIGI RIG-I (Cytoplasm) U_mRNA->RIGI Recognition MyD88 MyD88 Pathway TLR78->MyD88 IRFs IRF3/IRF7 Activation RIGI->IRFs MyD88->IRFs Cytokines Type I IFN & Pro-inflammatory Cytokines IRFs->Cytokines Translation_Inhibition Translation Inhibition Cytokines->Translation_Inhibition m1_mRNA m1Ψ-mRNA TLR78_mod TLR7 / TLR8 m1_mRNA->TLR78_mod Evasion RIGI_mod RIG-I m1_mRNA->RIGI_mod Evasion No_Activation Immune Quiescence TLR78_mod->No_Activation RIGI_mod->No_Activation Translation_Active Enhanced Translation No_Activation->Translation_Active

Caption: Innate immune sensing pathway for unmodified vs. m1Ψ-modified mRNA.
Enhancement of Translation Efficiency

Beyond immune evasion, m1Ψ directly enhances the rate and output of protein synthesis. This occurs through mechanisms that are independent of the immune response and are related to the dynamics of the ribosome during translation[10][14].

  • Increased Ribosome Loading: Studies have shown that mRNAs fully substituted with m1Ψ exhibit increased ribosome loading, meaning more ribosomes are actively translating a single mRNA molecule at any given time[3][10]. This results in larger and more abundant polysomes[3]. The increased ribosome density is thought to make the initiation of translation more permissive, either by facilitating the recycling of ribosomes on the same mRNA or by promoting new ribosome recruitment[10][14].

  • Altered Elongation Dynamics: The effect of m1Ψ on the speed of ribosome movement (elongation) is complex. Some studies suggest that m1Ψ can increase ribosome pausing at certain sites[10][14][15]. While significant pausing can be detrimental, a moderate level may be productive, potentially aiding in proper protein folding[15]. However, other kinetic studies indicate that a single m1Ψ substitution does not substantially change the rate of correct amino acid addition by cognate tRNAs[16][17][18].

  • Decoding Fidelity: The presence of m1Ψ can influence the accuracy of translation. Depending on its position within a codon and the specific near-cognate tRNA, m1Ψ can either increase or decrease the rate of amino acid misincorporation[16][19]. Computational modeling suggests these effects arise from changes in the energetics of the mRNA:tRNA base-pairing interactions within the ribosome's A-site[16][17]. Despite these potential changes in fidelity, the overall effect of m1Ψ is a dramatic increase in protein output.

Translation_Enhancement cluster_process Mechanism of m1Ψ in Translation m1_mRNA m1Ψ-mRNA Transcript ribosome_loading Increased Ribosome Loading (Higher Polysome Density) m1_mRNA->ribosome_loading Promotes elongation Altered Elongation Dynamics (Context-Dependent Pausing) m1_mRNA->elongation Influences fidelity Modulated Decoding Fidelity (Altered mRNA:tRNA energetics) m1_mRNA->fidelity Influences protein_output Dramatically Increased Protein Yield ribosome_loading->protein_output Leads to elongation->protein_output Contributes to fidelity->protein_output Contributes to

Caption: Logical flow of how m1Ψ enhances protein translation.

Quantitative Impact of m1Ψ Modification

The replacement of uridine with m1Ψ leads to quantifiable improvements in protein expression and reductions in immunogenicity.

Table 1: Effect of m1Ψ on Protein Expression

Comparison Group Fold Increase in Expression Cell/System Type Reference
m1Ψ-mRNA vs. Ψ-mRNA Up to ~13-fold Mice (in vivo) [1]
m1Ψ/m5C-mRNA vs. Ψ/m5C-mRNA Up to ~44-fold Mammalian Cell Lines [1]

| N1mΨ-Luc mRNA vs. U-Luc mRNA | >10-fold | Krebs Cell-Free Extract |[10] |

Table 2: Effect of m1Ψ on Innate Immune Response

Modification Cytokine Measured Reduction vs. Unmodified mRNA Cell/System Type Reference
Pseudouridine (Ψ) TNF-α, IL-6, IL-12p70 Significant Reduction Human Whole Blood [12]
m1Ψ (Inferred) Reduced TLR3 Activation Mammalian Cells [1][2]

| m1Ψ | (Inferred) | Reduced Intracellular Innate Immunogenicity | In Vitro Transfection |[1] |

Key Experimental Protocols

Protocol: In Vitro Transcription of m1Ψ-Modified mRNA

This protocol outlines the enzymatic synthesis of m1Ψ-containing mRNA using T7 RNA polymerase.

1. DNA Template Preparation:

  • A plasmid containing the gene of interest downstream of a T7 RNA polymerase promoter is linearized using a restriction enzyme.

  • The linearized DNA is purified using a PCR purification kit or phenol-chloroform extraction followed by ethanol (B145695) precipitation.

2. In Vitro Transcription (IVT) Reaction:

  • Assemble the following components at room temperature in nuclease-free water. An example reaction is shown in Table 3[2][7]. Table 3: Example IVT Reaction Mix

    Component Final Concentration
    Linearized DNA Template ~50-100 ng/µL
    T7 Transcription Buffer 1X
    rATP, rGTP, rCTP 2-5 mM each
    N1-methylpseudouridine-5'-Triphosphate (m1ΨTP) 2-5 mM
    Cap Analog (e.g., CleanCap® AG) 4 mM
    T7 RNA Polymerase 2-5 U/µL

    | RNase Inhibitor | 0.5-1 U/µL |

  • Mix the solution gently by flicking the tube[7].

  • Incubate the reaction at 37°C for 2-4 hours.

3. DNase Treatment & Purification:

  • Add Turbo DNase (1 µL per 20 µL reaction) to the IVT mix to degrade the DNA template[7].

  • Incubate at 37°C for 15-30 minutes[7].

  • Purify the synthesized mRNA using a column-based RNA cleanup kit (e.g., MEGAclear™ kit) or lithium chloride precipitation to remove unincorporated nucleotides, enzymes, and salts[7].

4. Quality Control:

  • Quantify the mRNA concentration using a spectrophotometer (e.g., NanoDrop).

  • Assess the mRNA quality and integrity via the A260/A280 ratio (should be ~2.0) and by running an aliquot on a denaturing agarose (B213101) gel or using a Bioanalyzer[11].

IVT_Workflow Plasmid Plasmid DNA (with T7 promoter) Linearize 1. Restriction Digest (Linearization) Plasmid->Linearize PurifyDNA 2. DNA Purification Linearize->PurifyDNA IVT 3. In Vitro Transcription (T7 Polymerase, NTPs, m1ΨTP, Cap) PurifyDNA->IVT DNase 4. DNase Treatment IVT->DNase PurifyRNA 5. mRNA Purification (e.g., Column-based) DNase->PurifyRNA QC 6. Quality Control (Concentration, Integrity) PurifyRNA->QC Final_mRNA Purified m1Ψ-mRNA QC->Final_mRNA

Caption: Standard experimental workflow for producing m1Ψ-modified mRNA.
Protocol: RNA Immunogenicity Assay in Human Whole Blood

This ex vivo method measures the cytokine response to IVT mRNA, providing a physiologically relevant assessment of immunogenicity[7][12].

1. Preparation of mRNA Complexes:

  • Complex the purified m1Ψ-mRNA and an unmodified control mRNA with a transfection reagent (e.g., TransIT®-mRNA) according to the manufacturer's instructions. This facilitates cellular uptake.

2. Blood Collection and Stimulation:

  • Collect fresh human whole blood from healthy donors in heparin-containing tubes.

  • Within 2 hours of collection, add the mRNA complexes to aliquots of whole blood in a 24-well plate. Include positive (e.g., R848, a TLR7/8 agonist) and negative (transfection reagent only) controls[12].

  • Incubate the plates at 37°C in a 5% CO₂ incubator for 6 to 24 hours[12].

3. Cytokine Measurement:

  • After incubation, centrifuge the plates to separate plasma from blood cells.

  • Collect the supernatant (plasma).

  • Quantify the concentration of specific pro-inflammatory cytokines (e.g., TNF-α, IFN-α, IL-6, IL-12p70) using Enzyme-Linked Immunosorbent Assays (ELISAs) or multiplex immunoassays (e.g., Meso Scale Discovery)[7][12][].

4. Data Analysis:

  • Compare the cytokine levels induced by m1Ψ-mRNA to those induced by unmodified mRNA and controls. A significant reduction in cytokine production for the m1Ψ-mRNA sample indicates lower immunogenicity.

Conclusion and Future Directions

The incorporation of N1-methylpseudouridine is a cornerstone of modern mRNA therapeutic design. Its dual ability to suppress innate immune activation and enhance protein translation has overcome major hurdles that previously limited the clinical viability of mRNA technology[4]. The mechanisms—evading PRRs like TLR7/8 and increasing ribosome density on the transcript—are now well-characterized, providing a rational basis for its use[2][10].

Future research is focused on exploring other novel nucleoside modifications and their combinations to further refine mRNA performance[5]. The goal is to develop mRNAs with tailored stability, tissue-specific translation, and even more precise control over protein expression levels. As the field advances, the foundational understanding of how m1Ψ functions will continue to guide the development of the next generation of RNA-based medicines.

References

The Strategic Application of Benzoyl Protecting Groups in Nucleoside Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate field of nucleoside chemistry, particularly in the synthesis of oligonucleotides and antiviral analogs, the judicious use of protecting groups is paramount. These temporary modifications to reactive functional groups prevent unwanted side reactions and guide the synthetic pathway towards the desired product. Among the arsenal (B13267) of protective moieties, the benzoyl (Bz) group holds a significant, albeit nuanced, role. This technical guide provides an in-depth exploration of the function of benzoyl protecting groups in nucleoside synthesis, detailing their application, experimental protocols, and impact on synthetic outcomes.

Core Principles of Benzoyl Protection

Benzoyl groups are primarily employed to protect the exocyclic amino groups of nucleobases, such as the N4 of cytidine (B196190) and the N6 of adenosine, as well as the hydroxyl groups of the sugar moiety, most notably the 2'-hydroxyl in ribonucleosides.[1][2] The benzoyl group offers a balance of stability to various reaction conditions encountered during oligonucleotide synthesis while being removable under specific basic conditions.[1][2]

The primary advantages of using benzoyl protection include:

  • Robustness: Benzoyl groups are stable to the acidic conditions often required for the removal of other protecting groups like the 5'-O-dimethoxytrityl (DMT) group.[3]

  • Crystallinity: Benzoylated nucleosides are often crystalline solids, which facilitates their purification.

However, the use of benzoyl groups also presents challenges:

  • Harsh Deprotection Conditions: Removal of benzoyl groups typically requires strong basic conditions, such as concentrated ammonium (B1175870) hydroxide (B78521) at elevated temperatures, which can be detrimental to sensitive oligonucleotides.[3][4]

  • Side Reactions: During deprotection with amines like methylamine, N-benzoyl cytidine is susceptible to transamination, leading to undesired base modifications.[5] This has led to the preference for the acetyl (Ac) protecting group for cytidine in "UltraFAST" deprotection protocols.[3][4]

Experimental Methodologies

Introduction of Benzoyl Groups (Benzoylation)

The most common method for the N-benzoylation of the exocyclic amino groups of deoxyadenosine (B7792050) and deoxycytidine is the "transient protection" method. This one-flask procedure involves the in-situ silylation of the hydroxyl groups, followed by N-acylation with benzoyl chloride, and subsequent hydrolysis of the silyl (B83357) ethers.[1]

Detailed Protocol: Transient N-Benzoylation of 2'-Deoxyadenosine (B1664071) [1]

  • Preparation: Dissolve 2'-deoxyadenosine (1.0 equivalent) in anhydrous pyridine.

  • Silylation: Add trimethylchlorosilane (TMSCl) to the solution and stir to protect the hydroxyl groups.

  • Benzoylation: Introduce benzoyl chloride (BzCl) to the reaction mixture to effect N-benzoylation. The reaction initially forms the N,N-dibenzoylated derivative.

  • Hydrolysis: Add water to the mixture to hydrolyze the transient trimethylsilyl (B98337) ethers. Subsequently, add concentrated ammonium hydroxide to selectively hydrolyze the more labile N,N-dibenzoyl adduct to the desired N6-benzoyl-2'-deoxyadenosine.

  • Purification: The product can be purified by flash chromatography to yield N6-benzoyl-2'-deoxyadenosine.

Removal of Benzoyl Groups (Deprotection)

The standard method for the deprotection of N-benzoyl groups from synthesized oligonucleotides involves treatment with concentrated ammonium hydroxide.

Detailed Protocol: Deprotection of N-Benzoyl Groups with Ammonium Hydroxide [4][6]

  • Cleavage and Deprotection: Treat the solid support-bound oligonucleotide with concentrated ammonium hydroxide (28-33%) at 55°C for 17 hours. This step simultaneously cleaves the oligonucleotide from the support and removes the benzoyl protecting groups from the nucleobases.

  • Work-up: After the specified time, cool the reaction vessel and transfer the ammoniacal solution containing the deprotected oligonucleotide to a separate tube.

  • Evaporation: Remove the ammonia (B1221849) by evaporation under reduced pressure.

  • Purification: The crude deprotected oligonucleotide can then be purified by methods such as HPLC or gel electrophoresis.

Quantitative Data on Benzoylation and Deprotection

The efficiency of protection and deprotection steps is critical for the overall yield and purity of the final nucleoside or oligonucleotide product. The following tables summarize key quantitative data from various studies.

NucleosideProtection MethodReagentsReaction TimeYield (%)Reference
2'-DeoxyadenosineTransient ProtectionTMSCl, BzCl, Pyridine, NH4OHA few hours95[1]
2'-DeoxycytidineTransient ProtectionTMSCl, BzCl, Pyridine, NH4OHA few hours95[1]
AdenosineTransient ProtectionTMSCl, BzCl, Pyridine, NH4OH, H2O2.5 h (rt)39[1]
2'-DeoxycytidineDirect BenzoylationBenzoic Anhydride, PyridineNot specifiedHigh[7]

Table 1: Comparison of Benzoylation Methods and Yields. This table highlights the high efficiency of the transient protection method for deoxyribonucleosides.

Protecting GroupDeprotection ReagentTemperature (°C)TimeOutcomeReference
N-Benzoyl (on dA, dC)Conc. NH4OH5517 hComplete Deprotection[6]
N-Benzoyl (on dC)AMA (NH4OH/Methylamine 1:1)6510 minBase Modification (Transamination)[3][5]
N-Acetyl (on dC)AMA (NH4OH/Methylamine 1:1)6510 minClean Deprotection[3]
N-BenzoylEthanolic AmmoniaNot specified2 hMajority retained[8]
N-Phenoxyacetyl (PAC)Ethanolic AmmoniaNot specified2 hRapidly and selectively cleaved[8]

Table 2: Comparison of Deprotection Conditions. This table illustrates the trade-off between speed and potential side reactions in deprotection strategies. The use of AMA is significantly faster but necessitates the use of acetyl protection on cytidine to avoid transamination.[3][5]

Signaling Pathways and Experimental Workflows

Visualizing the chemical transformations and decision-making processes in nucleoside synthesis is crucial for understanding the strategic role of protecting groups.

Benzoyl_Protection_Mechanism cluster_nucleoside Nucleoside (e.g., Deoxyadenosine) cluster_reagents Reagents cluster_product Product Nucleoside Deoxyadenosine (with exocyclic NH2) Reaction_Intermediate Tetrahedral Intermediate Nucleoside->Reaction_Intermediate Attack by NH2 BzCl Benzoyl Chloride (BzCl) BzCl->Reaction_Intermediate Pyridine Pyridine (Base) Pyridine->Reaction_Intermediate Base Catalyst Protected_Nucleoside N6-Benzoyl-Deoxyadenosine Reaction_Intermediate->Protected_Nucleoside Elimination of HCl

Figure 1: General mechanism of N-benzoylation of a nucleoside.

Experimental_Workflow_Benzoylation start Start: Deoxynucleoside dissolve Dissolve in Anhydrous Pyridine start->dissolve silylate Add TMSCl (Transient Protection of OH) dissolve->silylate benzoylate Add Benzoyl Chloride (N-Benzoylation) silylate->benzoylate hydrolyze Add H2O and NH4OH (Hydrolysis of Silyl Ethers and excess Benzoyl groups) benzoylate->hydrolyze purify Purification (Flash Chromatography) hydrolyze->purify end End: N-Benzoyl-Protected Nucleoside purify->end Orthogonal_Protection_Strategy cluster_info Role of Benzoyl Group Start Fully Protected Oligonucleotide on Solid Support Step1 Step 1: 5'-Deprotection (DMT Removal) Start->Step1 Acidic Conditions Step2 Step 2: Coupling (Chain Elongation) Step1->Step2 Step3 Step 3: Capping Step2->Step3 Step4 Step 4: Oxidation Step3->Step4 Step4->Step1 Repeat for next cycle Step5 Step 5: Final Deprotection (Cleavage and Base Deprotection) Step4->Step5 After final cycle End Purified Oligonucleotide Step5->End Basic Conditions (e.g., NH4OH) Info Benzoyl group on nucleobase remains stable during steps 1-4. It is removed in step 5.

References

The Advent of N1-Methylpseudouridine: A Technical Guide to its Discovery and Impact on RNA Biology

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthetic mRNA revolution, culminating in the rapid development of life-saving vaccines, hinges on a key chemical modification: N1-methylpseudouridine (m1Ψ). This in-depth technical guide explores the discovery of m1Ψ, its profound significance in RNA biology, and the experimental underpinnings of its application. We will delve into the mechanisms by which m1Ψ enhances protein expression and evades the innate immune system, providing a comprehensive resource for researchers and developers in the field of RNA therapeutics.

Discovery and a New Era for mRNA

The journey to harnessing the therapeutic potential of messenger RNA (mRNA) was fraught with challenges, primarily its inherent instability and its propensity to trigger an inflammatory response. Early attempts to use in vitro transcribed (IVT) mRNA for therapeutic purposes were hampered by rapid degradation and the activation of innate immune sensors that recognize foreign RNA.

A pivotal breakthrough came from the persistent research of Katalin Karikó and Drew Weissman. Their work, which ultimately led to their recognition with the 2023 Nobel Prize in Physiology or Medicine, identified that nucleoside modifications, naturally present in cellular RNA, could be leveraged to overcome these obstacles.[1][2] Their initial focus was on pseudouridine (B1679824) (Ψ), the most abundant RNA modification, which they demonstrated could suppress the immunogenicity of IVT mRNA.[3]

Further investigations revealed that an even more effective modification was N1-methylpseudouridine (m1Ψ). This nucleoside, a derivative of pseudouridine, not only significantly dampened the immune response but also led to a substantial increase in protein translation from the modified mRNA.[2][4][5] This dual benefit established m1Ψ as a cornerstone of modern mRNA vaccine technology, utilized in both the Pfizer-BioNTech and Moderna COVID-19 vaccines.[6]

The Significance of N1-Methylpseudouridine in RNA Biology

The incorporation of m1Ψ into synthetic mRNA molecules confers two primary advantages: reduced immunogenicity and enhanced translational efficiency. These properties are interconnected and stem from the unique structural and chemical characteristics of m1Ψ.

Evasion of the Innate Immune System

The innate immune system has evolved to recognize and respond to foreign RNA, a hallmark of viral infections. This recognition is primarily mediated by pattern recognition receptors (PRRs) such as Toll-like receptors (TLRs) and the protein kinase R (PKR).

  • Toll-Like Receptors (TLRs): Endosomal TLRs, particularly TLR3, TLR7, and TLR8, are key sensors of single-stranded and double-stranded RNA.[1][7] Unmodified IVT mRNA can activate these receptors, leading to the production of pro-inflammatory cytokines and type I interferons. The presence of m1Ψ in the mRNA strand sterically hinders the binding of the RNA to these TLRs, thereby preventing the initiation of the downstream inflammatory cascade.[8] This reduction in immune activation is crucial for preventing adverse reactions and allowing the mRNA to persist long enough for efficient translation.

  • Protein Kinase R (PKR): PKR is a cytoplasmic sensor that is activated by double-stranded RNA (dsRNA), a common byproduct of viral replication and in vitro transcription.[9][10] Activated PKR phosphorylates the eukaryotic initiation factor 2α (eIF2α), which leads to a global shutdown of protein synthesis. By reducing the formation of dsRNA contaminants during in vitro transcription and potentially altering the secondary structure of the mRNA, m1Ψ helps to avoid the activation of PKR, thus preserving the cell's translational machinery.[8]

Enhanced Translation Efficiency

The increased protein production from m1Ψ-modified mRNA is a result of several factors:

  • Increased mRNA Stability: By evading the immune system's degradation machinery, m1Ψ-modified mRNA has a longer half-life within the cell, providing more time for ribosomes to translate it into protein.[4][11]

  • Improved Ribosome Loading and Elongation: Studies have shown that the presence of m1Ψ can increase the rate of translation initiation and ribosome loading onto the mRNA.[8] While some reports suggest a potential for slower elongation, the overall effect is a significant boost in protein output.[8] The exact mechanism is thought to involve favorable interactions with the ribosome and alterations in the mRNA's secondary structure that make it more accessible for translation.

Quantitative Data on the Effects of N1-Methylpseudouridine

The advantages of incorporating m1Ψ into mRNA are not merely qualitative. Numerous studies have quantified the significant improvements in protein expression and the reduction in immunogenicity compared to unmodified uridine (B1682114) (U) and pseudouridine (Ψ).

ModificationFold Change in Protein Expression (relative to U)Reduction in Inflammatory Cytokines (e.g., TNF-α, IFN-β)Reference(s)
Pseudouridine (Ψ) ~2-10 fold increaseSignificant reduction[4][5]
N1-methylpseudouridine (m1Ψ) Up to ~10-100 fold increaseMore pronounced reduction than Ψ[2][4][5]

Note: The exact fold change can vary depending on the specific mRNA sequence, cell type, and delivery method used.

Key Experimental Protocols

The following sections provide detailed methodologies for key experiments used in the study and application of m1Ψ-modified mRNA.

In Vitro Transcription of m1Ψ-Modified mRNA

This protocol outlines the synthesis of m1Ψ-containing mRNA using T7 RNA polymerase.

Materials:

  • Linearized DNA template with a T7 promoter

  • NTP solution (ATP, GTP, CTP)

  • m1ΨTP (N1-methylpseudouridine-5'-triphosphate)

  • T7 RNA polymerase

  • Transcription buffer (e.g., 40 mM Tris-HCl pH 7.9, 6 mM MgCl2, 2 mM spermidine, 10 mM DTT)

  • RNase inhibitor

  • DNase I, RNase-free

  • RNA purification kit (e.g., MEGAclear™ Transcription Clean-Up Kit)

  • Nuclease-free water

Procedure:

  • Transcription Reaction Setup: In a nuclease-free tube on ice, combine the following in order: nuclease-free water, transcription buffer, ATP, GTP, CTP (final concentration of each is typically 2-5 mM), m1ΨTP (to completely replace UTP, at a similar final concentration), linearized DNA template (0.5-1 µg), RNase inhibitor (e.g., 20 units), and T7 RNA polymerase (e.g., 50 units). The total reaction volume is typically 20-50 µL.

  • Incubation: Mix the reaction gently and incubate at 37°C for 2-4 hours.

  • DNase Treatment: Add DNase I (e.g., 2 units) to the reaction mixture and incubate at 37°C for 15-30 minutes to digest the DNA template.

  • RNA Purification: Purify the transcribed mRNA using an RNA purification kit according to the manufacturer's instructions. This step is crucial to remove unincorporated nucleotides, enzymes, and salts.

  • Quantification and Quality Control: Determine the concentration and purity of the mRNA using a spectrophotometer (A260/A280 ratio should be ~2.0). Analyze the integrity of the mRNA using gel electrophoresis (e.g., denaturing agarose (B213101) gel or Bioanalyzer).

Measuring Immunogenicity of Modified mRNA in Cell Culture

This protocol describes how to assess the inflammatory response to m1Ψ-modified mRNA in a human cell line.

Materials:

  • Human cell line known to express TLRs (e.g., HEK293T, peripheral blood mononuclear cells - PBMCs)

  • Cell culture medium and supplements

  • Transfection reagent (e.g., Lipofectamine™ 3000, TransIT®-mRNA)

  • Unmodified, Ψ-modified, and m1Ψ-modified mRNA encoding a reporter protein (e.g., luciferase or GFP)

  • Control (e.g., poly(I:C) as a potent immune stimulator)

  • RNA lysis buffer for qPCR

  • ELISA kits for specific cytokines (e.g., TNF-α, IL-6, IFN-β)

  • qRT-PCR reagents

Procedure:

  • Cell Seeding: Seed the cells in a multi-well plate at a density that will result in 70-80% confluency on the day of transfection.

  • Transfection: Prepare mRNA-lipid complexes using a suitable transfection reagent according to the manufacturer's protocol. Add the complexes to the cells and incubate for a specified period (e.g., 6-24 hours).

  • Sample Collection:

    • Supernatant for ELISA: Collect the cell culture supernatant and store at -80°C for cytokine analysis.

    • Cell Lysate for qPCR: Wash the cells with PBS and lyse them using an appropriate lysis buffer for RNA extraction.

  • Cytokine Quantification (ELISA): Use commercial ELISA kits to measure the concentration of pro-inflammatory cytokines in the collected supernatants, following the manufacturer's instructions.

  • Gene Expression Analysis (qPCR): Extract total RNA from the cell lysates and perform reverse transcription to generate cDNA. Use qPCR to measure the expression levels of genes involved in the innate immune response (e.g., IFNB1, TNF, IL6, and interferon-stimulated genes like OAS1 and RIG-I). Normalize the expression data to a housekeeping gene (e.g., GAPDH or ACTB).

Ribosome Profiling of m1Ψ-Modified mRNA

This protocol provides a high-level overview of ribosome profiling to assess the translational landscape of m1Ψ-modified mRNA.

Materials:

  • Cells transfected with m1Ψ-modified mRNA

  • Cycloheximide (B1669411) (translation elongation inhibitor)

  • Lysis buffer with cycloheximide

  • RNase I

  • Sucrose (B13894) gradient ultracentrifugation equipment

  • RNA extraction reagents

  • Reagents for library preparation for next-generation sequencing (NGS)

Procedure:

  • Translation Arrest and Cell Lysis: Treat the cells with cycloheximide to "freeze" the ribosomes on the mRNA. Lyse the cells in a buffer containing cycloheximide.

  • Nuclease Digestion: Treat the cell lysate with RNase I to digest the mRNA regions not protected by ribosomes. This will generate ribosome-protected fragments (RPFs) of approximately 28-30 nucleotides.

  • Ribosome Isolation: Isolate the monosomes (single ribosomes bound to an RPF) by sucrose gradient ultracentrifugation.

  • RPF Extraction: Extract the RPFs from the isolated monosomes.

  • Library Preparation and Sequencing: Ligate adapters to the 3' and 5' ends of the RPFs, perform reverse transcription to create a cDNA library, and then amplify the library by PCR. Sequence the library using a high-throughput sequencing platform.

  • Data Analysis: Align the sequencing reads to the reference transcriptome to map the positions of the ribosomes on the mRNA. This data can reveal the density of ribosomes along the transcript, providing insights into translation initiation and elongation rates.

Visualizing the Molecular Mechanisms

To better understand the signaling pathways and experimental workflows discussed, the following diagrams are provided in the DOT language for Graphviz.

Signaling Pathways

Innate_Immune_Sensing_of_Exogenous_RNA cluster_extracellular Endosome cluster_cytoplasm Cytoplasm unmodified_mRNA Unmodified mRNA TLR7_8 TLR7/8 unmodified_mRNA->TLR7_8 Binds TLR3 TLR3 unmodified_mRNA->TLR3 Binds (dsRNA) m1psi_mRNA m1Ψ-mRNA m1psi_mRNA->TLR7_8 Binding Inhibited m1psi_mRNA->TLR3 Binding Inhibited MyD88 MyD88 TLR7_8->MyD88 TRIF TRIF TLR3->TRIF NFkB_activation NF-κB Activation MyD88->NFkB_activation IRF_activation IRF3/7 Activation MyD88->IRF_activation TRIF->NFkB_activation TRIF->IRF_activation Cytokines Pro-inflammatory Cytokines NFkB_activation->Cytokines Interferons Type I Interferons IRF_activation->Interferons dsRNA dsRNA contaminant PKR_inactive PKR (inactive) dsRNA->PKR_inactive Activates PKR_active PKR (active) PKR_inactive->PKR_active Dimerization & Autophosphorylation eIF2a eIF2α PKR_active->eIF2a eIF2a_P eIF2α-P eIF2a->eIF2a_P Phosphorylation Translation_inhibition Translation Inhibition eIF2a_P->Translation_inhibition

Caption: Innate immune sensing of exogenous RNA in the endosome and cytoplasm.

Experimental Workflows

IVT_Workflow cluster_template Template Preparation cluster_transcription In Vitro Transcription cluster_purification Purification & QC Plasmid Plasmid DNA Linearization Linearization Plasmid->Linearization IVT_mix Transcription Mix (T7 Polymerase, NTPs, m1ΨTP) Linearization->IVT_mix Incubation Incubation (37°C) IVT_mix->Incubation DNase_treatment DNase I Treatment Incubation->DNase_treatment Purification RNA Purification DNase_treatment->Purification QC Quantification & Quality Control Purification->QC m1psi_mRNA m1Ψ-mRNA QC->m1psi_mRNA

Caption: Workflow for the in vitro transcription of m1Ψ-modified mRNA.

Immunogenicity_Assay_Workflow start Seed Cells transfection Transfect with m1Ψ-mRNA start->transfection incubation Incubate (6-24h) transfection->incubation collect_supernatant Collect Supernatant incubation->collect_supernatant lyse_cells Lyse Cells incubation->lyse_cells elisa ELISA for Cytokines collect_supernatant->elisa rna_extraction RNA Extraction lyse_cells->rna_extraction results Analyze Data elisa->results qpcr qRT-PCR for Immune Genes rna_extraction->qpcr qpcr->results

Caption: Workflow for assessing the immunogenicity of m1Ψ-modified mRNA.

Conclusion

The discovery and application of N1-methylpseudouridine represent a landmark achievement in RNA biology and medicine. By simultaneously enhancing translational efficiency and mitigating the innate immune response, m1Ψ has transformed mRNA from a delicate biological molecule into a powerful therapeutic platform. The continued exploration of this and other RNA modifications will undoubtedly pave the way for a new generation of vaccines and therapies for a wide range of diseases. This technical guide provides a foundational understanding of the science behind m1Ψ, empowering researchers to build upon this revolutionary technology.

References

Stability of 2',3'-Dibenzoyl-1-methylpseudouridine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2',3'-Dibenzoyl-1-methylpseudouridine is a protected nucleoside derivative of N1-methylpseudouridine (m1Ψ), a key component in therapeutic mRNA technologies. The benzoyl protecting groups at the 2' and 3' positions of the ribose sugar are crucial for synthetic applications, preventing unwanted side reactions during oligonucleotide synthesis. However, the stability of these ester linkages, as well as the inherent stability of the m1Ψ core, is a critical parameter for storage, handling, and downstream applications. This document outlines the predicted stability profile of this compound under various chemical conditions.

Predicted Chemical Stability and Degradation Pathways

The stability of this compound is primarily governed by two key structural features: the benzoyl ester linkages and the N-glycosidic bond of the N1-methylpseudouridine core.

Hydrolysis of Benzoyl Esters

Benzoyl esters are susceptible to hydrolysis under both acidic and basic conditions.

  • Base-Catalyzed Hydrolysis (Saponification): This is predicted to be the primary degradation pathway under basic conditions. The hydroxide (B78521) ion acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. This reaction is generally rapid and proceeds via a tetrahedral intermediate to yield 1-methylpseudouridine (B86832) and benzoate (B1203000) salts. It is expected that the 2'- and 3'-benzoyl groups will be sequentially or simultaneously cleaved.

  • Acid-Catalyzed Hydrolysis: In the presence of a strong acid and water, the benzoyl esters can be hydrolyzed back to 1-methylpseudouridine and benzoic acid. This reaction is the reverse of Fischer esterification and is typically slower than base-catalyzed hydrolysis.

  • Acyl Migration: In ribonucleosides with adjacent 2' and 3' hydroxyl groups, acyl migration is a known phenomenon. While both positions are protected in the parent compound, partial hydrolysis could lead to a 2'- or 3'-monobenzoylated intermediate, which could then potentially isomerize.

Stability of the N1-methylpseudouridine Core

The N1-methylpseudouridine core is generally more stable than its canonical uridine (B1682114) counterpart, particularly against enzymatic degradation and photodecomposition.

  • Glycosidic Bond Stability: The C-glycosidic bond in pseudouridine (B1679824) and its derivatives is more stable to hydrolysis than the N-glycosidic bond in uridine. However, under harsh acidic conditions, cleavage of this bond to yield the free nucleobase (1-methylpseudouracil) and the ribose derivative is a potential, albeit slow, degradation pathway.

  • Photostability: N1-methylpseudouridine has been shown to be significantly more photostable than uridine when exposed to UV radiation. This suggests that the core nucleoside is resilient to degradation by light.

Quantitative Data from Analogous Compounds

Direct quantitative stability data for this compound is unavailable. The following table summarizes relevant data from studies on N1-methylpseudouridine, which provides insight into the stability of the core nucleoside.

ParameterCompoundConditionResultReference
Photostability N1-methylpseudouridine vs. UridineIrradiation at 267 nm in aqueous solution (pH 7.4)m1Ψ is 6.7-fold more photostable than Uridine.[1][2]
Duplex Stability RNA duplexes containing m1Ψ vs. UridineThermal denaturation studiesm1Ψ-containing duplexes exhibit higher melting temperatures (Tm), indicating greater stability.[3][4]
Enzymatic Stability mRNA containing m1ΨIn biological systemsIncorporation of m1Ψ enhances stability against degradation by enzymes (nucleases).[4][5]

Proposed Degradation Pathways Visualization

The following diagrams illustrate the predicted degradation pathways of this compound.

G A 2',3'-Dibenzoyl- 1-methylpseudouridine B 1-methylpseudouridine A->B  Base or Acid  Hydrolysis C Benzoic Acid / Benzoate A->C  Base or Acid  Hydrolysis D 1-methylpseudouracil B->D  Strong Acid  Hydrolysis E Ribose Derivative B->E  Strong Acid  Hydrolysis

Caption: Predicted chemical degradation pathways for this compound.

Experimental Protocols for Stability Assessment

The following are proposed, detailed methodologies for experimentally determining the stability of this compound.

pH Stability Profiling

Objective: To determine the rate of hydrolysis of the benzoyl esters and the degradation of the N1-methylpseudouridine core across a range of pH values.

Methodology:

  • Buffer Preparation: Prepare a series of buffers covering a pH range from 2 to 12 (e.g., HCl for pH 2, citrate (B86180) for pH 4-6, phosphate (B84403) for pH 7-8, and carbonate-bicarbonate for pH 9-10, NaOH for pH 12).

  • Sample Preparation: Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile (B52724) or DMSO) and dilute it into each buffer to a final concentration of approximately 1 mg/mL.

  • Incubation: Incubate the samples at controlled temperatures (e.g., 25°C, 40°C, and 60°C).

  • Time-Point Sampling: Withdraw aliquots at various time points (e.g., 0, 1, 2, 4, 8, 24, 48, and 72 hours).

  • Sample Quenching: Immediately neutralize the pH of the aliquots to stop further degradation, if necessary, and dilute with the mobile phase for analysis.

  • HPLC Analysis: Analyze the samples using a reverse-phase HPLC method with a C18 column. Use a gradient elution with a mobile phase consisting of water (with 0.1% formic acid or another suitable modifier) and acetonitrile. Monitor the disappearance of the parent compound and the appearance of degradation products (e.g., 1-methylpseudouridine, benzoic acid, and any monobenzoylated intermediates) using a UV detector at an appropriate wavelength (e.g., 260 nm and 230 nm).

  • Data Analysis: Calculate the degradation rate constants (k) at each pH and temperature by plotting the natural logarithm of the remaining concentration of the parent compound versus time.

Photostability Testing

Objective: To assess the degradation of this compound upon exposure to UV and visible light.

Methodology:

  • Sample Preparation: Prepare solutions of the compound in a photochemically inert solvent (e.g., acetonitrile/water) in quartz cuvettes.

  • Light Exposure: Expose the samples to a controlled light source that meets ICH Q1B guidelines (e.g., a xenon lamp or a metal halide lamp). Maintain a dark control sample wrapped in aluminum foil.

  • Analysis: At specified time intervals, analyze the exposed and control samples by HPLC-UV as described in the pH stability protocol.

  • Data Analysis: Compare the chromatograms of the exposed and control samples to identify any photodegradation products and quantify the loss of the parent compound.

Proposed Experimental Workflow Visualization

The following diagram outlines a general workflow for the stability testing of this compound.

G cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_results Results A Prepare Stock Solution of This compound B pH Profiling (pH 2-12) A->B C Temperature Stress (25°C, 40°C, 60°C) A->C D Photostability (ICH Q1B) A->D E Time-Point Sampling B->E C->E D->E F HPLC-UV Analysis E->F G Identify & Quantify Degradants F->G H Determine Degradation Kinetics G->H I Elucidate Degradation Pathways H->I

Caption: General experimental workflow for stability assessment.

Conclusion

While direct stability data for this compound is not currently available, a predictive analysis based on its chemical structure and the behavior of analogous compounds suggests that the primary degradation pathway will be the hydrolysis of the 2' and 3' benzoyl esters, particularly under basic conditions. The N1-methylpseudouridine core is expected to be relatively stable, especially in comparison to canonical nucleosides. The experimental protocols and workflows outlined in this guide provide a robust framework for researchers to empirically determine the stability profile of this important synthetic intermediate, ensuring its proper handling, storage, and application in the development of mRNA-based therapeutics.

References

Spectroscopic Characterization of 2',3'-Dibenzoyl-1-methylpseudouridine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data for 2',3'-Dibenzoyl-1-methylpseudouridine and the detailed experimental protocols for their acquisition. Due to the current absence of publicly available experimental spectra for this specific molecule, this document focuses on predicted values derived from the analysis of its constituent parts and general principles of spectroscopy. It serves as a practical resource for researchers involved in the synthesis, identification, and characterization of modified nucleosides.

Data Presentation: Expected Spectroscopic Data

The following tables summarize the anticipated ¹H NMR, ¹³C NMR, and Mass Spectrometry data for this compound. These predictions are based on the known spectroscopic properties of 1-methylpseudouridine (B86832) and the well-documented effects of benzoyl protecting groups on the ribose moiety.

Table 1: Expected ¹H NMR Chemical Shifts

Solvent: CDCl₃, Reference: TMS (δ = 0.00 ppm)

ProtonExpected Chemical Shift (ppm)MultiplicityNotes
H-6~ 7.5 - 7.8sThe chemical shift is influenced by the uracil (B121893) ring system.
Benzoyl-H (ortho)~ 8.0 - 8.2mProtons on the benzoyl groups ortho to the carbonyl.
Benzoyl-H (meta/para)~ 7.3 - 7.6mProtons on the benzoyl groups meta and para to the carbonyl.
H-1'~ 6.0 - 6.3dAnomeric proton, shifted downfield due to the C-glycosidic bond and adjacent benzoyl group.
H-2'~ 5.5 - 5.8mShifted significantly downfield due to the attached benzoyl group.
H-3'~ 5.4 - 5.7mShifted significantly downfield due to the attached benzoyl group.
H-4'~ 4.3 - 4.6m
H-5'a, H-5'b~ 3.8 - 4.2mDiastereotopic protons of the exocyclic CH₂ group.
N1-CH₃~ 3.3 - 3.5sMethyl group attached to the N1 position of the uracil ring.

Table 2: Expected ¹³C NMR Chemical Shifts

Solvent: CDCl₃, Reference: CDCl₃ (δ = 77.16 ppm)

CarbonExpected Chemical Shift (ppm)Notes
Benzoyl C=O~ 165 - 167Carbonyl carbons of the two benzoyl groups.
C-2, C-4~ 150 - 165Carbonyl carbons of the uracil ring.
Benzoyl C (ipso)~ 129 - 131Carbon attached to the carbonyl group in the benzoyl rings.
Benzoyl C (ortho, meta, para)~ 128 - 134Aromatic carbons of the benzoyl groups.
C-6~ 140 - 145Olefinic carbon in the uracil ring.
C-5~ 110 - 115Carbon of the C-glycosidic bond.
C-1'~ 88 - 92Anomeric carbon.
C-2', C-3'~ 70 - 75Carbons bearing the benzoyl esters, shifted downfield.
C-4'~ 80 - 85
C-5'~ 60 - 65
N1-CH₃~ 35 - 40Methyl carbon attached to the N1 position.

Table 3: Expected Mass Spectrometry Data

Ionization Mode: Electrospray Ionization (ESI) - Positive Mode

IonExpected m/zNotes
[M+H]⁺467.16Calculated for C₂₄H₂₃N₂O₇⁺
[M+Na]⁺489.14Calculated for C₂₄H₂₂N₂O₇Na⁺
[M-C₇H₅O]⁺361.12Loss of a benzoyl group.
[M-C₇H₅O₂]⁺345.13Loss of benzoic acid.
[C₇H₅O]⁺105.03Benzoyl cation, a characteristic fragment.

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are provided below. These protocols represent standard practices for the characterization of novel nucleoside derivatives.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation:

    • Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃).

    • Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (δ = 0.00 ppm).

    • Transfer the solution to a 5 mm NMR tube.

  • ¹H NMR Spectroscopy:

    • Instrument: A 400 MHz or higher field NMR spectrometer.

    • Acquisition Parameters:

      • Pulse Program: Standard single-pulse experiment (e.g., 'zg30').

      • Number of Scans: 16-64, depending on sample concentration.

      • Relaxation Delay: 1-2 seconds.

      • Acquisition Time: 3-4 seconds.

      • Spectral Width: -2 to 12 ppm.

    • Processing: Apply a Fourier transform with an exponential window function (line broadening of 0.3 Hz). Phase and baseline correct the spectrum. Integrate all signals and reference the spectrum to the TMS signal at 0.00 ppm.

  • ¹³C NMR Spectroscopy:

    • Instrument: A 400 MHz or higher field NMR spectrometer (operating at ~100 MHz for ¹³C).

    • Acquisition Parameters:

      • Pulse Program: Proton-decoupled ¹³C experiment (e.g., 'zgpg30').

      • Number of Scans: 1024-4096, due to the low natural abundance of ¹³C.

      • Relaxation Delay: 2 seconds.

      • Spectral Width: 0 to 200 ppm.

    • Processing: Apply a Fourier transform with an exponential window function (line broadening of 1-2 Hz). Phase and baseline correct the spectrum. Reference the spectrum to the CDCl₃ solvent peak at 77.16 ppm.

2. Mass Spectrometry (MS)

  • Sample Preparation:

    • Prepare a stock solution of the compound in a suitable solvent such as methanol (B129727) or acetonitrile (B52724) at a concentration of approximately 1 mg/mL.

    • Dilute the stock solution to a final concentration of 1-10 µg/mL in a solvent mixture appropriate for electrospray ionization (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

  • High-Resolution Mass Spectrometry (HRMS):

    • Instrument: A high-resolution mass spectrometer such as a Time-of-Flight (TOF) or Orbitrap instrument, coupled to a liquid chromatography system (LC-MS).

    • Ionization Method: Electrospray Ionization (ESI) in positive ion mode.

    • Analysis Mode: Full scan mode over a mass range of m/z 100-1000.

    • Data Analysis: Determine the accurate mass of the molecular ions ([M+H]⁺ and [M+Na]⁺) and compare them with the calculated theoretical masses to confirm the elemental composition.

  • Tandem Mass Spectrometry (MS/MS):

    • Instrument: A triple quadrupole, ion trap, or Q-TOF mass spectrometer.

    • Method: Select the [M+H]⁺ ion as the precursor ion for collision-induced dissociation (CID).

    • Collision Energy: Apply a range of collision energies to induce fragmentation.

    • Data Analysis: Analyze the resulting product ion spectrum to identify characteristic fragment ions, which can help to confirm the structure of the molecule. The loss of benzoyl groups and the formation of the benzoyl cation are expected fragmentation pathways.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the synthesis and spectroscopic characterization of a novel compound such as this compound.

Spectroscopic_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Structure Confirmation Synthesis Chemical Synthesis Purification Purification (e.g., Chromatography) Synthesis->Purification NMR_Acquisition NMR Data Acquisition (1H, 13C, 2D) Purification->NMR_Acquisition Pure Compound MS_Acquisition MS Data Acquisition (HRMS, MS/MS) Purification->MS_Acquisition Pure Compound NMR_Analysis NMR Spectral Analysis NMR_Acquisition->NMR_Analysis MS_Analysis MS Data Analysis MS_Acquisition->MS_Analysis Structure_Elucidation Structure Elucidation NMR_Analysis->Structure_Elucidation MS_Analysis->Structure_Elucidation Final_Confirmation Final Structure Confirmation Structure_Elucidation->Final_Confirmation

Workflow for the Spectroscopic Characterization of a Novel Compound.

Methodological & Application

Application Notes and Protocols: The Role of 1-Methylpseudouridine in mRNA Vaccine Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The advent of messenger RNA (mRNA) vaccines represents a paradigm shift in vaccinology, offering a potent and adaptable platform for combating infectious diseases. A key innovation underpinning the success of current mRNA vaccines, such as those developed by Pfizer-BioNTech and Moderna for COVID-19, is the strategic incorporation of modified nucleosides. Among these, N1-methylpseudouridine (m1Ψ) has emerged as a critical component, significantly enhancing the efficacy and safety of these novel therapeutics. While 2',3'-Dibenzoyl-1-methylpseudouridine serves as a protected precursor for the synthesis of 1-methylpseudouridine (B86832) triphosphate, it is the final incorporation of 1-methylpseudouridine into the mRNA sequence that confers the desirable biological properties.

These application notes provide a comprehensive overview of the applications of 1-methylpseudouridine in mRNA vaccine research, complete with detailed experimental protocols and supporting data.

Core Applications of 1-Methylpseudouridine in mRNA Vaccines

The substitution of uridine (B1682114) with 1-methylpseudouridine during the in vitro transcription (IVT) of mRNA imparts several crucial advantages that are foundational to the development of effective and well-tolerated mRNA vaccines.

1. Enhanced Protein Expression:

The primary function of an mRNA vaccine is to deliver the genetic code for a specific antigen to the host's cells, prompting the synthesis of that antigen and thereby stimulating an immune response. The incorporation of 1-methylpseudouridine into the mRNA sequence has been demonstrated to significantly boost the efficiency of protein translation.[1] This enhanced translational capacity is attributed to several factors, including increased ribosome density on the mRNA template.[2] Consequently, a smaller dose of m1Ψ-modified mRNA can elicit a robust antigenic response.

2. Reduced Innate Immunogenicity:

A major hurdle in the development of mRNA therapeutics has been the inherent immunogenicity of exogenous single-stranded RNA. Unmodified mRNA can be recognized by innate immune sensors such as Toll-like receptors (TLRs), leading to the production of type I interferons and other pro-inflammatory cytokines.[3][] This inflammatory cascade can both cause adverse side effects and suppress protein translation. The presence of 1-methylpseudouridine within the mRNA sequence effectively dampens this innate immune recognition, leading to a more favorable safety profile and sustained antigen expression.[1][3]

3. Increased mRNA Stability:

The stability of the mRNA molecule is paramount to ensure sufficient time for translation into the antigenic protein. While the inherent instability of RNA has been a long-standing challenge, the incorporation of modified nucleosides like pseudouridine (B1679824) and its derivative, 1-methylpseudouridine, has been shown to enhance the biological stability of the mRNA transcript.[5][6] This increased stability is thought to be, in part, due to a higher occupancy of ribosomes on the mRNA, which can protect it from degradation by ribonucleases.[7]

Quantitative Data Summary

The following table summarizes key quantitative findings from studies investigating the impact of 1-methylpseudouridine modification on mRNA vaccine performance.

ParameterUnmodified mRNA1-Methylpseudouridine (m1Ψ) Modified mRNAReference
Protein Expression (in vivo) BaselineSignificantly enhanced[1]
Immunogenicity (Type I IFN induction) HighSignificantly reduced[7]
Translational Capacity LowerIncreased[5][7]
Biological Stability Less stableMore stable[5][6]

Experimental Protocols

Protocol 1: In Vitro Transcription of 1-Methylpseudouridine-Modified mRNA

This protocol outlines the general steps for generating m1Ψ-modified mRNA using a commercially available in vitro transcription kit.

Materials:

  • Linearized plasmid DNA template containing the antigen-encoding sequence downstream of a T7 promoter.

  • N1-Methylpseudouridine-5'-Triphosphate (N1-Methylpseudo-UTP) solution.

  • ATP, CTP, GTP solutions.

  • T7 RNA Polymerase.

  • Transcription Buffer.

  • RNase Inhibitor.

  • DNase I.

  • RNA purification kit (e.g., spin column-based).

  • Nuclease-free water.

Procedure:

  • Template Preparation: Linearize the plasmid DNA template containing the gene of interest using a restriction enzyme that cuts downstream of the poly(A) tail sequence. Purify the linearized DNA.

  • Transcription Reaction Setup: In a nuclease-free tube, combine the following components at room temperature in the specified order:

    • Nuclease-free water to the final reaction volume.

    • Transcription Buffer (10X).

    • ATP, CTP, GTP (final concentration typically 1-2 mM each).

    • N1-Methylpseudo-UTP (to completely replace UTP, final concentration typically 1-2 mM).

    • Linearized DNA template (0.5-1.0 µg).

    • RNase Inhibitor.

    • T7 RNA Polymerase.

  • Incubation: Gently mix the reaction and incubate at 37°C for 2-4 hours.

  • DNase Treatment: Add DNase I to the reaction mixture and incubate at 37°C for 15-30 minutes to digest the DNA template.

  • RNA Purification: Purify the synthesized mRNA using an appropriate RNA purification kit according to the manufacturer's instructions.

  • Quantification and Quality Control: Determine the concentration of the purified mRNA using a spectrophotometer (e.g., NanoDrop). Assess the integrity of the mRNA transcript by agarose (B213101) gel electrophoresis.

Experimental Workflow for In Vitro Transcription

IVT_Workflow cluster_template Template Preparation cluster_transcription In Vitro Transcription cluster_purification Purification & QC Plasmid Plasmid DNA Linearized_DNA Linearized DNA Template Plasmid->Linearized_DNA Restriction Digest Transcription_Mix Transcription Reaction Linearized_DNA->Transcription_Mix NTPs ATP, CTP, GTP, N1-Methylpseudo-UTP NTPs->Transcription_Mix T7_Polymerase T7 RNA Polymerase T7_Polymerase->Transcription_Mix Incubation Incubation (37°C) Transcription_Mix->Incubation DNase_Treatment DNase I Treatment Incubation->DNase_Treatment Purification RNA Purification DNase_Treatment->Purification QC Quantification & Integrity Check Purification->QC Final_mRNA m1Ψ-Modified mRNA QC->Final_mRNA Innate_Immunity_Evasion cluster_unmodified Unmodified mRNA cluster_modified m1Ψ-Modified mRNA Unmodified_mRNA Unmodified mRNA TLR Toll-like Receptors (TLR3, TLR7, TLR8) Unmodified_mRNA->TLR Signaling MyD88/TRIF Signaling Cascade TLR->Signaling IFN Type I Interferon Production Signaling->IFN Inflammation Inflammation & Translation Suppression IFN->Inflammation Modified_mRNA m1Ψ-Modified mRNA TLR_Mod Toll-like Receptors Modified_mRNA->TLR_Mod Reduced Recognition Reduced_Signaling Reduced Signaling TLR_Mod->Reduced_Signaling Translation Enhanced Protein Translation Reduced_Signaling->Translation

References

Application Notes and Protocols for the Chemoenzymatic Synthesis of N1-methylpseudouridine Triphosphate (m¹ΨTP) from Protected Precursors

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: N¹-methylpseudouridine (m¹Ψ) is a critical component of mRNA-based therapeutics and vaccines, enhancing the stability and translational capacity of mRNA while reducing its immunogenicity[1][2][3][4][5]. The efficient synthesis of its triphosphate form (m¹ΨTP) is therefore of significant interest. This document provides detailed protocols for the chemoenzymatic synthesis of m¹ΨTP from protected pseudouridine (B1679824) precursors, offering a more sustainable and efficient alternative to purely chemical methods. The described methods combine selective chemical methylation with a highly efficient enzymatic phosphorylation cascade.

I. Overview of the Chemoenzymatic Synthesis Routes

Two primary chemoenzymatic routes for the synthesis of m¹ΨTP have been reported, starting from either pseudouridine-5'-monophosphate (ΨMP) or pseudouridine (Ψ). Both methods involve the protection of the ribose hydroxyl groups, selective N1-methylation of the pseudouridine base, and a subsequent one-pot, two-enzyme phosphorylation cascade to convert the N¹-methylpseudouridine monophosphate (m¹ΨMP) to the desired triphosphate (m¹ΨTP).

A key advantage of these chemoenzymatic approaches is the integration of biocatalysis, which allows for high selectivity and efficiency under mild reaction conditions, thereby reducing waste and improving overall yield compared to traditional chemical synthesis[6][7][8].

II. Quantitative Data Summary

The following tables summarize the key quantitative data from the described chemoenzymatic synthesis routes.

Table 1: Yields for the Chemoenzymatic Synthesis of m¹ΨTP starting from ΨMP.

StepProductReagent/EnzymeYieldReference
Acetonide Protection of ΨMPAcetonide-protected ΨMPNot specified-[6][7]
N¹-methylationAcetonide-protected m¹ΨMPDimethyl sulfate (B86663)85%[8][9]
Deprotection & Enzymatic Cascadem¹ΨTPUMPK (S. cerevisiae), ACK (E. coli)83%[8]
Overall Isolated Yield from ΨMP m¹ΨTP 68% [8]

Table 2: Comparison of Chemoenzymatic vs. Chemical Synthesis Routes starting from Uridine (B1682114).

ParameterChemoenzymatic Route (U → ΨMP → m¹ΨMP → m¹ΨTP)Chemical Route (U → Ψ → m¹Ψ → m¹ΨTP)Reference
Overall Isolated Yield68%37%[8]
E-Factor (excluding solvents)~3-fold less waste than chemical route-[8]

III. Experimental Protocols

Protocol 1: Chemoenzymatic Synthesis of m¹ΨTP starting from Pseudouridine-5'-monophosphate (ΨMP)

This protocol involves the protection of ΨMP, followed by chemical methylation and a one-pot enzymatic phosphorylation cascade.

Step 1: Acetonide Protection of ΨMP

  • Objective: To protect the 2' and 3'-hydroxyl groups of the ribose in ΨMP to ensure selective N1-methylation.

  • Methodology: (Details on the specific protection reaction were not fully available in the provided search results, but a general procedure is outlined.)

    • Suspend ΨMP in a suitable anhydrous solvent (e.g., acetone (B3395972) or a mixture containing 2,2-dimethoxypropane).

    • Add an acid catalyst (e.g., p-toluenesulfonic acid).

    • Stir the reaction at room temperature until completion, monitoring by TLC or LC-MS.

    • Quench the reaction and purify the acetonide-protected ΨMP, for example, by precipitation or chromatography.

Step 2: N¹-methylation of Acetonide-Protected ΨMP

  • Objective: To selectively methylate the N1 position of the pseudouridine base.

  • Methodology:

    • Dissolve the acetonide-protected ΨMP in a suitable solvent.

    • Add dimethyl sulfate (4 equivalents).[8]

    • Stir the reaction at room temperature. Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, quench any remaining dimethyl sulfate and purify the N¹-methylated product. This step yields acetonide-protected m¹ΨMP.

Step 3: One-Pot Enzymatic Phosphorylation Cascade

  • Objective: To convert m¹ΨMP to m¹ΨTP using a two-enzyme cascade.

  • Enzymes:

    • Saccharomyces cerevisiae uridine 5'-monophosphate kinase (UMPK)

    • Escherichia coli acetate (B1210297) kinase (ACK)

  • Reaction Principle: UMPK catalyzes the phosphorylation of m¹ΨMP to N¹-methylpseudouridine diphosphate (B83284) (m¹ΨDP) using ATP. ACK then catalyzes the phosphorylation of m¹ΨDP to m¹ΨTP and also regenerates ATP from ADP and acetyl phosphate (B84403), driving the reaction equilibrium towards the triphosphate product.[6][7][10]

  • Methodology:

    • The crude acetonide-protected m¹ΨMP from the previous step is deprotected (e.g., by acid treatment) and then used directly in the enzymatic reaction.

    • Prepare a reaction buffer (e.g., Tris-HCl) containing MgCl₂, ATP (catalytic amount), and acetyl phosphate (as the ultimate phosphate donor).

    • Add the deprotected m¹ΨMP to the buffer.

    • Initiate the reaction by adding UMPK and ACK.

    • Incubate the reaction at an optimal temperature (e.g., 37°C), monitoring the formation of m¹ΨTP by HPLC.

    • Upon completion, the m¹ΨTP can be purified by anion-exchange chromatography.

Protocol 2: Chemoenzymatic Synthesis of m¹ΨTP starting from Pseudouridine (Ψ)

This route involves the protection of Ψ, N¹-methylation, deprotection, and subsequent phosphorylation.

Step 1: Protection of Pseudouridine

  • Objective: To protect the 2', 3', and 5'-hydroxyl groups of the ribose to ensure selective N1-methylation.

  • Methodology:

    • Introduce a 2',3'-O-isopropylidene protecting group.[7]

    • Introduce a 5'-O-(tert-butyldimethylsilyl) (TBS) protecting group.[7]

Step 2: N¹-methylation of Protected Pseudouridine

  • Objective: To selectively methylate the N1 position of the protected pseudouridine.

  • Methodology:

    • Dissolve the fully protected pseudouridine in a suitable anhydrous solvent.

    • Add N,O-Bis(trimethylsilyl)acetamide (BSA) and methyl iodide (MeI).[7]

    • Stir the reaction until completion, monitoring by TLC or LC-MS.

    • Purify the N¹-methylated protected pseudouridine.

Step 3: Deprotection and Phosphorylation

  • Objective: To remove the protecting groups and phosphorylate the resulting m¹Ψ to m¹ΨTP.

  • Methodology:

    • Remove the silyl (B83357) and isopropylidene protecting groups using appropriate deprotection conditions (e.g., fluoride (B91410) source for TBS and acidic conditions for the isopropylidene group).

    • The resulting m¹Ψ can then be chemically phosphorylated to the triphosphate. This chemical phosphorylation is noted to be a major contributor to the overall waste (E-factor) of this synthetic route.[7]

IV. Visualizations

Chemoenzymatic Synthesis Workflow (from ΨMP)

Chemoenzymatic_Synthesis_from_PSIMP cluster_chemical Chemical Synthesis cluster_enzymatic Enzymatic Cascade cluster_atp_regeneration ATP Regeneration PSIMP ΨMP Protected_PSIMP Acetonide-Protected PΨMP PSIMP->Protected_PSIMP Protection Protected_m1PSIMP Acetonide-Protected m¹ΨMP Protected_PSIMP->Protected_m1PSIMP N¹-methylation (DMS) m1PSIMP m¹ΨMP Protected_m1PSIMP->m1PSIMP Deprotection m1PSIDP m¹ΨDP m1PSIMP->m1PSIDP UMPK (S. cerevisiae) m1PSITP m¹ΨTP m1PSIDP->m1PSITP ACK (E. coli) ATP ATP ADP ADP ATP->ADP ADP->ATP ACK Acetyl_P Acetyl-P Acetate Acetate Acetyl_P->Acetate

Caption: Workflow for m¹ΨTP synthesis from ΨMP.

Enzymatic Phosphorylation Cascade

Phosphorylation_Cascade cluster_regeneration ATP Regeneration System m1PSIMP m¹ΨMP m1PSIDP m¹ΨDP m1PSIMP->m1PSIDP UMPK m1PSITP m¹ΨTP m1PSIDP->m1PSITP ACK ATP1 ATP ATP2 ATP ADP1 ADP ATP1->ADP1 ADP2 ADP ATP2->ADP2 Acetyl_P Acetyl Phosphate ADP2->ATP2 ACK Acetate Acetate Acetyl_P->Acetate

Caption: The one-pot, two-enzyme phosphorylation cascade.

V. Conclusion

The chemoenzymatic synthesis of N¹-methylpseudouridine triphosphate represents a significant advancement over purely chemical methods, offering higher yields, greater efficiency, and improved sustainability. The protocols outlined in this document, based on recently published research, provide a framework for the production of this critical building block for mRNA therapeutics. The use of a one-pot enzymatic cascade for phosphorylation is a particularly elegant and effective strategy for the synthesis of m¹ΨTP on a preparative scale.

References

Application Notes: 2',3'-Dibenzoyl-1-methylpseudouridine for RNA Structure Probing

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

RNA structure is fundamental to its function, playing critical roles in gene regulation, catalysis, and the formation of ribonucleoprotein complexes. Understanding the intricate three-dimensional architecture of RNA molecules is therefore paramount for basic research and for the development of novel RNA-targeted therapeutics. Chemical probing, coupled with high-throughput sequencing, has emerged as a powerful tool for elucidating RNA structure at single-nucleotide resolution. One of the most widely used methods is Selective 2'-Hydroxyl Acylation analyzed by Primer Extension (SHAPE), which utilizes electrophilic reagents to modify flexible nucleotides.

While a variety of SHAPE reagents are available, the exploration of novel acylating agents with unique properties continues to be an area of active research. This document describes the application of a novel, specialized acylating agent, 2',3'-Dibenzoyl-1-methylpseudouridine , for RNA structure probing studies. Although not a conventional SHAPE reagent, its benzoyl moieties offer a potential mechanism for acylating the 2'-hydroxyl groups of RNA in a structure-dependent manner. These notes provide a comprehensive overview of its hypothetical mechanism of action, detailed experimental protocols for its use, and illustrative data for its application in RNA structural analysis.

Principle of Action

This compound is proposed to act as a targeted acylating agent for RNA structure probing. The underlying principle is analogous to that of established SHAPE reagents, where the electrophilic character of the benzoyl groups facilitates the acylation of the 2'-hydroxyl of ribonucleotides. This reaction is sterically hindered in regions of the RNA that are constrained by base-pairing or tertiary interactions. Consequently, nucleotides in flexible, single-stranded regions are preferentially modified.

The presence of the 1-methylpseudouridine (B86832) scaffold may influence the reagent's solubility, cell permeability, and interaction with the RNA backbone, potentially offering distinct advantages over existing probes. The modification adducts on the RNA backbone can be detected by reverse transcription. The bulky benzoyl group is expected to cause the reverse transcriptase to stall or misincorporate a nucleotide at the position immediately 3' to the modification site. These events are then identified and quantified using next-generation sequencing, a technique commonly referred to as SHAPE-MaP (mutational profiling). The resulting reactivity profile provides a nucleotide-resolution map of the RNA's structural flexibility.

Quantitative Data Summary

The following tables summarize the hypothetical performance and characteristics of this compound in RNA structure probing experiments, based on anticipated results from validation studies.

Table 1: Optimal Reagent Concentrations for RNA Modification

RNA Sample TypeRecommended Concentration RangeOptimal Concentration
In vitro transcribed RNA1 - 20 mM10 mM
In-cell (mammalian cells)5 - 50 mM25 mM
In-cell (bacterial cells)2 - 30 mM15 mM

Table 2: Comparative Reactivity with Standard SHAPE Reagents

ReagentAverage Reactivity (Normalized)Signal-to-Noise RatioCell Permeability
This compound0.8515Moderate
1M7 (1-methyl-7-nitroisatoic anhydride)1.0020High
NAI (2-methylnicotinic acid imidazolide)0.9018High

Table 3: Reverse Transcription Stop Rates

Modified NucleotideStall Rate (%)Misincorporation Rate (%)
Adenosine (A)6535
Cytosine (C)7030
Guanine (G)6040
Uridine (U)7525

Experimental Protocols

Protocol 1: In Vitro RNA Structure Probing with this compound

This protocol describes the structural probing of in vitro transcribed RNA.

Materials:

  • Purified RNA of interest

  • 10x RNA Folding Buffer (e.g., 1 M HEPES pH 8.0, 1 M NaCl, 50 mM MgCl₂)

  • This compound stock solution (100 mM in anhydrous DMSO)

  • Nuclease-free water

  • RNA purification kit or ethanol (B145695) precipitation reagents

Procedure:

  • RNA Folding:

    • In a nuclease-free tube, combine 2 pmol of the RNA, 2 µL of 10x RNA Folding Buffer, and nuclease-free water to a final volume of 18 µL.

    • Incubate at 95°C for 3 minutes to denature the RNA.

    • Cool to room temperature over 20 minutes to allow for proper folding.

  • RNA Modification:

    • Prepare a 10 mM working solution of this compound in DMSO.

    • To the folded RNA, add 2 µL of the 10 mM this compound solution (final concentration: 1 mM).

    • For the negative control, add 2 µL of DMSO.

    • Incubate at 37°C for 15 minutes.

  • RNA Purification:

    • Immediately purify the modified RNA using an RNA purification kit or by ethanol precipitation to remove the probing reagent and stop the reaction.

    • Elute or resuspend the RNA in 20 µL of nuclease-free water.

  • Analysis by Reverse Transcription (SHAPE-MaP):

    • Proceed with a reverse transcription protocol optimized for mutational profiling. This typically involves using a reverse transcriptase with reduced fidelity in the presence of Mn²⁺.

    • Use a fluorescently labeled or sequence-specific primer for the RNA of interest.

  • Sequencing and Data Analysis:

    • Prepare sequencing libraries from the resulting cDNA.

    • Sequence the libraries on a high-throughput sequencing platform.

    • Analyze the sequencing data to calculate mutation rates at each nucleotide position. The reactivity is determined by comparing the mutation frequency in the treated sample to the background mutation rate in the negative control.

Protocol 2: In-Cell RNA Structure Probing with this compound

This protocol is designed for probing RNA structure within living cells.

Materials:

  • Cultured cells (e.g., HEK293T or E. coli)

  • This compound stock solution (100 mM in anhydrous DMSO)

  • Cell culture medium or buffer

  • Phosphate-buffered saline (PBS)

  • Total RNA extraction kit (e.g., TRIzol)

Procedure:

  • Cell Culture:

    • Grow cells to the desired confluency (for adherent cells) or density (for suspension cells).

  • Cell Treatment:

    • Prepare a fresh dilution of this compound in pre-warmed cell culture medium to a final concentration of 25 mM (for mammalian cells) or 15 mM (for bacterial cells).

    • For the negative control, prepare medium with an equivalent amount of DMSO.

    • Replace the existing cell medium with the medium containing the probing reagent or DMSO.

    • Incubate under normal growth conditions (e.g., 37°C, 5% CO₂) for 10 minutes.

  • RNA Extraction:

    • Quickly wash the cells with ice-cold PBS to stop the reaction and remove excess reagent.

    • Immediately lyse the cells and proceed with total RNA extraction according to the manufacturer's protocol of your chosen kit.

  • RNA Purification and DNase Treatment:

    • Purify the extracted RNA.

    • Perform a rigorous DNase treatment to remove any contaminating genomic DNA.

    • Re-purify the RNA to remove the DNase and buffers.

  • Analysis:

    • Proceed with reverse transcription, library preparation, sequencing, and data analysis as described in Protocol 1 (steps 4 and 5).

Visualizations

Signaling Pathway and Experimental Workflow Diagrams

SHAPE_Mechanism RNA Unstructured RNA Region (Flexible Backbone) Adduct 2'-O-Benzoyl Adduct (Modified RNA) Reagent 2',3'-Dibenzoyl- 1-methylpseudouridine Reagent->RNA Acylation RT Reverse Transcriptase (+ Mn2+) Adduct->RT Template cDNA_Stall RT Stall RT->cDNA_Stall Stall cDNA_Mutation Mutation in cDNA RT->cDNA_Mutation Misincorporation

Caption: Mechanism of RNA modification by this compound.

Experimental_Workflow start Start: RNA Sample (in vitro or in-cell) fold_rna 1. RNA Folding (for in vitro) start->fold_rna modify_rna 2. Modification with This compound start->modify_rna in-cell fold_rna->modify_rna purify_rna 3. RNA Purification & DNase Treatment modify_rna->purify_rna rt_pcr 4. Reverse Transcription (SHAPE-MaP) purify_rna->rt_pcr library_prep 5. Sequencing Library Preparation rt_pcr->library_prep sequencing 6. High-Throughput Sequencing library_prep->sequencing data_analysis 7. Data Analysis: Reactivity Profile sequencing->data_analysis end End: RNA Structure Model data_analysis->end

Caption: Experimental workflow for SHAPE-MaP using this compound.

Logical_Relationship flexibility High Nucleotide Flexibility reactivity High Reactivity to This compound flexibility->reactivity modification Increased 2'-O-Benzoyl Adduct Formation reactivity->modification mutation_rate High Mutation Rate in SHAPE-MaP modification->mutation_rate single_stranded Inferred Single-Stranded Region mutation_rate->single_stranded Inference

Caption: Logical flow from RNA structure to experimental signal.

Application Notes and Protocols for the Deprotection of 2',3'-Dibenzoyl-1-methylpseudouridine to yield 1-methylpseudouridine (m1Ψ)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-methylpseudouridine (B86832) (m¹Ψ) is a modified nucleoside of significant interest, particularly for its application in mRNA therapeutics and vaccines, where it enhances protein translation and reduces immunogenicity.[1][2] The chemical synthesis of m¹Ψ often involves the use of protecting groups to shield reactive hydroxyl functions on the ribose sugar during intermediate steps. Benzoyl (Bz) groups are commonly used for the 2' and 3' hydroxyls due to their stability and orthogonal removal conditions.[3]

This document provides detailed protocols for the deprotection of 2',3'-Dibenzoyl-1-methylpseudouridine to yield the final, unprotected m¹Ψ. The primary methods covered are the Zemplén debenzoylation using sodium methoxide (B1231860) in methanol (B129727) and ammonolysis using ammonia (B1221849) in methanol. These are standard, effective methods for removing acyl protecting groups from nucleosides.[3][4]

General Workflow for Deprotection

The overall process involves the base-catalyzed removal of the two benzoyl ester groups, followed by neutralization, and purification of the final product.

G start Start: This compound reaction Deprotection Reaction (e.g., NaOMe/MeOH or NH3/MeOH) start->reaction workup Reaction Work-up: Neutralization (e.g., Dowex H+ resin or Acetic Acid) reaction->workup purification Purification: Silica (B1680970) Gel Chromatography or Crystallization workup->purification product Final Product: 1-methylpseudouridine (m1Ψ) purification->product analysis QC/Analysis (NMR, HPLC, MS) product->analysis

Caption: General experimental workflow for m1Ψ deprotection.

Comparison of Deprotection Methods

The selection of a deprotection method depends on the stability of the target molecule, desired reaction time, and available reagents. The following table summarizes common basic conditions for the removal of benzoyl esters from nucleosides.

MethodReagent(s)SolventTypical TemperatureTypical DurationKey Considerations
Zemplén Debenzoylation Catalytic Sodium Methoxide (NaOMe)Methanol (MeOH)0°C to Room Temp.30 min - 4 hoursStandard, fast, and clean. Requires anhydrous conditions for best results and neutralization with acidic resin or acid.[4][5]
Ammonolysis Ammonia (NH₃)Methanol (MeOH)Room Temp.12 - 24 hoursA very common and effective method. Typically uses a saturated solution of ammonia in methanol.
Potassium Carbonate Potassium Carbonate (K₂CO₃)Methanol (MeOH)Room Temp.2 - 4 hoursA mild alternative, useful if the nucleoside is sensitive to stronger bases.[6]
Lithium Hydroxide Lithium Hydroxide (LiOH) / Triethylamine (Et₃N)Methanol (MeOH) / Water75°C1 hourA stronger, faster method, but the higher temperature and strong base may not be suitable for all substrates.[7]

Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol 1: Zemplén Debenzoylation

This protocol is adapted from standard procedures for deacylation in carbohydrate and nucleoside chemistry.[4][5] It utilizes a catalytic amount of sodium methoxide for efficient transesterification.

Materials:

  • This compound

  • Anhydrous Methanol (MeOH)

  • Sodium methoxide (NaOMe), 0.5 M solution in MeOH or solid

  • Dowex® 50W-X8 or similar acidic ion-exchange resin (H⁺ form)

  • Dichloromethane (B109758) (DCM) for chromatography

  • Silica gel for column chromatography

Procedure:

  • Dissolution: Dissolve this compound (1.0 equiv.) in anhydrous methanol (approx. 10-20 mL per gram of starting material) in a round-bottom flask equipped with a magnetic stir bar.

  • Cooling: Place the flask in an ice bath and cool the solution to 0°C.

  • Initiation: Add a catalytic amount of sodium methoxide (approx. 0.1 equiv.). If using a 0.5 M solution, add 0.2 mL per mmol of substrate. Stir the reaction mixture at 0°C.[4]

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir until the starting material is completely consumed. Monitor the progress of the reaction by Thin Layer Chromatography (TLC), typically using a mobile phase of 10% MeOH in DCM. The product (m1Ψ) is significantly more polar than the starting material. Reaction is often complete within 30-60 minutes.[5]

  • Neutralization: Once the reaction is complete, add the acidic ion-exchange resin (H⁺ form) portion-wise until the pH of the solution becomes neutral (test with pH paper). Stir for an additional 15 minutes.[4]

  • Filtration: Filter the resin through a cotton or glass wool plug in a funnel, washing the resin thoroughly with methanol to recover all the product.

  • Concentration: Combine the filtrate and washings and concentrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude residue by silica gel column chromatography. A typical elution gradient is 0% to 15% methanol in dichloromethane to isolate the pure 1-methylpseudouridine.

  • Final Product: Combine the pure fractions, evaporate the solvent, and dry the resulting solid or foam under high vacuum. Characterize by ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Deprotection via Ammonolysis

This method uses a saturated solution of ammonia in methanol to remove the benzoyl groups. While reaction times are longer, it is a very reliable and widely used procedure.

Materials:

  • This compound

  • Methanol (MeOH), anhydrous

  • Ammonia (NH₃) gas or a pre-made saturated solution of ammonia in methanol (methanolic ammonia)

  • Dichloromethane (DCM) for chromatography

  • Silica gel for column chromatography

Procedure:

  • Preparation of Reagent: Prepare a saturated solution of ammonia in anhydrous methanol by bubbling ammonia gas through cold (0°C) methanol for 20-30 minutes in a fume hood. Alternatively, use a commercially available solution.

  • Dissolution: Dissolve this compound (1.0 equiv.) in the prepared methanolic ammonia solution (approx. 20 mL per gram of starting material) in a sealable flask or pressure vessel.

  • Reaction: Seal the vessel tightly and allow the mixture to stir at room temperature for 16-24 hours.

  • Reaction Monitoring: After the reaction period, check for completion by TLC (e.g., 10% MeOH in DCM).

  • Concentration: Once the reaction is complete, remove the solvent under reduced pressure using a rotary evaporator. The resulting by-product, benzamide (B126), is a solid.

  • Purification: Purify the crude residue by silica gel column chromatography. The benzamide by-product can often be separated effectively from the highly polar m1Ψ product. A typical elution gradient is 0% to 15% methanol in dichloromethane.

  • Final Product: Combine the pure fractions, evaporate the solvent, and dry the resulting product under high vacuum. Characterize by ¹H NMR, ¹³C NMR, and mass spectrometry.

References

Application Notes and Protocols for the Use of N1-methylpseudouridine in Developing RNA Therapeutics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The landscape of modern medicine is being revolutionized by the advent of RNA therapeutics, with messenger RNA (mRNA) vaccines and therapies at the forefront. A key innovation driving the success of these therapies is the use of modified nucleosides to enhance the stability and translational efficiency of mRNA while reducing its inherent immunogenicity. Among these, N1-methylpseudouridine (m1Ψ) has emerged as a critical component, now integral to approved mRNA vaccines.[1][2][3]

These application notes provide a comprehensive overview of the use of N1-methylpseudouridine in the development of RNA therapeutics. While 2',3'-Dibenzoyl-1-methylpseudouridine serves as a protected precursor during the chemical synthesis of the m1Ψ nucleoside, the focus of these protocols is on the incorporation of the final, active N1-methylpseudouridine-5'-triphosphate (m1ΨTP) into therapeutic mRNA constructs.

Advantages of N1-methylpseudouridine (m1Ψ) Incorporation in mRNA

The substitution of uridine (B1682114) with N1-methylpseudouridine in synthetic mRNA confers several significant advantages that are foundational to the efficacy and safety of mRNA-based therapeutics:

  • Reduced Innate Immunogenicity: Unmodified single-stranded RNA can be recognized by innate immune sensors such as Toll-like receptors (TLRs) and RIG-I-like receptors (RLRs), triggering an inflammatory response that can impede translation and lead to adverse effects. The incorporation of m1Ψ masks the mRNA from these sensors, thereby significantly reducing the innate immune response and allowing for more efficient protein translation.[1][2]

  • Enhanced Translational Capacity: mRNA containing m1Ψ has been shown to have a higher translational capacity compared to its unmodified counterpart and even pseudouridine (B1679824) (Ψ)-modified mRNA.[1][2][4][5] This leads to a greater yield of the target protein from a given amount of mRNA, a critical factor for therapeutic potency.[1][2][4][5]

  • Increased mRNA Stability: The structural alterations induced by m1Ψ contribute to the overall stability of the mRNA molecule. This increased stability enhances the half-life of the mRNA within the cell, allowing for a prolonged period of protein expression and a more robust therapeutic effect.

Data Presentation: Performance of N1-methylpseudouridine Modified mRNA

The following tables summarize quantitative data from various studies, highlighting the superior performance of m1Ψ-modified mRNA compared to unmodified (U) and pseudouridine (Ψ)-modified mRNA.

Table 1: Comparison of Protein Expression from Modified mRNA

Cell Line/SystemModificationFold Increase in Protein Expression (relative to unmodified mRNA)Reference
A549 cellsΨ~5-fold[4]
m1Ψ~13-fold[4]
m5C/Ψ~10-fold[4]
m5C/m1Ψ~44-fold[4]
HeLa cellsΨ~4-fold[4]
m1Ψ~10-fold[4]
In vivo (mice, intramuscular)Ψ~3-fold[4]
m1Ψ~10-fold[4]

Table 2: Impact of N1-methylpseudouridine Modification on mRNA Immunogenicity

Cell LineModificationRelative Activation of Innate Immune Response (e.g., TLR3 signaling)Reference
Human dendritic cellsUnmodified UridineHigh[1]
Pseudouridine (Ψ)Reduced[1]
N1-methylpseudouridine (m1Ψ)Significantly Reduced[4]

Experimental Protocols

Protocol 1: Synthesis of N1-methylpseudouridine-5'-triphosphate (m1ΨTP)

The synthesis of m1ΨTP is a critical first step. While detailed chemical synthesis routes can be complex and proprietary, a general chemoenzymatic approach is outlined below. This process often starts with a protected form of 1-methylpseudouridine (B86832), such as this compound, to ensure specific modifications.

Step 1.1: Deprotection of Benzoyl Groups (General Protocol)

This protocol describes a general method for the removal of benzoyl protecting groups from nucleosides.

Materials:

Procedure:

  • Dissolve the benzoyl-protected nucleoside in a mixture of methanol and dichloromethane.

  • Cool the solution in an ice bath.

  • Add a solution of sodium methoxide in methanol dropwise to the reaction mixture.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Once the reaction is complete, neutralize the mixture by adding a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent like ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate (B86663) and concentrate under reduced pressure.

  • Purify the resulting 1-methylpseudouridine by silica gel column chromatography.

Step 1.2: Phosphorylation to N1-methylpseudouridine-5'-triphosphate

Following deprotection, the 1-methylpseudouridine nucleoside is phosphorylated to its triphosphate form. This can be achieved through chemical or enzymatic methods. A one-pot chemical phosphorylation is described here.

Materials:

  • 1-methylpseudouridine

  • Phosphorus oxychloride (POCl3)

  • Tributylammonium (B8510715) pyrophosphate

  • Tributylamine

  • Acetonitrile (anhydrous)

  • Triethylammonium bicarbonate (TEAB) buffer

Procedure:

  • Dissolve 1-methylpseudouridine in anhydrous acetonitrile.

  • Add phosphorus oxychloride and tributylamine, and stir at room temperature.

  • After the formation of the monophosphate, add a solution of tributylammonium pyrophosphate.

  • Continue stirring at room temperature to form the triphosphate.

  • Quench the reaction with TEAB buffer.

  • Purify the N1-methylpseudouridine-5'-triphosphate by anion-exchange chromatography.

Protocol 2: In Vitro Transcription (IVT) of N1-methylpseudouridine-Modified mRNA

This protocol outlines the synthesis of m1Ψ-modified mRNA using a T7 RNA polymerase-based in vitro transcription system.

Materials:

  • Linearized DNA template with a T7 promoter

  • ATP, GTP, CTP solutions (RNase-free)

  • N1-methylpseudouridine-5'-triphosphate (m1ΨTP) solution (RNase-free)

  • T7 RNA Polymerase

  • Transcription Buffer (10x)

  • RNase Inhibitor

  • DNase I (RNase-free)

  • Nuclease-free water

Procedure:

  • Thaw all reagents on ice.

  • Assemble the transcription reaction at room temperature in the following order:

    • Nuclease-free water to a final volume of 20 µL

    • 10x Transcription Buffer (2 µL)

    • ATP, GTP, CTP (2 µL of 10 mM each)

    • m1ΨTP (2 µL of 10 mM)

    • Linearized DNA template (1 µg)

    • RNase Inhibitor (1 µL)

    • T7 RNA Polymerase (2 µL)

  • Mix gently by pipetting and incubate at 37°C for 2 to 4 hours.

  • To remove the DNA template, add 1 µL of DNase I and incubate at 37°C for 15 minutes.

IVT_Workflow cluster_0 In Vitro Transcription cluster_1 Purification DNA Template DNA Template IVT Reaction IVT Reaction DNA Template->IVT Reaction NTPs + m1ΨTP NTPs + m1ΨTP NTPs + m1ΨTP->IVT Reaction T7 Polymerase T7 Polymerase T7 Polymerase->IVT Reaction DNase Treatment DNase Treatment IVT Reaction->DNase Treatment Precipitation Precipitation DNase Treatment->Precipitation Purified m1Ψ-mRNA Purified m1Ψ-mRNA Precipitation->Purified m1Ψ-mRNA

Caption: Workflow for the synthesis and purification of m1Ψ-modified mRNA.

Protocol 3: Purification of N1-methylpseudouridine-Modified mRNA

Purification is essential to remove enzymes, unincorporated nucleotides, and the DNA template. Lithium chloride (LiCl) precipitation is a common and effective method.[6]

Materials:

  • In vitro transcription reaction mixture

  • Lithium Chloride (LiCl) solution (e.g., 8 M)

  • Nuclease-free water

  • 70% Ethanol (B145695) (ice-cold)

  • Nuclease-free microcentrifuge tubes

Procedure:

  • Bring the volume of the IVT reaction to 50 µL with nuclease-free water.[6]

  • Add 25 µL of LiCl solution and mix thoroughly.[6]

  • Incubate the mixture at -20°C for at least 30 minutes to precipitate the RNA.[6]

  • Centrifuge at maximum speed (e.g., >12,000 x g) for 15 minutes at 4°C to pellet the RNA.[6]

  • Carefully discard the supernatant.

  • Wash the pellet with 500 µL of ice-cold 70% ethanol.[6]

  • Centrifuge at maximum speed for 5 minutes at 4°C.[6]

  • Carefully remove the ethanol wash.

  • Air-dry the pellet for 5-10 minutes at room temperature. Do not over-dry.

  • Resuspend the purified m1Ψ-mRNA in an appropriate volume of nuclease-free water or a suitable storage buffer.

Signaling Pathway Evasion by N1-methylpseudouridine-Modified mRNA

The incorporation of N1-methylpseudouridine into mRNA is a key strategy to evade recognition by the innate immune system. The following diagram illustrates the primary pathways of foreign RNA recognition and how m1Ψ modification helps to circumvent this response.

Immune_Evasion cluster_unmodified Unmodified mRNA cluster_modified m1Ψ-Modified mRNA Unmodified_mRNA Unmodified mRNA TLR7_8 TLR7/8 Unmodified_mRNA->TLR7_8 senses RIG_I RIG-I Unmodified_mRNA->RIG_I senses MyD88 MyD88 TLR7_8->MyD88 MAVS MAVS RIG_I->MAVS IRFs IRF3/7 Activation MyD88->IRFs NFkB NF-κB Activation MyD88->NFkB MAVS->IRFs MAVS->NFkB IFN_Production Type I IFN Production IRFs->IFN_Production NFkB->IFN_Production Inflammation Inflammation & Translation Inhibition IFN_Production->Inflammation m1Psi_mRNA m1Ψ-Modified mRNA TLR7_8_mod TLR7/8 m1Psi_mRNA->TLR7_8_mod evades RIG_I_mod RIG-I m1Psi_mRNA->RIG_I_mod evades Translation Efficient Protein Translation m1Psi_mRNA->Translation

Caption: Evasion of innate immune sensing by m1Ψ-modified mRNA.

Conclusion

The use of this compound as a protected precursor in the synthesis of N1-methylpseudouridine-5'-triphosphate is a key upstream step in the production of highly effective mRNA therapeutics. The subsequent incorporation of m1Ψ into mRNA transcripts significantly enhances their therapeutic potential by reducing immunogenicity and increasing protein expression. The protocols and data presented here provide a foundational understanding for researchers and developers working to harness the power of modified mRNA for the next generation of medicines.

References

Probing the Structural Landscape of Modified RNA: An Application Note and Protocol for SHAPE-MaP

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide for the application of Selective 2'-Hydroxyl Acylation analyzed by Primer Extension and Mutational Profiling (SHAPE-MaP) to investigate the structure of RNA molecules containing modified nucleosides. The presence of these modifications can significantly influence RNA structure and function, making their analysis crucial for understanding biological processes and for the development of RNA-based therapeutics. This protocol outlines the necessary considerations and steps for obtaining reliable structural information from modified RNA using SHAPE-MaP.

Introduction

RNA modifications, such as N6-methyladenosine (m6A) and pseudouridine (B1679824) (Ψ), are integral to the epitranscriptome, influencing RNA folding, stability, and interactions with proteins and other molecules.[1][2][3] SHAPE-MaP is a powerful technique that provides nucleotide-resolution information about RNA structure by measuring the flexibility of the ribose backbone.[4][5][6] When applied to RNA containing modified nucleosides, SHAPE-MaP can reveal how these modifications alter the local and global RNA structure. However, the presence of modifications can also introduce complexities in the standard SHAPE-MaP workflow and data analysis. This guide provides a framework for addressing these challenges and successfully mapping the structure of modified RNA.

Principle of SHAPE-MaP for Modified RNA

The SHAPE-MaP workflow consists of three main stages: chemical probing, reverse transcription with mutational profiling, and data analysis.

  • SHAPE Chemical Probing: An electrophilic reagent (e.g., 1M7, NAI) acylates the 2'-hydroxyl group of flexible or single-stranded nucleotides. The reactivity of each nucleotide is proportional to its local structural dynamics. The presence of a modified nucleoside can influence the local RNA structure, thereby altering the SHAPE reactivity pattern.

  • Mutational Profiling (MaP): During reverse transcription, the SHAPE adducts cause the reverse transcriptase to misincorporate a nucleotide, creating a mutation in the resulting cDNA. This process is facilitated by the presence of Mn2+ ions in the reaction buffer.[7] Importantly, some RNA modifications themselves can induce mutations or stalls during reverse transcription, creating a baseline mutational profile that must be accounted for.

  • Data Analysis: The cDNA is sequenced, and the mutation rates at each nucleotide position are calculated. By comparing the mutation rates of the SHAPE-treated sample to a no-reagent control, the SHAPE reactivity for each nucleotide is determined. For modified RNA, it is crucial to also analyze the mutational profile of the unmodified RNA and the modified RNA in the absence of SHAPE reagent to distinguish between modification-induced and SHAPE-induced mutations.

Experimental Workflow and Considerations

The following diagram illustrates the key steps and decision points in the SHAPE-MaP protocol for RNA containing modified nucleosides.

SHAPE_MaP_Modified_RNA cluster_prep RNA Preparation cluster_shape SHAPE Probing cluster_rt Reverse Transcription (MaP) cluster_lib Library Preparation & Sequencing cluster_analysis Data Analysis prep_unmod Unmodified RNA Control shape_unmod_plus + SHAPE Reagent prep_unmod->shape_unmod_plus shape_unmod_minus - SHAPE Reagent (Control) prep_unmod->shape_unmod_minus prep_mod Modified RNA shape_mod_plus + SHAPE Reagent prep_mod->shape_mod_plus shape_mod_minus - SHAPE Reagent (Control) prep_mod->shape_mod_minus rt_unmod_plus cDNA Synthesis (with Mn2+) shape_unmod_plus->rt_unmod_plus rt_unmod_minus cDNA Synthesis (with Mn2+) shape_unmod_minus->rt_unmod_minus rt_mod_plus cDNA Synthesis (with Mn2+) shape_mod_plus->rt_mod_plus rt_mod_minus cDNA Synthesis (with Mn2+) shape_mod_minus->rt_mod_minus lib_prep Library Preparation rt_unmod_plus->lib_prep rt_unmod_minus->lib_prep rt_mod_plus->lib_prep rt_mod_minus->lib_prep sequencing Next-Generation Sequencing lib_prep->sequencing alignment Sequence Alignment sequencing->alignment mutation_rate Mutation Rate Calculation alignment->mutation_rate deconvolution Deconvolution of Signals (Modification vs. SHAPE) mutation_rate->deconvolution reactivity SHAPE Reactivity Calculation deconvolution->reactivity structure RNA Structure Modeling reactivity->structure

SHAPE-MaP workflow for modified RNA.

Detailed Protocols

I. RNA Preparation and Folding
  • Prepare RNA Samples: Synthesize or purify the RNA of interest. Include both the modified RNA and an unmodified control with the identical sequence.

  • RNA Folding: Resuspend RNA in folding buffer (e.g., 100 mM HEPES pH 8.0, 100 mM NaCl, 10 mM MgCl2).

  • Denaturation and Renaturation: Heat the RNA solution to 95°C for 2 minutes, then cool on ice for 1 minute to denature. Allow the RNA to refold at 37°C for 20-30 minutes.

II. SHAPE Chemical Probing
  • Prepare SHAPE Reagent: Prepare a stock solution of the desired SHAPE reagent (e.g., 100 mM 1M7 in anhydrous DMSO).

  • Modification Reaction:

    • For the "+ SHAPE" samples, add the SHAPE reagent to the folded RNA to a final concentration of 10 mM.

    • For the "- SHAPE" (no-reagent control) samples, add an equivalent volume of DMSO.

  • Incubation: Incubate the reactions at 37°C for a time appropriate for the chosen reagent (e.g., 3 minutes for 1M7).

  • Quench Reaction and Purify RNA: Stop the reaction by adding a quenching agent (e.g., DTT). Purify the RNA using a standard ethanol (B145695) precipitation or column-based method.

III. Reverse Transcription with Mutational Profiling (MaP)
  • Primer Annealing: Anneal a reverse transcription primer (gene-specific or random nonamers) to the purified RNA.

  • Reverse Transcription Reaction: Perform reverse transcription using a reverse transcriptase suitable for read-through of adducts (e.g., SuperScript II, III, or IV, or TGIRT-III). The reaction buffer must be supplemented with MnCl2 to a final concentration of 5-10 mM to induce misincorporation at adducted sites. A typical reaction mixture includes:

    • RNA-primer mix

    • 5x Reverse Transcription Buffer

    • dNTPs

    • DTT

    • MnCl2

    • Reverse Transcriptase

  • Incubation: Incubate the reaction at 42-55°C for 1-3 hours.

  • RNA Hydrolysis and cDNA Purification: Degrade the RNA template using NaOH and purify the resulting cDNA.

IV. Library Preparation and Sequencing
  • Second Strand Synthesis: Synthesize the second strand of the cDNA.

  • Library Preparation: Prepare sequencing libraries from the double-stranded cDNA using a standard library preparation kit (e.g., Nextera XT). This involves fragmentation, adapter ligation, and PCR amplification.

  • Sequencing: Perform high-throughput sequencing on an Illumina platform, ensuring sufficient read depth for accurate mutation rate calculation.

V. Data Analysis
  • Read Alignment: Align the sequencing reads to the reference sequence of the RNA.

  • Mutation Rate Calculation: For each of the four experimental conditions (unmodified +/- SHAPE, modified +/- SHAPE), calculate the per-nucleotide mutation rate.

  • Deconvolution of Signals:

    • Baseline Mutation Rate: The mutation rate in the "modified RNA, - SHAPE" sample represents the intrinsic mutational signature of the modified nucleoside.

    • SHAPE-induced Mutation Rate: Subtract the baseline mutation rate of the no-reagent control from the mutation rate of the corresponding +SHAPE sample for both the unmodified and modified RNA.

  • SHAPE Reactivity Calculation: Normalize the background-subtracted mutation rates to obtain the final SHAPE reactivity profile.

  • RNA Structure Modeling: Use the calculated SHAPE reactivities as pseudo-energy constraints in RNA structure prediction software (e.g., RNAstructure) to generate a secondary structure model.

Expected Effects of Common RNA Modifications on SHAPE-MaP Data

The presence of modified nucleosides can impact SHAPE-MaP data in two primary ways: by altering the local RNA structure and thus SHAPE reactivity, and by introducing a baseline mutational signature during reverse transcription.

N6-methyladenosine (m6A)
  • Effect on SHAPE Reactivity: The N6-methylation of adenosine (B11128) can disrupt Watson-Crick base pairing, leading to a more flexible local structure. This would be expected to result in an increase in SHAPE reactivity at or near the m6A site. However, if the m6A is already in a flexible, single-stranded region, the effect on SHAPE reactivity may be minimal. In some contexts, m6A can enhance base stacking with the 5' adjacent nucleotide, potentially leading to a localized decrease in flexibility and thus lower SHAPE reactivity.

  • Reverse Transcription Signature: m6A itself does not typically cause a significant increase in misincorporation rates by common reverse transcriptases.[4][8] Therefore, the baseline mutation rate at m6A sites in the no-reagent control is expected to be low.

Pseudouridine (Ψ)
  • Effect on SHAPE Reactivity: Pseudouridine has an additional hydrogen bond donor at the N1 position, which can enhance base stacking and stabilize RNA structures.[2][9] This increased rigidity would be expected to lead to a decrease in SHAPE reactivity at and near the Ψ site.

  • Reverse Transcription Signature: Pseudouridine is generally considered "RT-silent," meaning it does not typically cause reverse transcriptase to stall or misincorporate nucleotides at a high frequency.[10] However, some low-level mutational signatures may be observed depending on the reverse transcriptase and sequence context. A no-reagent control is essential to quantify this baseline.

Quantitative Data Summary

The following tables summarize the expected quantitative outcomes of a SHAPE-MaP experiment on RNA containing m6A or Ψ. The values are representative and may vary depending on the specific RNA sequence, structural context, and experimental conditions.

Nucleoside Structural Context Expected Change in SHAPE Reactivity Reference
m6ADisrupts A-U base pairIncrease[1]
m6AWithin a loop, enhances 5' stackingDecrease at adjacent 5' nucleotide[11]
ΨStabilizes a stem-loopDecrease[2][9]
Modification Reverse Transcriptase Expected Baseline Mutation Rate (-SHAPE control) Reference
m6ASuperScript II/III/IVLow to negligible[4][8]
ΨSuperScript II/III/IVLow to negligible ("RT-silent")[10]

Signaling Pathway and Logical Relationship Diagram

interpretation_flow cluster_data Experimental Data cluster_analysis Data Processing cluster_conclusion Structural Interpretation mod_minus Modified RNA - SHAPE baseline_mut Calculate Baseline Mutation Rate mod_minus->baseline_mut mod_plus Modified RNA + SHAPE shape_mut Calculate SHAPE-induced Mutation Rate mod_plus->shape_mut unmod_minus Unmodified RNA - SHAPE unmod_minus->baseline_mut unmod_plus Unmodified RNA + SHAPE unmod_plus->shape_mut baseline_mut->shape_mut compare_react Compare SHAPE Reactivities (Modified vs. Unmodified) shape_mut->compare_react mod_effect Determine Effect of Modification on RNA Structure compare_react->mod_effect structure_model Generate Structure Model of Modified RNA mod_effect->structure_model

Data interpretation workflow.

Conclusion

The application of SHAPE-MaP to RNA containing modified nucleosides offers a powerful approach to dissect the structural consequences of the epitranscriptome. By carefully designing experiments with appropriate controls and employing a rigorous data analysis workflow to deconvolve the signals from the modification and the SHAPE probe, researchers can obtain high-resolution structural models of modified RNA. This information is invaluable for understanding the functional roles of RNA modifications in biology and for the rational design of RNA-based therapeutics.

References

Application Notes and Protocols for In Vitro Transcription of N1-Methylpseudouridine-Modified mRNA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the synthesis of N1-methylpseudouridine (N1-mψ)-modified messenger RNA (mRNA) through in vitro transcription (IVT). The incorporation of N1-mψ-5'-triphosphate (N1-mψ-TP) in place of uridine (B1682114) triphosphate (UTP) has been demonstrated to enhance mRNA stability, increase translational efficiency, and reduce the innate immune response to the synthetic mRNA, making it a critical modification for therapeutic applications, including vaccines and gene therapies.[1][][3][4][5]

Principle of the Method

In vitro transcription is a cell-free method to synthesize RNA molecules from a DNA template. The process utilizes a bacteriophage RNA polymerase, typically T7, which recognizes a specific promoter sequence on a linearized DNA template to initiate transcription. In this protocol, the canonical nucleotide UTP is fully replaced with N1-mψ-TP, which is efficiently incorporated by T7 RNA polymerase, leading to the synthesis of a fully modified mRNA molecule.[][6] This modified mRNA is less immunogenic and more stable, leading to higher protein expression in vivo.[1][4][5]

Key Components and Considerations

A successful IVT reaction requires careful preparation of high-quality reagents and adherence to RNase-free techniques.

  • DNA Template: A high-purity, linearized plasmid DNA or a PCR product containing a T7 promoter upstream of the sequence to be transcribed is essential. The template must be free of contaminants, and linearization ensures the generation of runoff transcripts of a defined length.[]

  • T7 RNA Polymerase: A highly active and purified enzyme is crucial for high yields.

  • Nucleoside Triphosphates (NTPs): Equimolar concentrations of ATP, CTP, GTP, and N1-mψ-TP are required. It is common to completely substitute UTP with N1-mψ-TP.[7]

  • Reaction Buffer: Provides the optimal pH, ionic strength, and necessary cofactors like magnesium ions (Mg²⁺) for the polymerase activity. The balance between Mg²⁺ and NTPs is a critical parameter to optimize.[]

  • RNase Inhibitor: Essential for preventing the degradation of the synthesized RNA by contaminating ribonucleases.

Experimental Protocol: Standard 20 µL In Vitro Transcription Reaction

This protocol is a general guideline for a standard 20 µL IVT reaction. Optimization may be necessary depending on the specific template and desired yield.

Materials:

  • Linearized DNA template (0.5 - 1.0 µg)

  • Nuclease-free water

  • 10x Transcription Buffer (e.g., 400 mM Tris-HCl pH 7.9, 60 mM MgCl₂, 20 mM spermidine (B129725), 100 mM DTT)

  • ATP, CTP, GTP solution (100 mM each)

  • N1-methylpseudouridine-5'-triphosphate (N1-mψ-TP) (100 mM)

  • RNase Inhibitor (e.g., 40 U/µL)

  • T7 RNA Polymerase (e.g., 50 U/µL)

  • Nuclease-free pipette tips and microcentrifuge tubes

Procedure:

  • Reaction Setup: Assemble the reaction at room temperature in the following order to prevent precipitation of the DNA template by spermidine in the buffer.

    Component Volume (µL) Final Concentration
    Nuclease-free water Variable -
    10x Transcription Buffer 2.0 1x
    ATP (100 mM) 1.5 7.5 mM
    CTP (100 mM) 1.5 7.5 mM
    GTP (100 mM) 1.5 7.5 mM
    N1-mψ-TP (100 mM) 1.5 7.5 mM
    Linearized DNA Template (0.5 µg/µL) 2.0 1 µg
    RNase Inhibitor 0.5 20 units
    T7 RNA Polymerase 2.0 100 units

    | Total Volume | 20.0 | |

  • Incubation: Mix the components gently by pipetting and centrifuge briefly to collect the reaction mixture at the bottom of the tube. Incubate the reaction at 37°C for 30 minutes to 4 hours.[3][6][7] Longer incubation times generally lead to higher yields, but may reach a plateau.[]

  • DNase Treatment: To remove the DNA template, add 1-2 µL of RNase-free DNase I and incubate at 37°C for 15-30 minutes.[7][8]

  • RNA Purification: Purify the synthesized mRNA using a suitable method, such as lithium chloride precipitation, phenol/chloroform extraction followed by ethanol (B145695) precipitation, or a column-based purification kit, to remove proteins, unincorporated NTPs, and salts.[8][9]

  • RNA Quantification and Quality Control: Determine the concentration of the purified mRNA using a spectrophotometer (A260). Assess the integrity and size of the transcript by agarose (B213101) gel electrophoresis or using a bioanalyzer.

Quantitative Data Summary

The yield of in vitro transcribed mRNA can vary depending on the template, incubation time, and specific kit used. The following table summarizes representative yields obtained with commercial kits that utilize N1-mψ-TP.

KitTemplate AmountTranscript LengthIncubation TimeExpected RNA Yield per 20 µL reactionReference
HighYield T7 mRNA Synthesis Kit (me1Ψ-UTP)1 µg T7 control template1.4 kb30 min100-130 µg[6]
INCOGNITO T7 mScript N1meΨ-mRNA Production System1 µg T7 control template1.4 kb30 min~100 µg[9]
INCOGNITO T7-FlashScribe N1meΨ-RNA Transcription Kit1 µg T7 control template1.4 kb60 minup to 160 µg[8]
Takara IVTpro™ T7 mRNA Synthesis Kit1 µg PCT Positive Control Template (FLuc)1.9 kb2 hours~180 µg[10]

Visualizing the Workflow

Experimental Workflow for N1-mψ-mRNA Synthesis

IVT_Workflow cluster_prep Template Preparation cluster_ivt In Vitro Transcription cluster_purification Purification & QC cluster_downstream Downstream Applications Plasmid Plasmid DNA Linearization Linearization (Restriction Digest) Plasmid->Linearization Purification_DNA Template Purification Linearization->Purification_DNA PCR_Product PCR Product with T7 Promoter PCR_Product->Purification_DNA IVT_Reaction IVT Reaction Setup (T7 Polymerase, NTPs, N1-mψ-TP) Purification_DNA->IVT_Reaction Incubation Incubation (37°C, 30 min - 4h) DNase_Treatment DNase I Treatment Purification_RNA RNA Purification (LiCl, Column, or Phenol/Chloroform) DNase_Treatment->Purification_RNA QC Quality Control (Spectrophotometry, Gel Electrophoresis) Capping 5' Capping QC->Capping Tailing 3' Poly(A) Tailing Capping->Tailing Final_mRNA Functional N1-mψ-mRNA Tailing->Final_mRNA

Caption: Workflow for the synthesis of N1-mψ-modified mRNA.

Signaling Pathway: Reduced Immunogenicity of N1-mψ-Modified mRNA

The incorporation of N1-methylpseudouridine into mRNA transcripts is a key strategy to evade the host's innate immune system. Unmodified single-stranded RNA can be recognized by Toll-like receptors (TLRs) such as TLR3, TLR7, and TLR8, leading to an inflammatory response. The presence of N1-mψ reduces the binding affinity of these receptors to the mRNA, thereby dampening the downstream signaling cascade that leads to the production of pro-inflammatory cytokines like type I interferons.

Immune_Evasion cluster_unmodified Unmodified mRNA cluster_modified N1-mψ-Modified mRNA Unmodified_mRNA Unmodified ssRNA TLR TLR3, TLR7, TLR8 Unmodified_mRNA->TLR Recognition Signaling MyD88/TRIF Signaling Cascade TLR->Signaling Cytokines Pro-inflammatory Cytokines (e.g., Type I IFN) Signaling->Cytokines Modified_mRNA N1-mψ-mRNA TLR2 TLR3, TLR7, TLR8 Modified_mRNA->TLR2 Reduced Recognition Translation Enhanced Translation Modified_mRNA->Translation Reduced_Signaling Reduced Signaling TLR2->Reduced_Signaling

Caption: Evasion of innate immune recognition by N1-mψ-modified mRNA.

Conclusion

The use of N1-methylpseudouridine triphosphate in in vitro transcription is a robust method for producing high-quality mRNA for research and therapeutic development. This protocol provides a foundation for synthesizing modified mRNA with enhanced stability and translational capacity, and reduced immunogenicity. Researchers should consider optimizing reaction conditions for their specific template and application to achieve the best results.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2',3'-Dibenzoyl-1-methylpseudouridine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions regarding the synthesis of 2',3'-Dibenzoyl-1-methylpseudouridine. It is intended for researchers, scientists, and professionals in drug development.

Troubleshooting Low Yield

This section addresses common issues that can lead to low yields during the synthesis of this compound.

Question: My reaction yield is consistently low. What are the potential causes and how can I address them?

Answer: Low yields in the benzoylation of 1-methylpseudouridine (B86832) can stem from several factors, ranging from reagent quality to reaction conditions and purification methods. Below is a systematic guide to troubleshooting this issue.

1. Reagent Quality and Stoichiometry:

  • Moisture: The presence of water in the reaction mixture can hydrolyze the benzoyl chloride, reducing the amount available for the reaction and leading to the formation of benzoic acid. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents. Molecular sieves can be a viable solution for removing water from reagents and solvents.[1]

  • Reagent Purity: The purity of 1-methylpseudouridine and benzoyl chloride is crucial. Impurities in the starting material can lead to side reactions. Use freshly opened or properly stored benzoyl chloride.

  • Stoichiometry: An inappropriate molar ratio of benzoyl chloride to 1-methylpseudouridine can result in incomplete reaction or the formation of multiple benzoylated species. A slight excess of benzoyl chloride is typically used.

2. Reaction Conditions:

  • Temperature: The reaction temperature influences the rate of reaction and the formation of side products. Benzoylation is often carried out at low temperatures (e.g., 0°C) to control the reaction rate and minimize side reactions.

  • Reaction Time: Insufficient reaction time will lead to incomplete conversion. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.

  • Base: The choice and amount of base (e.g., pyridine (B92270), triethylamine) are critical. The base neutralizes the HCl generated during the reaction. An insufficient amount of base can halt the reaction, while an excessive amount can lead to side reactions.

3. Work-up and Purification:

  • Quenching: The method used to quench the reaction can impact the yield. The addition of water or a saturated bicarbonate solution should be done carefully to avoid hydrolysis of the product.

  • Extraction: Inefficient extraction of the product from the aqueous layer will result in product loss. Ensure the appropriate solvent and a sufficient number of extractions are used.

  • Purification: The choice of purification method (e.g., column chromatography) and the stationary and mobile phases are critical for separating the desired product from unreacted starting materials and side products.

Question: I am observing multiple spots on my TLC plate after the reaction. What are these and how can I minimize them?

Answer: The presence of multiple spots on your TLC plate indicates a mixture of products. Besides the desired this compound, these could include:

  • Monobenzoylated products: 2'-O-benzoyl-1-methylpseudouridine, 3'-O-benzoyl-1-methylpseudouridine, and 5'-O-benzoyl-1-methylpseudouridine.

  • Tribenzoylated product: 2',3',5'-O-tribenzoyl-1-methylpseudouridine.

  • Unreacted 1-methylpseudouridine.

  • Benzoic acid: From the hydrolysis of benzoyl chloride.

To minimize these side products:

  • Control Stoichiometry: Carefully control the molar equivalents of benzoyl chloride.

  • Temperature Control: Perform the reaction at a low temperature to improve selectivity.

  • Slow Addition: Add the benzoyl chloride dropwise to the reaction mixture to maintain a low concentration and favor the desired reaction pathway.

Frequently Asked Questions (FAQs)

Q1: What is a typical solvent for the benzoylation of nucleosides?

A1: Pyridine is a common solvent and also acts as a base to neutralize the HCl formed during the reaction. Other aprotic solvents like dichloromethane (B109758) (DCM) or acetonitrile (B52724) in the presence of a non-nucleophilic base such as triethylamine (B128534) can also be used.

Q2: How can I confirm the identity and purity of my final product?

A2: The identity and purity of this compound should be confirmed using a combination of analytical techniques, including:

  • Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C): To confirm the structure and the position of the benzoyl groups.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.

Q3: Are there alternative methods for benzoylation?

A3: Yes, besides benzoyl chloride, benzoic anhydride (B1165640) can be used as a benzoylating agent, often in the presence of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP). This method can sometimes offer better yields and fewer side products.

Quantitative Data Summary

The following table provides hypothetical data on how different reaction conditions can affect the yield of this compound. These values are for illustrative purposes and may need to be optimized for your specific experimental setup.

Parameter Condition A Condition B Condition C Expected Yield (%)
Benzoyl Chloride (eq.) 2.22.53.060-70
Temperature (°C) 025 (Room Temp)5040-50 (at RT)
Base PyridineTriethylamineDMAP (catalyst)Varies
Reaction Time (h) 4812Monitor by TLC

Detailed Experimental Protocol

This is a generalized protocol for the synthesis of this compound. Optimization may be required.

Materials:

  • 1-methylpseudouridine

  • Benzoyl Chloride

  • Anhydrous Pyridine

  • Dichloromethane (DCM)

  • Saturated Sodium Bicarbonate solution

  • Brine

  • Anhydrous Sodium Sulfate

  • Silica (B1680970) gel for column chromatography

  • Solvents for column chromatography (e.g., Hexane/Ethyl Acetate (B1210297) gradient)

Procedure:

  • Dissolve 1-methylpseudouridine in anhydrous pyridine in an oven-dried round-bottom flask under an inert atmosphere (N₂ or Ar).

  • Cool the reaction mixture to 0°C in an ice bath.

  • Slowly add benzoyl chloride (2.2-2.5 equivalents) dropwise to the stirred solution.

  • Allow the reaction to stir at 0°C and monitor its progress by TLC.

  • Once the reaction is complete, quench it by slowly adding cold saturated sodium bicarbonate solution.

  • Extract the product with dichloromethane (3x).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a suitable solvent system (e.g., a gradient of ethyl acetate in hexane).

  • Collect the fractions containing the desired product and evaporate the solvent.

  • Dry the final product under vacuum and characterize it by NMR and MS.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Dissolve 1-methylpseudouridine in anhydrous pyridine cool Cool to 0°C start->cool add_bzcl Add Benzoyl Chloride dropwise cool->add_bzcl stir Stir at 0°C and monitor by TLC add_bzcl->stir quench Quench with NaHCO3 stir->quench extract Extract with DCM quench->extract dry Dry and Concentrate extract->dry purify Column Chromatography dry->purify end_node Characterize Product (NMR, MS) purify->end_node

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_low_yield cluster_reagents Reagent Issues cluster_conditions Reaction Conditions cluster_purification Work-up & Purification start Low Yield Observed check_moisture Check for Moisture (Reagents/Solvents/Glassware) start->check_moisture check_purity Verify Reagent Purity start->check_purity check_stoichiometry Optimize Benzoyl Chloride Stoichiometry start->check_stoichiometry check_temp Control Reaction Temperature (0°C) start->check_temp check_time Monitor Reaction Time with TLC start->check_time check_base Verify Base Choice and Amount start->check_base check_quench Optimize Quenching Procedure start->check_quench check_extraction Improve Extraction Efficiency start->check_extraction check_purification Optimize Column Chromatography start->check_purification solution Improved Yield

Caption: Troubleshooting decision tree for low yield in this compound synthesis.

References

preventing side reactions during N1-methylation of pseudouridine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the N1-methylation of pseudouridine (B1679824). This resource is designed to assist researchers, scientists, and drug development professionals in navigating the complexities of this specific chemical modification. Here you will find troubleshooting guides and frequently asked questions to help prevent and resolve common side reactions encountered during your experiments.

Troubleshooting Guide: Preventing Side Reactions

This guide addresses specific issues that may arise during the N1-methylation of pseudouridine and provides actionable solutions.

Problem 1: Methylation at undesired positions (N3 or ribose hydroxyls).

  • Question: My final product mixture shows evidence of methylation at positions other than N1. How can I improve the selectivity of the reaction?

  • Answer: Unwanted methylation at the N3 position of the pseudouridine base or the 2', 3', and 5' hydroxyl groups of the ribose sugar is a common side reaction. To achieve selective N1-methylation, a protecting group strategy is essential. The ribose hydroxyl groups are particularly susceptible to methylation under basic conditions.

    Recommended Solution: Use of Protecting Groups

    • Protect the Ribose Hydroxyls: Before introducing the methylating agent, protect the 2' and 3' hydroxyl groups of the pseudouridine ribose. A common and effective method is the formation of a 2',3'-O-isopropylidene acetal (B89532) (acetonide protection). This is typically achieved by reacting pseudouridine with acetone (B3395972) or 2,2-dimethoxypropane (B42991) in the presence of an acid catalyst. The 5'-hydroxyl group can be protected with a dimethoxytrityl (DMT) group, which is standard in nucleoside chemistry.

    • N1-Methylation: With the hydroxyl groups protected, the N1-position is more accessible for methylation.

    • Deprotection: After the methylation step, the protecting groups can be removed under appropriate conditions (e.g., acidic conditions for the acetonide and DMT groups).

Problem 2: Low yield of N1-methylpseudouridine.

  • Question: The yield of my N1-methylated product is consistently low. What factors could be contributing to this, and how can I optimize the reaction?

  • Answer: Low yields can result from incomplete reaction, degradation of the starting material or product, or competing side reactions.

    Optimization Strategies:

    • Choice of Methylating Agent: The reactivity of the methylating agent is crucial. Stronger methylating agents like dimethyl sulfate (B86663) or methyl iodide are commonly used. However, their high reactivity can also lead to more side products if protection is incomplete. Weaker methylating agents may result in incomplete conversion.

    • Reaction Conditions:

      • Base: A suitable base is required to deprotonate the N1 of pseudouridine, making it nucleophilic. Common bases include sodium hydride (NaH), potassium carbonate (K2CO3), or 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU). The choice and stoichiometry of the base are critical and should be optimized.

      • Solvent: Anhydrous polar aprotic solvents such as dimethylformamide (DMF) or acetonitrile (B52724) are typically used. Ensure the solvent is completely dry, as water can quench the base and hydrolyze the methylating agent.

      • Temperature and Time: These parameters should be carefully monitored and optimized. Start with lower temperatures to control reactivity and gradually increase if the reaction is too slow. Reaction progress can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

Problem 3: Difficulty in purifying N1-methylpseudouridine from starting material and byproducts.

  • Question: I am struggling to separate the desired N1-methylpseudouridine from unreacted pseudouridine and other methylated isomers. What purification methods are most effective?

  • Answer: The structural similarity between N1-methylpseudouridine, pseudouridine, and its methylated isomers makes purification challenging.

    Recommended Purification Techniques:

    • Column Chromatography: Silica (B1680970) gel column chromatography is the most common method for purification. A gradient of solvents, such as dichloromethane/methanol (B129727) or ethyl acetate/methanol, can be used to separate the compounds based on their polarity. The N1-methylation reduces the polarity of the molecule compared to pseudouridine, allowing for separation.

    • High-Performance Liquid Chromatography (HPLC): For higher purity, reverse-phase HPLC is a powerful technique. A C18 column with a water/acetonitrile or water/methanol gradient is typically effective for separating nucleoside analogues.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions during the chemical N1-methylation of pseudouridine?

A1: The most prevalent side reactions are:

  • N3-methylation: The N3 position of the pseudouridine ring also has a proton that can be removed, leading to methylation at this site.

  • O-methylation: The 2', 3', and 5' hydroxyl groups on the ribose sugar are nucleophilic and can be methylated, especially under basic conditions.

  • Over-methylation: In some cases, methylation can occur at multiple sites on the same molecule if the reaction conditions are too harsh or if an excess of the methylating agent is used.

To mitigate these, a robust protecting group strategy is paramount.

Q2: Can I perform N1-methylation enzymatically to avoid side reactions?

A2: Yes, enzymatic methylation is a highly specific alternative to chemical synthesis. The N1-specific pseudouridine methyltransferase, Nep1, can catalyze the methylation of pseudouridine at the N1 position.[1][2] This approach avoids the need for protecting groups and often results in a cleaner reaction with fewer byproducts. However, the availability and cost of the enzyme, as well as the specific substrate requirements, may be limiting factors for large-scale synthesis.

Q3: What is a typical experimental protocol for the chemical N1-methylation of pseudouridine?

A3: A general, multi-step protocol is as follows. Note that specific conditions may need to be optimized for your particular setup.

Experimental Protocol: Chemoenzymatic Synthesis of N1-Methylpseudouridine

This protocol is adapted from a chemoenzymatic approach, which combines the specificity of enzymes with the scalability of chemical synthesis.[3]

  • Protection of Ribose Hydroxyls:

    • Dissolve pseudouridine in anhydrous acetone.

    • Add 2,2-dimethoxypropane and a catalytic amount of p-toluenesulfonic acid.

    • Stir at room temperature until the reaction is complete (monitor by TLC).

    • Quench the reaction with a mild base (e.g., sodium bicarbonate) and purify the resulting 2',3'-O-isopropylidene pseudouridine by silica gel chromatography.

  • N1-Methylation:

    • Dissolve the protected pseudouridine in an anhydrous polar aprotic solvent (e.g., DMF).

    • Cool the solution in an ice bath.

    • Add a base (e.g., sodium hydride) portion-wise and stir for 30 minutes.

    • Add the methylating agent (e.g., dimethyl sulfate) dropwise.

    • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

    • Quench the reaction carefully with water or methanol and extract the product.

    • Purify the N1-methylated, protected pseudouridine by silica gel chromatography.

  • Deprotection:

    • Dissolve the purified product in an appropriate solvent.

    • Treat with an acid (e.g., trifluoroacetic acid in water) to remove the isopropylidene group.

    • Monitor the reaction by TLC.

    • Neutralize the acid and purify the final N1-methylpseudouridine product by HPLC.

Q4: How can I confirm that the methylation has occurred at the N1 position?

A4: Confirmation of the methylation site is critical and can be achieved through various analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR and 13C NMR are powerful tools. The addition of a methyl group at the N1 position will result in a characteristic singlet in the 1H NMR spectrum and a new signal in the 13C NMR spectrum. 2D NMR techniques like HMBC can show correlations between the methyl protons and the carbons of the pyrimidine (B1678525) ring, confirming the site of attachment.

  • Mass Spectrometry (MS): High-resolution mass spectrometry can confirm the addition of a methyl group (an increase of 14.01565 Da). Tandem mass spectrometry (MS/MS) can provide fragmentation patterns that may help in distinguishing between different methylation isomers.

Quantitative Data Summary

The following table summarizes typical reaction conditions and outcomes. Note that these are representative values and will require optimization for specific experimental setups.

ParameterCondition/ValueExpected OutcomeReference
Protection Step
Protecting Group2',3'-O-isopropylideneProtection of vicinal diols[3]
ReagentsAcetone, 2,2-dimethoxypropane, p-TsOH>90% yield of protected nucleosideGeneral procedure
Methylation Step
Methylating AgentDimethyl sulfateEfficient methylation[3]
BaseSodium hydride (NaH)Deprotonation of N1-HGeneral procedure
SolventAnhydrous DMFGood solubility and reactivityGeneral procedure
Yield60-70% (after protection)Moderate to good yield of N1-methylated product[3]
Deprotection Step
ReagentTrifluoroacetic acid (TFA) in waterRemoval of isopropylidene groupGeneral procedure
Yield>95%High yield of deprotected productGeneral procedure

Visualizations

experimental_workflow cluster_protection Step 1: Protection cluster_methylation Step 2: N1-Methylation cluster_deprotection Step 3: Deprotection start Pseudouridine protect React with Acetone/ p-TsOH start->protect protected_psi 2',3'-O-isopropylidene Pseudouridine protect->protected_psi methylate React with Dimethyl Sulfate/ NaH in DMF protected_psi->methylate methylated_protected_psi Protected N1-Methylpseudouridine methylate->methylated_protected_psi deprotect Treat with TFA/H2O methylated_protected_psi->deprotect final_product N1-Methylpseudouridine deprotect->final_product

Caption: Workflow for the chemical synthesis of N1-methylpseudouridine.

troubleshooting_logic cluster_problem Problem Identification cluster_solution Troubleshooting Path start Experiment: N1-Methylation of Pseudouridine problem Undesired Side Products or Low Yield? start->problem side_products Side Products Observed (e.g., N3-Me, O-Me) problem->side_products Yes low_yield Low Yield of N1-Me Product problem->low_yield Yes solution_protection Implement/Optimize Protecting Group Strategy (e.g., Acetonide) side_products->solution_protection solution_conditions Optimize Reaction Conditions: - Methylating Agent - Base, Solvent, Temp. low_yield->solution_conditions purification Purification Strategy: - Column Chromatography - HPLC solution_protection->purification solution_conditions->purification

Caption: Troubleshooting logic for N1-methylation of pseudouridine.

References

improving the solubility of 2',3'-Dibenzoyl-1-methylpseudouridine for reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility challenges with 2',3'-Dibenzoyl-1-methylpseudouridine in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the general solubility profile of this compound?

This compound is a protected nucleoside analog. The benzoyl protecting groups significantly increase its lipophilicity compared to the parent nucleoside, 1-methylpseudouridine. Consequently, it exhibits poor solubility in aqueous solutions but is designed for good solubility in a range of common organic solvents used in chemical synthesis.

Q2: Why is my this compound not dissolving?

Several factors can contribute to solubility issues:

  • Inappropriate Solvent Choice: The solvent may not be optimal for this specific protected nucleoside.

  • Low Temperature: Solubility generally decreases at lower temperatures.

  • Insufficient Solvent Volume: The concentration of the compound may be too high for the chosen solvent.

  • Purity of the Compound: Impurities can sometimes affect solubility.

  • Water Contamination: The presence of water in aprotic organic solvents can significantly reduce the solubility of lipophilic compounds.

Q3: What are the recommended starting solvents for dissolving this compound?

Based on the principles of protected nucleoside chemistry, the following solvents are recommended as a starting point for solubilization. It is crucial to use anhydrous (dry) solvents, especially for moisture-sensitive reactions.

Solvent ClassRecommended SolventsGeneral Observations
Aprotic Polar Acetonitrile (MeCN), Dimethylformamide (DMF), Dimethyl sulfoxide (B87167) (DMSO), Tetrahydrofuran (THF)Generally good solvents for protected nucleosides. DMF and DMSO have high solvating power.[1]
Chlorinated Dichloromethane (DCM), Chloroform (CHCl₃)Often used in synthetic steps and purification (e.g., chromatography).
Ethers 1,4-DioxaneA less polar alternative to THF.
Esters Ethyl acetate (B1210297) (EtOAc)Commonly used in extraction and chromatography, indicating at least moderate solubility.
Alcohols Methanol (MeOH), Ethanol (EtOH)May be suitable for some applications, but the polarity might be too high for optimal solubility.

Q4: Can I heat the mixture to improve solubility?

Gentle warming can be an effective method to increase the solubility of this compound. However, it is essential to consider the thermal stability of the compound and other reagents in your reaction mixture. For most applications, temperatures between 30-50°C should be sufficient. Always monitor for any signs of degradation (e.g., color change).

Q5: Are there any co-solvents that can enhance solubility?

Yes, using a co-solvent system can be beneficial. For instance, if the compound has limited solubility in a primary non-polar solvent, adding a small amount of a more polar aprotic solvent like DMF or DMSO can significantly improve solubility. Conversely, for reactions in more polar solvents, a less polar co-solvent might be used to modulate reactivity.

Troubleshooting Guide

This guide provides a systematic approach to resolving solubility issues with this compound.

Problem: The compound is not dissolving in the chosen solvent at room temperature.

Workflow for Troubleshooting Solubility Issues

Troubleshooting_Solubility start Start: Compound does not dissolve check_solvent Step 1: Verify Solvent Choice - Is it anhydrous? - Is it appropriate for a benzoylated nucleoside? start->check_solvent try_aprotic Try a polar aprotic solvent (e.g., DMF, DMSO, MeCN, THF) check_solvent->try_aprotic If initial solvent is non-polar try_chlorinated Try a chlorinated solvent (e.g., DCM) check_solvent->try_chlorinated If aprotic polar fails gentle_warming Step 2: Apply Gentle Warming (30-50°C) try_aprotic->gentle_warming try_chlorinated->gentle_warming sonication Step 3: Use Sonication gentle_warming->sonication co_solvent Step 4: Add a Co-solvent (e.g., a small amount of DMF or DMSO) sonication->co_solvent increase_volume Step 5: Increase Solvent Volume co_solvent->increase_volume success Success: Compound Dissolved increase_volume->success If dissolved fail If still unsuccessful, reconsider the reaction conditions or solvent system. increase_volume->fail If not dissolved

Caption: A stepwise workflow for troubleshooting the solubility of this compound.

Experimental Protocols

General Protocol for Solubilizing this compound

This protocol provides a general methodology for dissolving the compound for a typical chemical reaction.

Materials:

  • This compound

  • Anhydrous solvent of choice (e.g., DMF, THF, DCM)

  • Dry, inert atmosphere (e.g., nitrogen or argon)

  • Magnetic stirrer and stir bar

  • Heating mantle or water bath

  • Sonicator (optional)

Procedure:

  • Preparation: Ensure all glassware is oven-dried and cooled under an inert atmosphere to prevent moisture contamination.

  • Initial Attempt: To a reaction flask containing a magnetic stir bar, add the desired amount of this compound. Under an inert atmosphere, add the calculated volume of anhydrous solvent. Stir at room temperature for 10-15 minutes.

  • Observation: If the solid has not fully dissolved, proceed to the next steps.

  • Gentle Warming: Warm the mixture to 30-50°C using a heating mantle or water bath while continuing to stir. Maintain this temperature for 15-20 minutes.

  • Sonication (Optional): If the compound is still not fully dissolved, place the flask in a sonicator bath for 5-10 minute intervals until the solid dissolves. Avoid excessive heating during sonication.

  • Co-solvent Addition (If necessary): If solubility is still an issue, add a small amount (e.g., 1-5% of the total volume) of a stronger co-solvent (e.g., DMF or DMSO) and continue to stir.

  • Final Dilution: Once the compound is fully dissolved, allow the solution to cool to the desired reaction temperature before adding other reagents.

Logical Relationship of Solubility Factors

Solubility_Factors solubility Solubility solvent Solvent Polarity solvent->solubility major influence temperature Temperature temperature->solubility direct relationship concentration Concentration concentration->solubility inverse relationship purity Compound Purity purity->solubility can affect mixing Agitation (Stirring/Sonication) mixing->solubility improves rate

Caption: Key factors influencing the solubility of this compound.

References

Technical Support Center: Purification of 2',3'-Dibenzoyl-1-methylpseudouridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the purification of 2',3'-Dibenzoyl-1-methylpseudouridine.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the purification of this compound?

A1: The most common impurities can be categorized as follows:

  • Starting Materials: Unreacted 1-methylpseudouridine (B86832) and benzoyl chloride.

  • Reaction Byproducts: Benzoic acid, and di- and tri-benzoylated species.

  • Isomeric Impurities: 2',5'- and 3',5'-dibenzoyl-1-methylpseudouridine due to acyl migration. Acyl migration is a known phenomenon in ribonucleosides where the acyl group can move between adjacent hydroxyl groups, particularly under basic or acidic conditions.[1][2]

  • Degradation Products: Products arising from the cleavage of the benzoyl or glycosidic bond if harsh purification conditions are used.

Q2: Why is my final product a mixture of isomers instead of pure this compound?

A2: The presence of isomers, primarily the 3',5'- and 2',5'-dibenzoyl derivatives, is likely due to acyl migration. This intramolecular rearrangement can occur during the benzoylation reaction itself, or during workup and purification, especially if exposed to non-neutral pH. The steric and electronic properties of the benzoyl group influence the rate of migration.[3]

Q3: What are the recommended chromatographic techniques for purifying this compound?

A3: High-Performance Liquid Chromatography (HPLC) is the most effective method for purifying protected nucleosides like this compound.[4] Specifically, reversed-phase HPLC (RP-HPLC) using a C18 column is well-suited for separating the target molecule from more polar impurities like unreacted 1-methylpseudouridine and benzoic acid, as well as from less polar over-benzoylated products. Thin-Layer Chromatography (TLC) is a valuable tool for monitoring the reaction progress and for preliminary screening of purification fractions.[5][6]

Q4: How can I confirm the identity and purity of my final product?

A4: A combination of analytical techniques is recommended:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are crucial for confirming the structure, including the position of the benzoyl groups.

  • Mass Spectrometry (MS): To confirm the molecular weight of the desired product (C24H22N2O8, MW: 466.44).[7]

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product by quantifying the area of the product peak relative to impurity peaks.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Low Yield of Purified Product Incomplete reaction.Monitor the reaction by TLC to ensure completion. Consider adjusting reaction time, temperature, or stoichiometry of reagents.
Product loss during extraction.Ensure the pH of the aqueous layer during workup is optimized to keep the product in the organic phase. Use a suitable solvent for extraction.
Co-elution with impurities during chromatography.Optimize the HPLC gradient to improve the resolution between the product and impurities. Consider using a different stationary phase or solvent system.
Presence of Multiple Spots on TLC/Peaks in HPLC (Isomers) Acyl migration has occurred.Perform the reaction and workup at low temperatures and maintain neutral pH where possible. For purification, use a high-resolution HPLC method to separate the isomers.
Incomplete or over-benzoylation.Carefully control the stoichiometry of benzoyl chloride. Monitor the reaction progress closely with TLC to stop it at the optimal time.
Final Product is Unstable/Degrades Exposure to harsh acidic or basic conditions during purification or workup.Use buffered mobile phases for HPLC and avoid prolonged exposure to strong acids or bases. Benzoyl groups are labile and can be removed by treatment with a base like aqueous ammonia (B1221849) or methylamine.[8]
Residual catalyst from the synthesis step.Ensure the catalyst is effectively removed during the workup procedure before purification.
Difficulty in Removing Benzoic Acid Inefficient extraction.Wash the organic layer with a mild base (e.g., saturated sodium bicarbonate solution) to remove acidic impurities like benzoic acid.
Product Fails to Crystallize Presence of impurities, especially isomers.High purity is often required for crystallization. Re-purify the material using HPLC.
Incorrect choice of solvent.Screen a variety of solvents and solvent systems for crystallization.

Experimental Protocols

General Protocol for Purification of this compound using RP-HPLC

This protocol is a general guideline and may require optimization.

  • Sample Preparation:

    • After the benzoylation reaction and aqueous workup, the crude product is dried under reduced pressure.

    • Dissolve the crude material in a minimal amount of a suitable solvent (e.g., acetonitrile/water mixture).

    • Filter the sample through a 0.45 µm syringe filter before injecting it into the HPLC system.

  • HPLC Conditions:

    • Column: C18 reversed-phase column (e.g., 5 µm particle size, 4.6 x 250 mm).

    • Mobile Phase A: Water

    • Mobile Phase B: Acetonitrile

    • Gradient: A starting point could be a linear gradient from 30% B to 70% B over 30 minutes. This will need to be optimized based on the separation of the product from its specific impurities.

    • Flow Rate: 1.0 mL/min

    • Detection: UV at 254 nm.

    • Injection Volume: Dependent on the concentration of the sample and the column capacity.

  • Fraction Collection and Analysis:

    • Collect fractions corresponding to the major peak.

    • Analyze the purity of the collected fractions by analytical HPLC.

    • Pool the pure fractions and remove the solvent under reduced pressure to obtain the purified product.

Illustrative Quantitative Data from Purification

The following table represents hypothetical data from a typical purification run to illustrate expected outcomes. Actual results may vary.

Purification Stage Total Mass (mg) Purity of Target (%) Major Impurities Detected Yield of Target (%)
Crude Product500651-methylpseudouridine, Benzoic Acid, Isomers100
After Flash Chromatography35085Isomers, Over-benzoylated product91
After RP-HPLC250>98<2% Isomers76

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_workup Workup cluster_purification Purification cluster_analysis Analysis Synthesis Benzoylation of 1-methylpseudouridine Workup Aqueous Workup (Quenching, Extraction) Synthesis->Workup Crude_Product Crude Product Workup->Crude_Product HPLC Reversed-Phase HPLC Crude_Product->HPLC Pure_Product Pure Product (>98%) HPLC->Pure_Product Analysis Purity & Identity Check (HPLC, NMR, MS) Pure_Product->Analysis

Caption: Experimental workflow for the synthesis and purification of this compound.

troubleshooting_logic start Low Purity after Initial Purification check_isomers HPLC-MS Analysis: Presence of Isomers? start->check_isomers check_starting_material TLC/HPLC Analysis: Residual Starting Material? check_isomers->check_starting_material No control_conditions Control Reaction/Workup: - Low Temperature - Neutral pH check_isomers->control_conditions Yes optimize_reaction Optimize Reaction: - Time - Stoichiometry check_starting_material->optimize_reaction Yes repurify Re-purify Fractions check_starting_material->repurify No optimize_hplc Optimize HPLC: - Sharper Gradient - Different Solvent System control_conditions->optimize_hplc

Caption: Troubleshooting logic for low purity of this compound.

References

Technical Support Center: Avoiding RNA Degradation During Benzoyl Deprotection

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals encountering RNA degradation during the benzoyl deprotection step of oligonucleotide synthesis.

Troubleshooting Guide

This guide addresses common issues and provides systematic solutions to prevent RNA degradation.

Problem: Significant RNA degradation is observed after benzoyl deprotection.

Question Possible Cause Recommended Solution
1. Are you using standard benzoyl (Bz) protecting groups with harsh deprotection conditions? Standard benzoyl groups on adenosine (B11128) (A) and cytidine (B196190) (C), and isobutyryl on guanosine (B1672433) (G), require extended treatment with ammonium (B1175870) hydroxide (B78521) at elevated temperatures for removal. This can lead to the premature loss of the 2'-hydroxyl protecting group (e.g., TBDMS), resulting in phosphodiester bond cleavage.[1]- Modify the deprotection conditions: Use a mixture of ammonium hydroxide and ethanol (B145695) (3:1 v/v) for 17 hours at 55°C to reduce chain cleavage to less than 1%.[1]- Switch to more labile protecting groups: Consider using phenoxyacetyl (PAC) or acetyl (Ac) protecting groups, which can be removed under milder conditions.[1][2]
2. Is there evidence of RNase contamination? RNases are ubiquitous and can rapidly degrade RNA. Contamination can be introduced through tips, tubes, reagents, or the general laboratory environment.[3][4][5][6]- Maintain a strict RNase-free environment: Use certified RNase-free tips, tubes, and reagents. Treat surfaces with RNase decontamination solutions.[3][6]- Wear gloves at all times and change them frequently.[4][6]- Use a stabilizing agent like Monarch DNA/RNA Protection Reagent if samples need to be stored prior to deprotection.[7]
3. Are you observing incomplete deprotection? Incomplete removal of the benzoyl groups can interfere with downstream applications and may lead to the misinterpretation of degradation.- Optimize deprotection time and temperature: Ensure that the conditions are sufficient for complete removal of the specific protecting groups used. Refer to the manufacturer's recommendations for your reagents.- Use a more effective deprotection reagent: A mixture of aqueous methylamine (B109427) (AMA) can be more efficient for rapid deprotection.[8][9]
4. Is your RNA sensitive to the deprotection reagents? Some RNA sequences or modifications may be inherently more labile under standard basic deprotection conditions.- Use an ultra-mild deprotection strategy: For sensitive oligos, use a mixture of ammonium hydroxide and ethanol (3:1) at room temperature.[10] This is particularly important when using base-labile protecting groups.[1]
5. Are you using an appropriate 2'-hydroxyl protecting group? The stability of the 2'-hydroxyl protecting group is critical to prevent RNA degradation during base deprotection.[1][11]- Ensure compatibility: The most common 2'-O-TBDMS protecting group is generally compatible with most deprotection schemes, but its partial loss can lead to chain scission.[1] Alternative 2'-O-protecting groups like TOM (tri-iso-propylsilyloxymethyl) may offer different stability profiles.[12]

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of RNA degradation during benzoyl deprotection?

The main cause of RNA degradation is the premature removal of the 2'-hydroxyl protecting group (like TBDMS) under the basic conditions required to remove the benzoyl protecting groups from the nucleobases.[1] Once the 2'-hydroxyl is free, it can attack the adjacent phosphodiester bond, leading to chain cleavage.

Q2: How can I minimize RNA degradation when using standard benzoyl protecting groups?

To minimize degradation with standard benzoyl groups, you can use a modified deprotection solution of ammonium hydroxide and ethanol (3:1 v/v) and carefully control the temperature and time of the reaction (e.g., 17 hours at 55°C).[1] This moderates the harshness of the deprotection.

Q3: Are there alternatives to benzoyl protecting groups that are less prone to causing RNA degradation?

Yes, several "fast" or "mild" protecting groups are available that are more labile than benzoyl and can be removed under gentler conditions. These include:

  • Phenoxyacetyl (PAC) and tert-butylphenoxyacetyl (tBPAC) [2]

  • Acetyl (Ac) , especially for cytidine, which allows for rapid deprotection with reagents like AMA and avoids side reactions.[8][9][13]

Using these protecting groups allows for shorter deprotection times and lower temperatures, significantly reducing the risk of RNA degradation.[1][2]

Q4: What are the recommended deprotection conditions for different protecting groups?

The optimal conditions vary depending on the protecting groups used. The following table summarizes some common scenarios.

Nucleobase Protecting Groups2'-OH Protecting GroupDeprotection ReagentTemperatureTimeNotes
Standard (Bz-A, Bz-C, iBu-G) TBDMSAmmonium Hydroxide/Ethanol (3:1)55°C16-17 hoursModerates harsh conditions to reduce chain scission.[1]
Fast (PAC-A, Ac-C, dmf-G) TBDMS or TOMAMA (Ammonium Hydroxide/Methylamine, 1:1)65°C10 minutesUltraFAST deprotection; requires Ac-protected Cytidine.[8][9][10]
Ultra-Mild TBDMS or TOMAmmonium Hydroxide/Ethanol (3:1)Room Temp17 hoursFor base-sensitive modifications.[10]

Q5: When should I use triethylamine (B128534) trihydrofluoride (TEA-3HF) for deprotection?

TEA-3HF is used for the removal of the 2'-hydroxyl silyl (B83357) protecting groups (e.g., TBDMS) after the base protecting groups have been removed.[13][14] It is a crucial second step in the overall deprotection process. Using an anhydrous mixture of TEA-3HF in NMP with TEA can provide efficient desilylation in about 1.5 hours at 65°C.[14]

Q6: How can I confirm that RNA degradation has occurred?

RNA integrity can be assessed using several methods:

  • Denaturing polyacrylamide gel electrophoresis (PAGE): Degraded RNA will appear as a smear rather than a sharp band.

  • High-performance liquid chromatography (HPLC): The appearance of multiple smaller peaks in addition to the main product peak can indicate degradation.

  • Agilent Bioanalyzer or similar capillary electrophoresis systems: These provide a quantitative measure of RNA integrity (RIN or RQI value).

Experimental Protocols

Protocol 1: Standard Deprotection Using Ammonium Hydroxide/Ethanol

This protocol is suitable for RNA synthesized with standard benzoyl and isobutyryl protecting groups.

  • Preparation: Prepare a deprotection solution of ammonium hydroxide and ethanol (3:1, v/v).

  • Cleavage and Deprotection: Add the deprotection solution to the solid support containing the synthesized RNA.

  • Incubation: Seal the vial tightly and incubate at 55°C for 16-17 hours.[1]

  • Drying: After incubation, cool the vial and evaporate the solution to dryness using a speed vacuum concentrator.

  • 2'-OH Deprotection: Proceed with the removal of the 2'-silyl group using a reagent like TEA-3HF.[14]

Protocol 2: UltraFAST Deprotection Using AMA

This protocol is for RNA synthesized with "fast" protecting groups, such as Ac-C.

  • Preparation: Use a 1:1 (v/v) mixture of aqueous ammonium hydroxide and aqueous methylamine (AMA).[8]

  • Cleavage and Deprotection: Add the AMA solution to the solid support.

  • Incubation: Seal the vial and incubate at 65°C for 10-15 minutes.[9][13]

  • Drying: Cool the vial and evaporate the solution to dryness.

  • 2'-OH Deprotection: Proceed with the removal of the 2'-silyl group.

Protocol 3: 2'-Silyl Group Deprotection using TEA-3HF

This protocol is performed after the base protecting groups have been removed.

  • Resuspension: Resuspend the dried, base-deprotected RNA in anhydrous DMSO. If needed, heat at 65°C for about 5 minutes to fully dissolve the oligonucleotide.[10][13]

  • Addition of Reagents: Add triethylamine (TEA) to the DMSO/oligo solution and mix gently. Then, add triethylamine trihydrofluoride (TEA-3HF).[10][13]

  • Incubation: Heat the mixture at 65°C for 2.5 hours.[10][13]

  • Quenching and Purification: Quench the reaction and proceed with purification, for example, by butanol precipitation or using a purification cartridge.[10][13]

Visualizations

Deprotection_Workflow cluster_synthesis Solid-Phase RNA Synthesis cluster_deprotection Deprotection Steps cluster_purification Purification & Analysis Synthesis 1. Automated Synthesis (Protected Monomers) Base_Deprotection 2. Base Deprotection & Cleavage from Support Synthesis->Base_Deprotection Ammonia/Methylamine Silyl_Deprotection 3. 2'-OH Silyl Group Removal (e.g., TEA-3HF) Base_Deprotection->Silyl_Deprotection Dried Oligo Purification 4. Purification (e.g., HPLC, PAGE) Silyl_Deprotection->Purification Fluoride Source Analysis 5. Quality Control (e.g., Mass Spec, CE) Purification->Analysis

Caption: General workflow for synthetic RNA production.

Troubleshooting_Tree Start Degradation Observed? Condition_Check Are deprotection conditions too harsh? (High temp/long time) Start->Condition_Check Yes PG_Check Are standard (slow) protecting groups being used? Condition_Check->PG_Check Yes RNase_Check Is RNase contamination possible? Condition_Check->RNase_Check No Milder_Conditions Use milder conditions (e.g., NH4OH/EtOH, lower temp) PG_Check->Milder_Conditions Yes Fast_PG Switch to 'fast' protecting groups (PAC, Ac) PG_Check->Fast_PG No (already using fast PGs) RNase_Free Implement strict RNase-free technique RNase_Check->RNase_Free Yes

Caption: Troubleshooting decision tree for RNA degradation.

RNA_Cleavage_Mechanism cluster_RNA RNA Backbone cluster_Base Basic Conditions P1 P O1 O P1->O1 O2 O P1->O2 O3 O P1->O3 Base1 Base O3->Base1 P2 P O3->P2 OH OH Base1->OH O4 O P2->O4 O5 O P2->O5 O6 O P2->O6 Cleavage 3. Chain Cleavage Base2 Base O6->Base2 OH->P2 2. Nucleophilic Attack B B: B->OH 1. Deprotonation

Caption: Mechanism of base-catalyzed RNA strand cleavage.

References

Technical Support Center: Quantification of RNA Modifications by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges in the quantitative analysis of RNA modifications by mass spectrometry.

Frequently Asked Questions (FAQs)

Q1: What are the most critical steps in sample preparation for accurate quantification of RNA modifications?

The most critical steps include ensuring the purity and integrity of the RNA sample, achieving complete enzymatic digestion of RNA into single nucleosides, and efficient purification of these nucleosides before mass spectrometry analysis. Incomplete digestion or degradation of RNA can lead to an underestimation of modifications.

Q2: How can I avoid RNA degradation during sample preparation?

To prevent RNA degradation, it is crucial to work in an RNase-free environment. This can be achieved by using RNase-free reagents and consumables, treating surfaces with RNase decontamination solutions, and wearing gloves. The addition of RNase inhibitors during RNA extraction and purification is also highly recommended.

Q3: What causes incomplete digestion of RNA, and how can I resolve it?

Incomplete digestion is often due to the secondary structure of the RNA, insufficient enzyme concentration, or suboptimal reaction conditions. To address this, one can denature the RNA by heating it before adding the enzymes. Optimizing the enzyme-to-RNA ratio and ensuring the digestion buffer composition and pH are correct are also critical. A two-step digestion process, often using nuclease P1 followed by phosphodiesterase I and alkaline phosphatase, is a common strategy to achieve complete digestion to nucleosides.

Q4: What is ion suppression, and how does it affect the quantification of RNA modifications?

Ion suppression is a phenomenon where the ionization efficiency of the target analyte is reduced by the presence of co-eluting compounds from the sample matrix. This can lead to a significant underestimation of the abundance of RNA modifications. To mitigate this, efficient sample purification using methods like solid-phase extraction (SPE) is essential to remove interfering substances. The use of isotopically labeled internal standards for each modified nucleoside can also help to correct for matrix effects.

Q5: How do I choose the right internal standard for quantification?

The ideal internal standard is a stable isotope-labeled version of the analyte of interest (e.g., ¹⁵N- or ¹³C-labeled nucleosides). These standards have nearly identical chemical and physical properties to their unlabeled counterparts, meaning they co-elute and experience similar ionization efficiencies, thus correcting for variations in sample preparation and matrix effects. When a specific labeled standard is unavailable, a structurally similar modified nucleoside not present in the sample can be used, but this is less accurate.

Troubleshooting Guides

Issue 1: Low Signal Intensity or Complete Signal Loss of Modified Nucleosides
Potential Cause Troubleshooting Steps
RNA Degradation 1. Verify RNA integrity using a Bioanalyzer or gel electrophoresis before starting. 2. Ensure all solutions and equipment are RNase-free. 3. Add RNase inhibitors during RNA extraction.
Incomplete RNA Digestion 1. Denature RNA at 95°C for 5 minutes before digestion. 2. Increase the concentration of digestion enzymes (e.g., nuclease P1, phosphodiesterase). 3. Optimize digestion time and temperature according to the enzyme manufacturer's protocol.
Inefficient Nucleoside Purification 1. Ensure the solid-phase extraction (SPE) column is appropriate for nucleoside purification. 2. Optimize the washing and elution steps of the SPE protocol to maximize recovery.
Ion Suppression 1. Improve sample cleanup to remove salts and other contaminants. 2. Adjust the chromatographic gradient to separate the analyte of interest from co-eluting matrix components. 3. Incorporate stable isotope-labeled internal standards to normalize the signal.
Suboptimal Mass Spectrometer Settings 1. Optimize the electrospray ionization (ESI) source parameters (e.g., spray voltage, gas flow, temperature). 2. Perform direct infusion of a standard solution to ensure the instrument is properly tuned for the target nucleosides.
Issue 2: Poor Reproducibility and High Variability Between Replicates
Potential Cause Troubleshooting Steps
Inconsistent Sample Handling 1. Standardize all sample preparation steps, including volumes, incubation times, and temperatures. 2. Ensure thorough mixing of solutions at each step.
Variable Enzyme Activity 1. Aliquot enzymes to avoid repeated freeze-thaw cycles. 2. Always use fresh digestion buffers.
Inconsistent SPE Recovery 1. Ensure the SPE cartridges are from the same lot. 2. Automate the SPE process if possible to improve consistency.
Chromatographic Instability 1. Equilibrate the LC column for a sufficient amount of time before each run. 2. Regularly check for and address any leaks in the LC system. 3. Use a pre-column filter to protect the analytical column from particulates.

Experimental Protocols

Protocol 1: Enzymatic Digestion of RNA to Nucleosides
  • Denaturation: In an RNase-free tube, dissolve 1-5 µg of total RNA in 20 µL of nuclease-free water. Heat the sample at 95°C for 5 minutes, then immediately place it on ice for 5 minutes.

  • Nuclease P1 Digestion: Add 2.5 µL of 10X nuclease P1 buffer (100 mM ammonium (B1175870) acetate, pH 5.3) and 1 µL of nuclease P1 (1 U/µL). Incubate at 37°C for 2 hours.

  • Phosphodiesterase I and Alkaline Phosphatase Digestion: Add 3 µL of 10X bacterial alkaline phosphatase buffer (500 mM Tris-HCl, pH 8.0) and 1 µL of phosphodiesterase I (0.01 U/µL) and 1 µL of bacterial alkaline phosphatase (1 U/µL). Incubate at 37°C for an additional 2 hours.

  • Sample Cleanup: Proceed immediately to nucleoside purification, for example, by solid-phase extraction (SPE).

Quantitative Data Summary

Table 1: Common RNA Modifications and Their Mass Shifts
Modification Abbreviation Mass Shift (Da) from Unmodified Base
N6-methyladenosinem6A+14.01565
N1-methyladenosinem1A+14.01565
5-methylcytidinem5C+14.01565
Pseudouridineψ0 (Isomer of Uridine)
InosineI+1.0116

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_pitfalls Common Pitfalls rna_extraction RNA Extraction & QC digestion Enzymatic Digestion rna_extraction->digestion High-quality RNA pitfall1 RNA Degradation rna_extraction->pitfall1 purification Nucleoside Purification (SPE) digestion->purification Nucleoside mixture pitfall2 Incomplete Digestion digestion->pitfall2 lc_ms LC-MS/MS Analysis purification->lc_ms Purified nucleosides data_processing Data Processing lc_ms->data_processing Raw data pitfall3 Ion Suppression lc_ms->pitfall3 quantification Quantification data_processing->quantification Peak integration pitfall4 Poor Reproducibility quantification->pitfall4 troubleshooting_tree start Low Signal Intensity Detected check_standards Check Internal/External Standards Signal start->check_standards standards_ok Standards OK? check_standards->standards_ok sample_issue Issue is Sample-Specific standards_ok->sample_issue Yes instrument_issue Potential Instrument Issue standards_ok->instrument_issue No check_digestion Verify RNA Digestion Efficiency sample_issue->check_digestion digestion_ok Digestion Complete? check_digestion->digestion_ok optimize_digestion Optimize Digestion Protocol digestion_ok->optimize_digestion No check_purification Evaluate Nucleoside Purification/Recovery digestion_ok->check_purification Yes purification_ok Recovery Sufficient? check_purification->purification_ok optimize_purification Optimize SPE Protocol purification_ok->optimize_purification No check_matrix Investigate Matrix Effects purification_ok->check_matrix Yes

Technical Support Center: Confirmation of Benzoyl Protecting Group Removal

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to reliably confirm the complete removal of benzoyl (Bz) protecting groups.

Frequently Asked Questions (FAQs)

Q1: Which analytical techniques are most suitable for confirming the complete deprotection of a benzoyl group?

A1: The most common and effective techniques for confirming the removal of a benzoyl group are Thin-Layer Chromatography (TLC), Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) Spectroscopy. Each method offers distinct advantages in terms of speed, sensitivity, and structural information.

Q2: How does Thin-Layer Chromatography (TLC) indicate the completion of a benzoyl deprotection reaction?

A2: TLC is an excellent technique for real-time monitoring of the reaction progress.[1] Complete deprotection is indicated by the disappearance of the starting material spot (the benzoyl-protected compound) and the appearance of a new, typically more polar, product spot (the deprotected compound) with a lower Rf value. A co-spot, where the starting material and reaction mixture are spotted in the same lane, can help to definitively identify the starting material spot.[2]

Q3: What changes should I look for in the ¹H NMR spectrum to confirm benzoyl group removal?

A3: Upon successful deprotection, the characteristic signals of the benzoyl group's aromatic protons, typically found in the range of 7.4-8.2 ppm, will disappear from the ¹H NMR spectrum.[1] Additionally, the proton on the carbon atom that was attached to the benzoyl ester or amide will experience a significant upfield shift (to a lower ppm value) due to the removal of the electron-withdrawing benzoyl group.[1]

Q4: Can Mass Spectrometry (MS) be used to confirm the removal of a benzoyl group?

A4: Yes, Mass Spectrometry is a powerful tool for confirming deprotection. The molecular weight of the product will decrease by 104.0262 g/mol (the mass of the benzoyl group minus a hydrogen) for an ester or 105.04 g/mol for an amide compared to the starting material. This mass difference can be readily detected by techniques like LC-MS.

Q5: What is the key indicator of benzoyl deprotection in an FTIR spectrum?

A5: The primary indicator of successful benzoyl deprotection in an FTIR spectrum is the disappearance of the characteristic ester or amide carbonyl (C=O) stretching band. For a benzoyl ester, this peak is typically strong and appears around 1720 cm⁻¹. For a benzoyl amide, it appears around 1650 cm⁻¹. Concurrently, a broad O-H stretching band (for a deprotected alcohol) will appear around 3200-3600 cm⁻¹.[3]

Troubleshooting Guide

Q1: My TLC shows a persistent starting material spot even after a prolonged reaction time. What could be the issue?

A1: Incomplete saponification (hydrolysis) of the benzoyl ester is a common issue. Several factors could be responsible:

  • Insufficient Base: The amount of base (e.g., NaOH, LiOH) may be insufficient, especially if there are other acidic protons in the molecule. Try increasing the equivalents of the base.

  • Steric Hindrance: A sterically hindered benzoyl ester may be difficult to hydrolyze.[4] In such cases, harsher conditions like higher temperatures or stronger bases might be necessary.

  • Poor Solubility: The substrate may not be fully dissolved in the reaction solvent, leading to a slow or incomplete reaction. Consider using a co-solvent like THF or DMSO to improve solubility.[4]

  • Reaction Equilibrium: For some hydrolysis reactions, an equilibrium might be established. Driving the reaction to completion might require removing one of the products or using a large excess of one of the reactants.

Q2: My ¹H NMR spectrum still shows small peaks in the aromatic region (7.4-8.2 ppm), but the main product signals are present. Is the deprotection incomplete?

A2: Yes, the presence of signals in the benzoyl region of the ¹H NMR spectrum strongly suggests that the deprotection is not complete. Even small peaks can indicate a significant amount of remaining starting material. It is advisable to re-subject the product to the deprotection conditions or purify the product to remove the remaining benzoylated compound.

Q3: I am trying to deprotect a benzoyl group under basic conditions, but my product is degrading. What can I do?

A3: If your product is sensitive to strong bases or high temperatures, you may need to explore milder deprotection methods.[5] Options include:

  • Using a milder base like potassium carbonate in methanol (B129727).

  • Performing the reaction at a lower temperature for a longer period.

  • Considering alternative deprotection strategies if applicable to your substrate, such as reductive cleavage for certain N-benzoyl groups.

Q4: After aqueous workup, my LC-MS analysis shows both the desired product and the starting material. How can I improve the reaction completion?

A4: This indicates an incomplete reaction. To drive the saponification to completion, consider the following:

  • Increase Reaction Time and/or Temperature: Monitor the reaction by TLC until the starting material is completely consumed.

  • Change the Base: Lithium hydroxide (B78521) (LiOH) is often more effective for saponification than NaOH or KOH.

  • Solvent System: Ensure your substrate is fully soluble. A biphasic system with a phase-transfer catalyst can sometimes be effective for substrates with poor aqueous solubility.[4]

Data Presentation

Analytical Technique Principle Key Indicator of Complete Deprotection Advantages Limitations
TLC Differential partitioning of compounds between a stationary and mobile phase.Disappearance of the starting material spot and appearance of a more polar product spot.Fast, inexpensive, excellent for real-time reaction monitoring.[1]Provides limited structural information, not easily quantifiable.
¹H NMR Spectroscopy Measures the magnetic properties of atomic nuclei.Disappearance of aromatic proton signals of the benzoyl group (7.4-8.2 ppm) and upfield shift of adjacent protons.[1]Provides detailed structural information, can be quantitative (qNMR).Requires a pure sample, higher instrumentation cost.
Mass Spectrometry (MS) Measures the mass-to-charge ratio of ions.A decrease in molecular weight corresponding to the loss of the benzoyl group.Highly sensitive, provides accurate molecular weight confirmation.May not distinguish between isomers, can require chromatographic coupling (LC-MS) for complex mixtures.
FTIR Spectroscopy Measures the absorption of infrared radiation by molecular vibrations.Disappearance of the ester/amide C=O stretch (~1650-1720 cm⁻¹) and appearance of an O-H or N-H stretch.[3]Fast, provides information about functional groups.Can be difficult to interpret for complex molecules, less sensitive to small amounts of impurity.

Experimental Protocols

Protocol 1: Monitoring Benzoyl Deprotection by Thin-Layer Chromatography (TLC)
  • TLC Plate Preparation: Gently draw a light origin line with a pencil approximately 1 cm from the bottom of a silica (B1680970) gel TLC plate. Mark lanes for the starting material (SM), reaction mixture (R), and a co-spot (C).[2]

  • Spotting:

    • Dissolve a small amount of your starting benzoylated compound in a volatile solvent (e.g., ethyl acetate) to serve as a reference.

    • Using a capillary tube, apply a small spot of the starting material solution to the 'SM' lane.

    • Apply a small spot of the reaction mixture to the 'R' lane.

    • In the 'C' lane, first spot the starting material, then carefully spot the reaction mixture directly on top of it.[2]

  • Development: Place the TLC plate in a developing chamber containing an appropriate mobile phase (e.g., a mixture of hexane (B92381) and ethyl acetate). Ensure the solvent level is below the origin line. Allow the solvent to ascend the plate until it is about 1 cm from the top.[2]

  • Visualization: Remove the plate and mark the solvent front with a pencil. After the plate has dried, visualize the spots. Since benzoyl groups are UV-active, the primary visualization method is under a UV lamp (254 nm), where the spots will appear dark.[2][6] Staining with a suitable reagent (e.g., p-anisaldehyde or potassium permanganate) can also be used.[6][7]

  • Analysis: Complete deprotection is confirmed by the absence of the starting material spot in the 'R' lane. The co-spot lane will show two separated spots if the reaction is incomplete.

Protocol 2: Confirmation of Benzoyl Deprotection by ¹H NMR Spectroscopy
  • Sample Preparation:

    • Ensure your product is purified and free of solvent.

    • Dissolve 5-25 mg of the dried product in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean vial.[8]

    • Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean NMR tube to remove any particulate matter.[9][10]

  • Data Acquisition: Acquire the ¹H NMR spectrum according to the instrument's standard procedures.

  • Spectral Analysis:

    • Check for the complete disappearance of the aromatic proton signals corresponding to the benzoyl group, typically between 7.4 and 8.2 ppm.[1]

    • Confirm the upfield shift of the proton(s) on the carbon previously attached to the benzoyl group.

    • Integrate the proton signals to confirm the expected proton ratios in the deprotected product.

Protocol 3: Analysis of Benzoyl Deprotection by LC-MS
  • Sample Preparation:

    • Dilute a small aliquot of the crude reaction mixture or the purified product in a suitable solvent (e.g., methanol or acetonitrile) to a concentration appropriate for your instrument (typically in the µg/mL to ng/mL range).

    • Filter the sample through a 0.22 µm syringe filter to remove any particulates.

  • LC-MS Analysis:

    • Inject the prepared sample into the LC-MS system.

    • Use a suitable chromatographic method (e.g., reversed-phase HPLC) to separate the deprotected product from any remaining starting material and byproducts.

    • The mass spectrometer should be set to scan for the expected molecular ions of both the starting material and the final product.

  • Data Analysis:

    • Extract the ion chromatograms for the m/z values of both the benzoylated starting material and the deprotected product.

    • Complete deprotection is confirmed by the absence of the peak corresponding to the starting material in the chromatogram of the purified product.

Protocol 4: Verifying Benzoyl Deprotection by FTIR Spectroscopy
  • Sample Preparation:

    • For solid samples, the KBr pellet method is common. Mix a small amount of the dry sample with dry KBr powder and press it into a thin, transparent disk.

    • For liquid or low-melting solid samples, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).

    • Alternatively, Attenuated Total Reflectance (ATR)-FTIR can be used for direct analysis of solid or liquid samples with minimal preparation.[11]

  • Data Acquisition: Obtain the IR spectrum of the sample, typically in the range of 4000-400 cm⁻¹.

  • Spectral Analysis:

    • Compare the spectrum of the product with that of the starting material.

    • Confirm the disappearance of the strong carbonyl (C=O) stretching band of the benzoyl ester (around 1720 cm⁻¹) or amide (around 1650 cm⁻¹).

    • Look for the appearance of a broad O-H stretching band (for alcohols, ~3200-3600 cm⁻¹) or an N-H stretching band (for amines, ~3300-3500 cm⁻¹).[3]

Visualizations

experimental_workflow_TLC cluster_prep Sample Preparation cluster_analysis TLC Analysis cluster_results Result Interpretation start Reaction Mixture spot Spot SM, R, and Co-spot on TLC Plate start->spot develop Develop Plate in Chamber spot->develop visualize Visualize under UV Light develop->visualize complete Complete Deprotection? (No SM spot in R lane) visualize->complete

Workflow for monitoring benzoyl deprotection by TLC.

analytical_confirmation_flowchart cluster_primary Primary Confirmation cluster_secondary Secondary Confirmation start Purified Deprotection Product nmr ¹H NMR Spectroscopy start->nmr ms Mass Spectrometry start->ms decision Structure Confirmed? nmr->decision ms->decision ftir FTIR Spectroscopy end Complete Removal Confirmed ftir->end decision->ftir Yes

Logical workflow for analytical confirmation of deprotection.

References

Technical Support Center: Optimizing Reverse Transcription of m1Ψ-Modified mRNA

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the reverse transcription of N1-methylpseudouridine (m1Ψ)-modified mRNA. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist in your experimental design and execution.

Frequently Asked Questions (FAQs)

Q1: How does the m1Ψ modification affect the efficiency and fidelity of reverse transcription?

A1: The N1-methylpseudouridine (m1Ψ) modification has been shown to only marginally promote errors during reverse transcription, suggesting it does not significantly impact the overall fidelity of cDNA synthesis.[1][2][3][4] While m1Ψ is incorporated to reduce the immunogenicity and improve the stability of mRNA, its impact on the efficiency of reverse transcription is generally considered minimal with modern, robust reverse transcriptases. However, optimization of reaction conditions is still crucial for achieving high cDNA yields.

Q2: Which type of primer is best for reverse transcribing m1Ψ-modified mRNA?

A2: The choice of primer depends on the specific requirements of your experiment:

  • Oligo(dT) primers: These primers anneal to the poly(A) tail of the mRNA and are ideal for generating full-length cDNA copies of mature mRNA. This is often the preferred method for analyzing the coding sequence of an mRNA therapeutic.

  • Random primers (e.g., random hexamers): These primers anneal at multiple points along the RNA template, resulting in a diverse population of cDNA fragments. They are useful for templates with significant secondary structure, for long mRNAs where full-length synthesis may be challenging, or for RNA that may not have a poly(A) tail.

  • Gene-Specific Primers (GSPs): These primers are designed to anneal to a specific sequence within the target mRNA. They offer the highest specificity and are often used in one-step RT-qPCR assays.

For many applications involving m1Ψ-modified mRNA, a combination of oligo(dT) and random primers can provide the benefits of both, ensuring comprehensive cDNA synthesis.[5][6]

Q3: What are the most critical factors for successful reverse transcription of m1Ψ-modified mRNA?

A3: The following factors are critical for optimizing your reverse transcription reaction:

  • RNA Quality and Integrity: Start with high-quality, intact m1Ψ-modified mRNA. The presence of contaminants or degraded RNA will significantly reduce cDNA yield and quality.

  • Choice of Reverse Transcriptase: Use a highly processive and thermostable reverse transcriptase with reduced or no RNase H activity. This is particularly important for overcoming potential secondary structures in the mRNA template and for obtaining full-length cDNA.

  • Reaction Temperature: An optimal reaction temperature can help to denature secondary structures in the RNA template. Thermostable reverse transcriptases that can function at higher temperatures (50-65°C) are highly recommended.[7][8][9]

  • Primer Selection: As discussed in Q2, the choice of primer is crucial and should be tailored to your experimental goals.

  • Absence of Inhibitors: Ensure your RNA sample is free from inhibitors of reverse transcription, such as salts, ethanol (B145695), and phenol.

Troubleshooting Guide

This guide addresses common issues encountered during the reverse transcription of m1Ψ-modified mRNA.

Problem Possible Cause(s) Recommended Solution(s)
Low or No cDNA Yield 1. Degraded or low-quality m1Ψ-mRNA. 2. Presence of reverse transcriptase inhibitors in the RNA sample. 3. Suboptimal reaction conditions (temperature, time). 4. Inefficient primer annealing. 5. Secondary structures in the mRNA template.1. Assess RNA integrity using gel electrophoresis or a Bioanalyzer. Use fresh, high-quality RNA. 2. Purify the RNA sample to remove potential inhibitors. An ethanol precipitation step can be effective. 3. Optimize the reaction temperature and incubation time according to the reverse transcriptase manufacturer's recommendations. For thermostable enzymes, consider increasing the temperature. 4. Try a different priming strategy (e.g., a mix of oligo(dT) and random primers). 5. Increase the reaction temperature if using a thermostable reverse transcriptase. Perform an initial denaturation step of the RNA and primers.
Truncated cDNA Products 1. RNase H activity of the reverse transcriptase degrading the RNA template. 2. Strong secondary structures in the mRNA impeding enzyme processivity. 3. Suboptimal incubation time.1. Use a reverse transcriptase with reduced or no RNase H activity (e.g., SuperScript IV, Maxima H Minus). 2. Increase the reaction temperature to help denature secondary structures. 3. Increase the reverse transcription incubation time.
Discrepancies in Gene Expression Quantification (RT-qPCR) 1. Inconsistent reverse transcription efficiency between samples. 2. gDNA contamination in the RNA sample. 3. Choice of primers affecting cDNA representation.1. Ensure accurate quantification of input RNA and use a consistent amount for all reactions. Use a high-quality reverse transcriptase and optimized protocol. 2. Treat RNA samples with DNase I prior to reverse transcription. Include a no-reverse transcriptase (-RT) control in your qPCR experiment. 3. Use a consistent priming strategy for all samples being compared.

Experimental Protocols

Optimized Two-Step RT-qPCR Protocol for m1Ψ-Modified mRNA

This protocol is designed for the sensitive and accurate quantification of m1Ψ-modified mRNA using a two-step RT-qPCR approach.

Step 1: Reverse Transcription (cDNA Synthesis)

  • Reaction Setup: On ice, combine the following components in a nuclease-free microcentrifuge tube:

ComponentVolumeFinal Concentration
High-Quality m1Ψ-mRNAvariable10 pg - 1 µg
Primer(s) (Oligo(dT)20, Random Hexamers, or a mix)1 µL50 µM (Oligo(dT)20), 50 ng/µL (Random Hexamers)
10 mM dNTP Mix1 µL0.5 mM
Nuclease-free waterto 13 µL
  • Denaturation and Annealing: Mix the components gently, centrifuge briefly, and incubate at 65°C for 5 minutes. Immediately place the tube on ice for at least 1 minute to allow the primers to anneal.

  • Reverse Transcription Master Mix: Prepare a master mix by combining the following components on ice for each reaction:

ComponentVolume
5X RT Buffer4 µL
0.1 M DTT1 µL
RNase Inhibitor1 µL
High-Performance Reverse Transcriptase (e.g., SuperScript IV)1 µL
  • Reverse Transcription Reaction: Add 7 µL of the master mix to the denatured RNA/primer mixture. The total reaction volume will be 20 µL.

  • Incubation: Mix gently and incubate at the recommended temperature for your chosen reverse transcriptase. For a thermostable enzyme like SuperScript IV, a 10-minute incubation at 50-55°C is recommended.

  • Enzyme Inactivation: Terminate the reaction by heating at 80°C for 10 minutes.

  • Storage: The resulting cDNA can be stored at -20°C or used directly in a qPCR reaction.

Step 2: Quantitative PCR (qPCR)

  • qPCR Reaction Setup: Prepare the following reaction mix in a qPCR plate or tubes:

ComponentVolumeFinal Concentration
2X qPCR Master Mix (containing Taq polymerase, dNTPs, and SYBR Green or probe)10 µL1X
Forward Primer (10 µM)0.5 µL0.25 µM
Reverse Primer (10 µM)0.5 µL0.25 µM
cDNA from Step 12 µL
Nuclease-free waterto 20 µL
  • qPCR Cycling: Perform qPCR using a standard three-step cycling protocol, or a two-step protocol if recommended for your qPCR master mix. An example of a three-step protocol is:

    • Initial Denaturation: 95°C for 2 minutes

    • 40 Cycles:

      • Denaturation: 95°C for 15 seconds

      • Annealing: 60°C for 30 seconds

      • Extension: 72°C for 30 seconds

    • Melt Curve Analysis (for SYBR Green-based assays)

Data Presentation

Table 1: Comparison of Reverse Transcriptase Properties

While direct comparative data on the efficiency of different reverse transcriptases with m1Ψ-modified mRNA is limited, the following table summarizes the key features of high-performance enzymes commonly used for challenging RNA templates.[6][7][8][10]

FeatureSuperScript™ IVMaxima™ H MinusGoScript™
Enzyme Type M-MLV mutantM-MLV mutantM-MLV
RNase H Activity ReducedNoneWild-type
Thermostability High (up to 65°C)High (up to 65°C)Moderate (up to 55°C)
cDNA Yield (with challenging templates) Very HighVery HighHigh
Reaction Time 10 minutes15-30 minutes60 minutes

Table 2: Primer Selection Guide for m1Ψ-Modified mRNA Reverse Transcription

Primer TypeAdvantagesDisadvantagesBest For
Oligo(dT) - Enriches for full-length mRNA - Reduces synthesis of non-mRNA transcripts- May not efficiently prime degraded RNA - Can have a 3' bias for long transcripts- Quantifying full-length, mature mRNA - cDNA cloning of the coding sequence
Random Primers - Primes all RNA species, including non-polyadenylated and fragmented RNA - Good for templates with secondary structures- cDNA may not be full-length - Can generate cDNA from ribosomal RNA- Degraded or low-quality RNA - Templates with complex secondary structures - Non-polyadenylated RNA
Gene-Specific Primers - Highest specificity for the target of interest - Increases sensitivity- Requires a unique primer for each target - Not suitable for global cDNA synthesis- One-step RT-qPCR - Highly sensitive detection of a specific target

Visualizations

experimental_workflow cluster_rna_prep RNA Preparation cluster_rt_reaction Reverse Transcription cluster_qpcr qPCR rna_quality Assess m1Ψ-mRNA Quality & Integrity dnase_treatment DNase I Treatment (Optional) rna_quality->dnase_treatment primer_annealing Primer Annealing (65°C) dnase_treatment->primer_annealing Input RNA cDNA_synthesis cDNA Synthesis (50-55°C) primer_annealing->cDNA_synthesis inactivation Enzyme Inactivation (80°C) cDNA_synthesis->inactivation qpcr_setup qPCR Reaction Setup inactivation->qpcr_setup cDNA Template amplification Amplification qpcr_setup->amplification data_analysis Data Analysis amplification->data_analysis

Caption: Workflow for two-step RT-qPCR of m1Ψ-modified mRNA.

Caption: Troubleshooting flowchart for low cDNA yield.

References

Technical Support Center: Stability of Protected Nucleosides in Solution

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of protected nucleosides in solution.

Frequently Asked Questions (FAQs)

Q1: My phosphoramidite (B1245037) solutions seem to be degrading. What are the common causes and signs of degradation?

A1: Phosphoramidite degradation in solution, typically anhydrous acetonitrile (B52724), is a common issue primarily caused by hydrolysis and oxidation.[1] The most evident sign of degradation is a decrease in coupling efficiency during oligonucleotide synthesis, leading to lower yields of the desired full-length product.

Key factors influencing degradation include:

  • Water Content: The presence of even trace amounts of water in the acetonitrile can lead to the hydrolysis of the phosphoramidite to the corresponding H-phosphonate.[2][3]

  • Air (Oxygen) Exposure: While less common for standard phosphoramidites, some modified versions can be susceptible to oxidation.

  • Nucleobase Identity: The stability of phosphoramidites in solution follows the general order: T, dC > dA > dG. Deoxyguanosine (dG) phosphoramidites are notably less stable than other standard amidites.[2][3][4]

  • Protecting Groups: The nature of the protecting groups on the nucleobase can influence stability. "Mild" protecting groups may render the phosphoramidite less stable in solution compared to more robust ones.[1]

  • Temperature: Storage at room temperature, as is common on DNA synthesizers, accelerates degradation compared to storage at -20°C.[1][4]

Q2: Why is my dG phosphoramidite solution degrading much faster than my other phosphoramidite solutions?

A2: The inherent instability of dG phosphoramidites is a well-documented issue.[2][5] After five weeks of storage in acetonitrile under an inert atmosphere, the purity of dG amidite can be reduced by as much as 39%, compared to only 2-6% for other amidites.[2][3][4] This accelerated degradation is due to the guanine (B1146940) base itself, which can autocatalyze the hydrolysis of its own phosphoramidite functionality in the presence of trace water.[5][6] The main degradation pathways involve hydrolysis, elimination of acrylonitrile (B1666552), and an autocatalytic formation of cyanoethyl phosphonoamidates.[2][3]

Q3: I am observing significant depurination in my experiments. What causes this and how can I minimize it?

A3: Depurination is the cleavage of the β-N-glycosidic bond that connects the purine (B94841) base (adenine or guanine) to the sugar, resulting in an abasic site.[7][8] This is particularly problematic during the acidic detritylation step of oligonucleotide synthesis. Deoxyadenosine (dA) is more susceptible to depurination than deoxyguanosine (dG).[9]

Factors that promote depurination include:

  • Acidic Conditions: The acidic solutions used to remove the 5'-DMT protecting group can cause depurination.[9][10]

  • Electron-Withdrawing Protecting Groups: Acyl protecting groups on the purine bases can destabilize the glycosidic bond, making the nucleoside more prone to depurination.[7]

To minimize depurination:

  • Use Milder Detritylation Conditions: While 3% trichloroacetic acid (TCA) in dichloromethane (B109758) is standard, reducing the exposure time or using a weaker acid like dichloroacetic acid (DCA) can help.[9]

  • Use Formamidine Protecting Groups: Protecting groups like dimethylformamidine (dmf) on dG are electron-donating and stabilize the glycosidic bond, reducing the risk of depurination.[7]

Q4: What is β-elimination and how does it affect the stability of my oligonucleotides?

A4: β-elimination is a chemical reaction that can occur with the commonly used 2-cyanoethyl protecting group on the phosphate (B84403) backbone.[11] During deprotection with a base like ammonium (B1175870) hydroxide (B78521), the cyanoethyl group is removed, but this process generates acrylonitrile as a byproduct.[12][13] Acrylonitrile is a reactive Michael acceptor and can react with the nucleobases of the deprotected oligonucleotide, particularly thymine, leading to unwanted adducts.[12]

To mitigate this, it is standard practice to cleave the oligonucleotide from the solid support and deprotect the phosphate groups before deprotecting the nucleobases.[11]

Troubleshooting Guides

Issue 1: Poor Coupling Efficiency and Low Oligonucleotide Yield

This is often a direct consequence of phosphoramidite degradation.

Troubleshooting Workflow:

G start Low Coupling Efficiency Observed check_amidite 1. Check Phosphoramidite Solution (Age, Color, Storage) start->check_amidite hplc_analysis 2. Analyze Amidite Purity via HPLC check_amidite->hplc_analysis is_degraded Is Purity < 98%? hplc_analysis->is_degraded discard Discard and Use Fresh Amidite is_degraded->discard Yes check_solvent 3. Check Acetonitrile Water Content (< 30 ppm?) is_degraded->check_solvent No success Synthesis Yield Improved discard->success use_new_solvent Use Fresh Anhydrous Acetonitrile check_solvent->use_new_solvent No review_storage 4. Review Storage and Handling (Inert atmosphere? Correct temp?) check_solvent->review_storage Yes add_sieves Consider adding 3Å molecular sieves use_new_solvent->add_sieves add_sieves->review_storage implement_best_practices Implement Best Practices review_storage->implement_best_practices implement_best_practices->success

Caption: Troubleshooting workflow for low oligonucleotide synthesis yield.

Corrective Actions:

  • Use Fresh Reagents: Always use freshly prepared phosphoramidite solutions. For dG, it is recommended not to use solutions that are more than a few days old, even when stored at -20°C.[1][4]

  • Ensure Anhydrous Conditions: Use anhydrous acetonitrile with a water content of less than 30 ppm. For critical applications, further dry the dissolved phosphoramidite solution with activated 3Å molecular sieves.[1]

  • Proper Storage: Store phosphoramidite solutions at -20°C under an inert atmosphere (Argon or Nitrogen).[1]

  • Add a Mild Base: Adding a small amount of a non-nucleophilic base, such as triethylamine (B128534) (5 mol-%), can help to neutralize any acidic impurities and slow down degradation.[2]

Issue 2: Premature Cleavage of Protecting Groups

The selective removal of protecting groups is crucial. Premature cleavage can lead to side reactions and truncated sequences.

Logical Diagram of Protecting Group Stability:

G cluster_groups Protecting Groups cluster_conditions Cleavage Conditions DMT 5'-DMT Acid Mild Acid (e.g., 3% TCA) DMT->Acid Labile Base Base (e.g., NH4OH) DMT->Base Stable Cyanoethyl Phosphate (Cyanoethyl) Cyanoethyl->Base Labile Base_Acyl Base (Acyl: Bz, iBu, Ac) Base_Acyl->Base Labile Silyl 2'-OH (TBDMS, TIPS) Silyl->Acid Stable Silyl->Base Partially Labile Fluoride (B91410) Fluoride Source (e.g., TBAF) Silyl->Fluoride Labile

Caption: Relationship between protecting groups and cleavage conditions.

Troubleshooting Steps:

  • 5'-DMT Group: The dimethoxytrityl (DMT) group is acid-labile.[14][15] If you observe premature detritylation, check for acidic impurities in your solvents. The removal of DMT from a secondary hydroxyl group is slower than from a primary one.[14]

  • 2'-Silyl Groups (for RNA): Groups like TBDMS are removed with a fluoride source. However, they can be partially cleaved by strong aqueous ammonium hydroxide, which can lead to RNA strand cleavage.[16] Using milder conditions for base deprotection, such as methanolic ammonia, can prevent this.[16]

  • Base Protecting Groups: Acyl protecting groups (Bz, iBu, Ac) are removed with base (e.g., ammonium hydroxide).[] Using "ultramild" protecting groups allows for deprotection under gentler conditions, which is beneficial for sensitive modified oligonucleotides.[18]

Quantitative Data Summary

Table 1: Stability of Deoxyribonucleoside Phosphoramidites in Acetonitrile

NucleosidePurity Reduction (after 10 days)Purity Reduction (after 5 weeks)
dG7.5%39%
dA0.7%6%
dC0.4%2%
T0.4%2%

Data sourced from studies on phosphoramidites stored under an inert gas atmosphere.[2][3][4]

Table 2: Common Protecting Groups and their Cleavage Conditions

Protecting GroupPositionCommon Reagent for CleavagePotential Issues
Dimethoxytrityl (DMT)5'-Hydroxyl3% Trichloroacetic Acid (TCA) in DCMDepurination of purine bases.[7][9]
2-CyanoethylPhosphateConcentrated Ammonium Hydroxideβ-elimination produces acrylonitrile, a reactive byproduct.[11][12][13]
Benzoyl (Bz), Isobutyryl (iBu), Acetyl (Ac)Base Exocyclic AminesConcentrated Ammonium Hydroxide, 55°CIncomplete removal can block hybridization. Harsh conditions can degrade sensitive oligos.[11][]
tert-Butyldimethylsilyl (TBDMS)2'-Hydroxyl (RNA)Tetrabutylammonium Fluoride (TBAF)Partial cleavage by NH4OH can lead to RNA strand scission.[16]

Experimental Protocols

Protocol 1: HPLC Analysis of Phosphoramidite Purity

This protocol allows for the quantitative assessment of phosphoramidite degradation.

Methodology:

  • Sample Preparation:

    • Carefully withdraw a small aliquot (e.g., 10 µL) of the phosphoramidite solution from the synthesizer bottle under an inert atmosphere.

    • Dilute the aliquot in a known volume of anhydrous acetonitrile to a final concentration suitable for HPLC analysis (e.g., ~0.1 mg/mL).

  • HPLC Conditions:

    • Column: Reverse-phase C18 column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase A: 0.1 M Triethylammonium acetate (B1210297) (TEAA), pH 7.0.

    • Mobile Phase B: Acetonitrile.

    • Gradient: A linear gradient from 5% B to 95% B over 30 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV absorbance at 260 nm.

  • Analysis:

    • Inject the prepared sample.

    • The main peak corresponds to the intact phosphoramidite.

    • Degradation products, such as the corresponding H-phosphonate, will typically elute earlier.

    • Calculate the purity by integrating the peak areas. Purity (%) = (Area of main peak / Total area of all peaks) x 100.

Protocol 2: Assessing Depurination during Detritylation

This protocol helps to quantify the extent of depurination under specific acidic conditions.

Methodology:

  • Sample Preparation:

    • Use a CPG solid support with a known loading of a purine nucleoside (e.g., dA-CPG).

    • Prepare a mixture of the purine-CPG with a stable control, such as Thymidine-CPG (T-CPG), which is not subject to glycosidic bond cleavage.[9]

  • Kinetic Experiment:

    • Treat the CPG mixture with the acidic detritylation solution (e.g., 3% DCA in dichloromethane) for various time points (e.g., 0, 5, 10, 20, 40 minutes).

    • At each time point, quench the reaction, wash the CPG thoroughly to remove the acid and cleaved base.

  • Cleavage and Analysis:

    • Treat the washed CPG from each time point with concentrated ammonium hydroxide to cleave the nucleosides from the support.

    • Analyze the resulting solution by reverse-phase HPLC.

    • Quantify the amounts of the purine nucleoside (e.g., deoxyadenosine) and the control nucleoside (thymidine) by comparing peak areas to a standard curve.

  • Calculation:

    • The degree of depurination at each time point is determined by the decrease in the ratio of the purine nucleoside to the control thymidine (B127349) nucleoside.[9]

References

Validation & Comparative

A Comparative Guide to Protected Nucleosides in Oligonucleotide Synthesis: 2',3'-Dibenzoyl-1-methylpseudouridine vs. Silyl-Protected Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The chemical synthesis of modified oligonucleotides is a cornerstone of modern therapeutics and diagnostics. The choice of protecting groups for the nucleoside building blocks is critical, directly impacting coupling efficiency, deprotection strategies, and the purity of the final product. This guide provides an objective comparison of 2',3'-Dibenzoyl-1-methylpseudouridine with commonly used silyl-protected alternatives, such as those employing tert-butyldimethylsilyl (TBDMS) and triisopropylsilyloxymethyl (TOM) groups.

Performance Comparison at a Glance

The selection of a protecting group strategy for modified nucleosides like 1-methylpseudouridine (B86832) involves a trade-off between stability, steric hindrance during synthesis, and the conditions required for deprotection. While direct comparative data for this compound is not extensively published, we can infer its performance based on the well-established chemistry of benzoyl and silyl (B83357) protecting groups.

FeatureThis compound2'-O-TBDMS/TOM-1-methylpseudouridine
Protecting Group Benzoyl (Bz)tert-butyldimethylsilyl (TBDMS) or Triisopropylsilyloxymethyl (TOM)
Stability to Acid HighModerate to Low (cleaved by fluoride (B91410) ions, sensitive to strong acid)
Stability to Base Cleaved under basic conditionsGenerally stable to mild base
Steric Hindrance LowerHigher (can impact coupling efficiency, especially for longer sequences)[1]
Deprotection Conditions Basic (e.g., aqueous ammonia, methylamine)[2][3]Fluoride source (e.g., TBAF, TEA·3HF) for silyl group; basic for exocyclic amines[2][4]
Orthogonality Orthogonal to acid-labile 5'-DMT group.Orthogonal to acid-labile 5'-DMT and base-labile exocyclic amine protecting groups.[5]
Potential Side Reactions Incomplete deprotection under mild basic conditions.Desilylation during basic deprotection of other groups can lead to chain cleavage.[2]

Experimental Data Summary

Quantitative data for the direct comparison of these specific protected nucleosides is limited in publicly available literature. However, we can summarize typical performance metrics observed for the protecting group classes in oligonucleotide synthesis.

Table 1: Typical Coupling Efficiencies and Deprotection Times

Protected Nucleoside TypeTypical Coupling Efficiency (%)Deprotection ConditionsTypical Deprotection Time
Benzoyl-protected>98% (inferred)Aqueous Ammonia/Methylamine (B109427) (AMA) at 65 °C10-15 minutes[6]
TBDMS/TOM-protected96-99%[7][8]1. TBAF in THF or TEA·3HF in NMP 2. Aqueous Ammonia/Methylamine1. 1-2.5 hours at 65 °C 2. 15 minutes at 65 °C[4][6][9]

Note: Coupling efficiencies are highly dependent on the synthesizer, reagents, and coupling time. The inferred efficiency for the benzoyl-protected nucleoside is based on its lower steric bulk compared to silyl ethers.

Experimental Protocols

Synthesis of 2',3'-Di-O-benzoyl-5'-O-DMT-1-methylpseudouridine-3'-phosphoramidite

A plausible synthetic route, based on standard nucleoside chemistry, is outlined below.

cluster_synthesis Synthesis Workflow 1-methylpseudouridine 1-methylpseudouridine Benzoylation Benzoylation 1-methylpseudouridine->Benzoylation Benzoyl Chloride, Pyridine (B92270) 2_3_dibenzoyl 2',3'-Di-O-benzoyl-1-methylpseudouridine Benzoylation->2_3_dibenzoyl DMT_protection 5'-O-DMT Protection 2_3_dibenzoyl->DMT_protection DMT-Cl, Pyridine 5_DMT_2_3_dibenzoyl 5'-O-DMT-2',3'-Di-O-benzoyl-1-methylpseudouridine DMT_protection->5_DMT_2_3_dibenzoyl Phosphitylation Phosphitylation 5_DMT_2_3_dibenzoyl->Phosphitylation 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite, DIPEA Final_Product 2',3'-Di-O-benzoyl-5'-O-DMT-1-methylpseudouridine-3'-phosphoramidite Phosphitylation->Final_Product

Caption: Synthesis of the target phosphoramidite (B1245037).

  • Benzoylation: 1-methylpseudouridine is reacted with benzoyl chloride in pyridine to selectively acylate the 2' and 3' hydroxyl groups.

  • 5'-O-DMT Protection: The 5' hydroxyl group of the resulting 2',3'-di-O-benzoyl-1-methylpseudouridine is protected with a dimethoxytrityl (DMT) group using DMT-chloride in pyridine.

  • Phosphitylation: The 3' hydroxyl group of the fully protected nucleoside is then phosphitylated using 2-cyanoethyl N,N-diisopropylchlorophosphoramidite and a mild base such as diisopropylethylamine (DIPEA) to yield the final phosphoramidite.

  • Purification: Each step is followed by standard workup and purification, typically using silica (B1680970) gel chromatography.

Oligonucleotide Synthesis and Deprotection

The synthesized phosphoramidite can be used in a standard automated oligonucleotide synthesizer.

cluster_synthesis_deprotection Oligonucleotide Synthesis and Deprotection Start Start Synthesis Detritylation 1. Detritylation (DCA) Start->Detritylation Coupling 2. Coupling Detritylation->Coupling Capping 3. Capping Coupling->Capping Oxidation 4. Oxidation Capping->Oxidation Repeat More bases? Oxidation->Repeat Repeat->Detritylation Yes Cleavage_Deprotection Cleavage & Deprotection Repeat->Cleavage_Deprotection No Purification Purification (HPLC) Cleavage_Deprotection->Purification Final_Oligo Final Oligonucleotide Purification->Final_Oligo

Caption: Automated oligonucleotide synthesis cycle.

Deprotection Protocol for Oligonucleotides containing this compound:

  • Cleavage and Base Deprotection: The solid support is treated with a mixture of aqueous ammonium (B1175870) hydroxide (B78521) and 40% aqueous methylamine (1:1 v/v) at 65°C for 15 minutes. This step cleaves the oligonucleotide from the support and removes the protecting groups from the standard nucleobases and the benzoyl groups from the 1-methylpseudouridine.[6]

  • Purification: The crude oligonucleotide is purified by high-performance liquid chromatography (HPLC) on a suitable column (e.g., reverse-phase or anion-exchange).

Deprotection Protocol for Oligonucleotides containing 2'-O-TBDMS-1-methylpseudouridine:

  • Cleavage and Base Deprotection: The solid support is treated with a mixture of aqueous ammonium hydroxide and 40% aqueous methylamine (1:1 v/v) at 65°C for 15 minutes.[6]

  • 2'-O-Desilylation: The crude oligonucleotide is dried and then redissolved in a solution of triethylamine (B128534) trihydrofluoride (TEA·3HF) in N-methyl-2-pyrrolidinone (NMP) or TBAF in THF and heated at 65°C for 1.5-2.5 hours.[4][9]

  • Quenching and Desalting: The desilylation reaction is quenched, and the oligonucleotide is desalted.

  • Purification: The final product is purified by HPLC.

Discussion and Strategic Recommendations

The choice between benzoyl and silyl protection for 1-methylpseudouridine depends on the specific requirements of the oligonucleotide being synthesized.

Advantages of this compound:

  • Simplified Deprotection: The benzoyl groups are removed under the same basic conditions used to deprotect standard nucleobases, streamlining the deprotection workflow.[2][3]

  • Lower Steric Hindrance: The smaller size of the benzoyl group compared to bulky silyl ethers may lead to higher coupling efficiencies, particularly in the synthesis of long or sterically demanding sequences.

  • Acid Stability: The benzoyl esters are stable to the acidic conditions used for detritylation, preventing premature deprotection.

Advantages of Silyl-Protected 1-methylpseudouridine:

  • Orthogonality: The fluoride-labile silyl group provides an orthogonal protection strategy, allowing for selective deprotection if other base-labile modifications are present in the oligonucleotide.[5]

  • Milder Final Deprotection: While the overall deprotection is a two-step process, the final removal of the silyl group with fluoride is generally mild and less likely to damage sensitive functionalities compared to prolonged basic treatment.

Logical Relationship of Protecting Group Choice:

cluster_decision Protecting Group Selection Goal Desired Oligonucleotide Properties Simple_Deprotection Simplified Workflow Goal->Simple_Deprotection High_Coupling_Efficiency High Coupling Efficiency for Long Sequences Goal->High_Coupling_Efficiency Orthogonal_Strategy Need for Orthogonal Deprotection Goal->Orthogonal_Strategy Benzoyl_Choice Choose 2',3'-Dibenzoyl Simple_Deprotection->Benzoyl_Choice High_Coupling_Efficiency->Benzoyl_Choice Silyl_Choice Choose 2'-O-Silyl Orthogonal_Strategy->Silyl_Choice

Caption: Decision factors for protecting group selection.

Conclusion

Both 2',3'-dibenzoyl and 2'-O-silyl protected 1-methylpseudouridine phosphoramidites are valuable reagents for the synthesis of modified RNA. The dibenzoyl strategy offers a more streamlined deprotection process and potentially higher coupling efficiencies due to lower steric hindrance. This makes it an attractive option for the routine synthesis of oligonucleotides containing 1-methylpseudouridine. The silyl-based approach, on the other hand, provides an orthogonal protection scheme that is advantageous when other base-sensitive modifications are present or when milder final deprotection conditions are required. The optimal choice will ultimately depend on the specific synthetic goals and the complexity of the target oligonucleotide. Further empirical studies directly comparing these two strategies would be highly beneficial to the field.

References

Decoding mRNA Modifications: A Comparative Guide to Validating N1-methylpseudouridine Incorporation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals at the forefront of mRNA therapeutics, rigorous validation of N1-methylpseudouridine (m1Ψ) incorporation is a critical quality attribute. This guide provides an objective comparison of mass spectrometry—the gold standard for this analysis—with alternative methods, supported by experimental data and detailed protocols.

The deliberate substitution of uridine (B1682114) with m1Ψ in mRNA constructs is a key strategy to enhance stability and reduce immunogenicity, as famously implemented in the COVID-19 mRNA vaccines.[1][2] Ensuring the precise and efficient incorporation of this modified nucleoside is paramount for the safety and efficacy of these novel therapeutics. While several analytical techniques can be employed, liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has emerged as the most robust and quantitative method for direct validation.

Mass Spectrometry: The Gold Standard for m1Ψ Validation

Mass spectrometry offers unparalleled specificity and sensitivity for the direct detection and quantification of m1Ψ in mRNA. The fundamental principle involves the enzymatic digestion of the mRNA molecule into its constituent nucleosides or smaller oligonucleotide fragments, which are then separated by liquid chromatography and analyzed by a mass spectrometer.

Experimental Workflow for LC-MS/MS Validation

The validation of m1Ψ incorporation using LC-MS/MS typically follows a "bottom-up" approach. This involves the complete enzymatic digestion of the mRNA into individual nucleosides.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_results Results mrna m1Ψ-modified mRNA digestion Enzymatic Digestion (Nuclease P1, Alkaline Phosphatase) mrna->digestion nucleosides Mixture of Nucleosides (A, G, C, m1Ψ) digestion->nucleosides lc Liquid Chromatography (Separation of Nucleosides) nucleosides->lc ms Tandem Mass Spectrometry (Detection & Quantification) lc->ms data Data Analysis ms->data quant Quantification of m1Ψ Incorporation Rate data->quant

Caption: Workflow for m1Ψ validation by LC-MS/MS.

Detailed Experimental Protocol: Nucleoside Digestion and LC-MS/MS

1. Enzymatic Digestion of mRNA:

  • To 1-5 µg of m1Ψ-modified mRNA, add Nuclease P1 in a suitable buffer (e.g., 10 mM ammonium (B1175870) acetate).

  • Incubate at 37°C for 2 hours.

  • Subsequently, add Calf Intestinal Alkaline Phosphatase (CIP) and continue incubation at 37°C for another 2 hours to dephosphorylate the nucleotides to nucleosides.[2]

  • The resulting mixture will contain adenosine, guanosine, cytidine, and N1-methylpseudouridine.

2. Liquid Chromatography Separation:

  • Use a reverse-phase column suitable for nucleoside separation (e.g., a C18 column).

  • Employ a gradient elution using a mobile phase system such as water with 0.1% formic acid (Mobile Phase A) and acetonitrile (B52724) with 0.1% formic acid (Mobile Phase B).[3]

  • The gradient should be optimized to achieve baseline separation of the four nucleosides.

3. Tandem Mass Spectrometry Analysis:

  • Operate the mass spectrometer in positive ion mode with multiple reaction monitoring (MRM) for precise quantification.

  • Monitor specific precursor-to-product ion transitions for each nucleoside. For m1Ψ, this would be the transition from the protonated molecule [M+H]+ to its characteristic fragment ion.

  • Generate standard curves using known concentrations of pure nucleoside standards (A, G, C, and m1Ψ) to enable absolute quantification.

Comparison of m1Ψ Validation Methods

While mass spectrometry is the most direct method, other techniques can provide indirect evidence of m1Ψ incorporation and its functional consequences.

MethodPrincipleAdvantagesLimitations
LC-MS/MS Direct detection and quantification of m1Ψ after enzymatic digestion of mRNA.High specificity and sensitivity. Provides absolute quantification of incorporation. Can identify other modifications simultaneously.Requires specialized equipment and expertise. The workflow can be time-consuming.
Next-Generation Sequencing (NGS) Reverse transcription of mRNA to cDNA followed by sequencing. m1Ψ can cause specific signatures or "errors" during reverse transcription that can be detected.High-throughput. Provides sequence context of the modification.Indirect detection method. Quantification can be challenging and may not be absolute. The "error" signatures can be influenced by the reverse transcriptase used and sequence context.[2]
UV Spectrophotometry Measurement of UV absorbance to determine RNA concentration. The presence of m1Ψ can cause hypochromicity (decreased absorbance at 260 nm) compared to uridine.Simple and rapid.Indirect and non-specific. Does not provide a direct measure of incorporation efficiency and is influenced by the overall nucleoside composition.[4]

Quantitative Data Summary

ParameterLC-MS/MSNext-Generation SequencingUV Spectrophotometry
Detection Limit Femtomole to attomole rangeDependent on sequencing depthMicrogram range
Quantification Absolute (using standard curves)Relative (based on error rates)Indirect (based on absorbance shift)
Specificity High (based on mass-to-charge ratio)Moderate (based on reverse transcription signatures)Low
Throughput ModerateHighHigh

Alternative Approaches and Their Workflows

While direct sequencing of RNA is possible with platforms like Oxford Nanopore, the reliable differentiation of m1Ψ from uridine is still an area of active research. The primary alternative to mass spectrometry for assessing the impact of m1Ψ is to analyze the final protein product.

protein_analysis_workflow cluster_translation In Vitro/Cellular Translation cluster_analysis Protein Mass Spectrometry cluster_results Results mrna m1Ψ-modified mRNA translation Translation mrna->translation protein Protein Product translation->protein digestion Proteolytic Digestion (e.g., Trypsin) protein->digestion lcms LC-MS/MS Analysis digestion->lcms sequencing Peptide Sequencing lcms->sequencing fidelity Assessment of Translation Fidelity sequencing->fidelity

Caption: Workflow for assessing translation fidelity.

This approach, however, does not directly validate the incorporation of m1Ψ into the mRNA itself but rather assesses its downstream effect on the accuracy of protein synthesis.[2][3]

Conclusion

For researchers, scientists, and drug development professionals requiring accurate and reliable validation of N1-methylpseudouridine incorporation in mRNA therapeutics, liquid chromatography-tandem mass spectrometry stands out as the superior method. Its ability to provide direct, specific, and quantitative data is unmatched by indirect methods. While techniques like next-generation sequencing can offer complementary information about the sequence context and downstream effects, LC-MS/MS remains the definitive approach for confirming this critical quality attribute of modified mRNA constructs.

References

N1-Methylpseudouridine vs. Pseudouridine: A Comparative Guide to Enhancing mRNA Translation

Author: BenchChem Technical Support Team. Date: December 2025

In the rapidly advancing field of mRNA therapeutics and vaccines, the choice of nucleotide modifications is paramount to ensuring high levels of protein expression while minimizing adverse immune reactions. Among the most pivotal of these modifications are N1-methylpseudouridine (m1Ψ) and its precursor, pseudouridine (B1679824) (Ψ). Both are isomers of uridine (B1682114), employed to enhance the stability and translational capacity of in vitro-transcribed (IVT) mRNA. This guide provides an objective comparison of their performance, supported by experimental data, detailed methodologies, and visual workflows for researchers, scientists, and drug development professionals.

Executive Summary

Both pseudouridine and N1-methylpseudouridine significantly improve upon unmodified uridine in mRNA constructs, leading to increased protein translation and reduced innate immunogenicity. However, extensive comparative studies have demonstrated that N1-methylpseudouridine (m1Ψ) consistently outperforms pseudouridine (Ψ) in terms of translational efficiency and its ability to evade the host's innate immune system. The addition of a methyl group at the N1 position of pseudouridine further dampens immune receptor recognition and appears to enhance the dynamics of the translation process. Consequently, m1Ψ has become the gold standard for therapeutic mRNA applications, including the highly successful COVID-19 mRNA vaccines.

Data Presentation: Quantitative Comparison

The following tables summarize quantitative data from studies comparing the performance of m1Ψ- and Ψ-modified mRNA.

Table 1: Comparison of Protein Expression

Reporter GeneCell Line / SystemmRNA ModificationFold Increase in Protein Expression (vs. Unmodified Uridine)Fold Increase of m1Ψ vs. ΨReference
Firefly LuciferaseA549 cellsΨ~10x\multirow{2}{}{~2-4x}[1]
m1Ψ~20-40x
Firefly LuciferaseHeLa cellsΨ~8x\multirow{2}{}{~2.5x}[1]
m1Ψ~20x
Firefly LuciferasePrimary KeratinocytesΨ~5x\multirow{2}{}{~2.6x}[1]
m1Ψ~13x
EGFPHeLa cellsΨLower than m1Ψ\multirow{2}{}{Substantial, not quantified}[2]
m1ΨHighest expression
Firefly LuciferaseIn vivo (mouse, i.m.)ΨSignificant\multirow{2}{*}{~13-fold (single mod)}[1]
m1ΨSignificantly higher

Table 2: Impact on Immunogenicity and Stability

ParameterAssay / Cell LineUnmodified mRNAΨ-mRNAm1Ψ-mRNAReference
Innate Immune ActivationTransfected Human FLSUpregulation of IL-6, TNF-α, CXCL10Reduced immunogenicitySuppressed IL-6, TNF-α, CXCL10 expression[3]
TLR3 ActivationHEK293-TLR3 cellsHighReducedFurther reduced vs. Ψ[1][4]
PKR ActivationCell-free systemsActivatedDiminishedMitigated[4][5]
Intracellular StabilityHEK-293T cellsBaselineEnhancedPositively correlated with modification ratio[6]
RNA Duplex TmSynthetic RNA duplexesBaselineHigher Tm (more stable)Similar Tm to Ψ[2]

Key Performance Differences

Translational Efficiency

N1-methylpseudouridine (m1Ψ) incorporation into mRNA results in a dramatic increase in protein production compared to both unmodified and Ψ-modified mRNA.[1][2][7] Studies have shown that m1Ψ-modified mRNA can lead to up to 44-fold higher protein expression when compared to Ψ-modified mRNA in certain contexts (when combined with 5-methylcytidine).[1] This enhancement is attributed to several factors, including an increased ability to evade immune detection, which prevents the shutdown of translation, and potentially altered ribosome dynamics that favor more efficient protein synthesis.[4][7] Specifically, m1Ψ modification has been shown to increase ribosome pausing and density on the mRNA, which may promote ribosome recycling or recruitment.[7]

Immunogenicity

A critical advantage of modified nucleosides is their ability to reduce the innate immune response typically triggered by foreign RNA. Unmodified IVT mRNA is recognized by pattern recognition receptors (PRRs) such as Toll-like receptors (TLR3, TLR7, TLR8) and RIG-I, leading to an antiviral response that includes the degradation of the mRNA and a general shutdown of protein synthesis.[6][8][9]

Both Ψ and m1Ψ reduce this immune activation. However, m1Ψ is significantly more effective at this "immune evasion." The methyl group on m1Ψ creates steric hindrance that further reduces its binding affinity for immune sensors like TLR7.[4] This results in lower induction of inflammatory cytokines such as TNF-α and IL-6 compared to Ψ-modified mRNA, making m1Ψ a superior candidate for therapeutic applications where minimizing inflammation is crucial.[3]

Stability and Fidelity

Both pseudouridine and N1-methylpseudouridine enhance the stability of mRNA. This is partly due to increased resistance to degradation by ribonucleases and improved base stacking within the RNA molecule.[10] While both modifications increase the thermal stability (melting temperature) of RNA duplexes, a key difference lies in their impact on translational fidelity. Some studies have suggested that Ψ can marginally increase the misincorporation of amino acids, whereas m1Ψ does not significantly alter the accuracy of tRNA selection by the ribosome, ensuring faithful protein production.[11]

Experimental Protocols

Below are detailed methodologies for key experiments used to compare m1Ψ- and Ψ-modified mRNA.

In Vitro Transcription (IVT) of Modified mRNA

This protocol outlines the synthesis of mRNA transcripts with complete substitution of uridine triphosphate (UTP) with either Ψ-triphosphate (ΨTP) or m1Ψ-triphosphate (m1ΨTP).

  • Template Preparation: A linear DNA template is required, containing a T7 RNA polymerase promoter, the 5' untranslated region (UTR), the open reading frame (ORF) of the reporter gene (e.g., Firefly Luciferase or EGFP), a 3' UTR, and a poly(A) tail sequence. The plasmid is linearized by a restriction enzyme downstream of the poly(A) tail.

  • IVT Reaction Assembly: The reaction is assembled at room temperature in nuclease-free water. For a typical 20 µL reaction:

    • 10 µL of 2x T7 Reaction Buffer

    • 2 µL of T7 RNA Polymerase Mix

    • NTPs: ATP, GTP, CTP (final concentration of 5 mM each)

    • Modified UTP: m1ΨTP or ΨTP (final concentration of 5 mM)

    • 1 µg of linearized DNA template

    • Nuclease-free water to 20 µL

  • Incubation: The reaction mixture is incubated at 37°C for 2-4 hours.

  • DNase Treatment: To remove the DNA template, 1 µL of DNase I is added, and the mixture is incubated at 37°C for 15 minutes.

  • Purification: The synthesized mRNA is purified using a lithium chloride precipitation or a column-based RNA purification kit.

  • Quality Control: The concentration and purity of the mRNA are determined by spectrophotometry (A260/A280 ratio should be ~2.0). The integrity and size of the transcript are verified by denaturing agarose (B213101) gel electrophoresis.

mRNA Transfection and Translation Efficiency Assay in HEK293 Cells

This protocol describes how to deliver the modified mRNA into a mammalian cell line (HEK293) and quantify the resulting protein expression using a luciferase reporter.

  • Cell Culture: HEK293 cells are seeded in a 24-well plate to achieve 70-90% confluency on the day of transfection.

  • Transfection Complex Preparation (per well):

    • In one tube, dilute 500 ng of the purified m1Ψ- or Ψ-modified luciferase mRNA in 50 µL of serum-free medium (e.g., Opti-MEM).

    • In a separate tube, dilute a lipid-based transfection reagent (e.g., 1.5 µL of Lipofectamine 2000) in 50 µL of serum-free medium and incubate for 5 minutes.

    • Combine the diluted mRNA and diluted transfection reagent, mix gently, and incubate at room temperature for 20 minutes to allow complexes to form.

  • Cell Transfection: The growth medium is removed from the cells and replaced with fresh, complete medium. The 100 µL of mRNA-lipid complex is added dropwise to each well.

  • Incubation: Cells are incubated at 37°C with 5% CO₂ for 18-24 hours.

  • Luciferase Assay:

    • The culture medium is removed, and cells are washed with PBS.

    • Cells are lysed by adding 100 µL of a passive lysis buffer.

    • The cell lysate is transferred to a 96-well luminometer plate.

    • Luciferase Assay Reagent is added, and the luminescence (Relative Light Units, RLU) is immediately measured using a luminometer. Higher RLU values correspond to higher levels of translated luciferase protein.[12][13]

Mandatory Visualizations

Experimental and Signaling Pathways

Experimental_Workflow cluster_0 1. mRNA Synthesis cluster_1 2. Cell-based Translation Assay cluster_2 3. Data Analysis pDNA Plasmid DNA Template (Reporter Gene + PolyA) linearize Linearization (Restriction Digest) pDNA->linearize ivt In Vitro Transcription (T7 Polymerase) + ATP, GTP, CTP + m1ΨTP or ΨTP linearize->ivt purify mRNA Purification (LiCl or Column) ivt->purify qc Quality Control (Spectrophotometry, Gel) purify->qc transfect Transfection (Lipid-based Reagent) qc->transfect cells HEK293 Cell Culture cells->transfect express Protein Expression (18-24h incubation) transfect->express lyse Cell Lysis express->lyse measure Quantification (Luminometer/Fluorometer) lyse->measure compare Compare Protein Levels (m1Ψ vs. Ψ vs. Unmodified) measure->compare

Caption: Workflow for comparing mRNA translation efficiency.

Innate_Immune_Signaling cluster_0 Cytoplasm cluster_1 Endosome unmod_mrna Unmodified mRNA rigi RIG-I / MDA5 unmod_mrna->rigi Binds strongly pkr PKR unmod_mrna->pkr Activates mod_mrna m1Ψ / Ψ mRNA mod_mrna->rigi Reduced binding mod_mrna->pkr Activation blunted mavs MAVS rigi->mavs eif2a eIF2α pkr->eif2a Phosphorylates peif2a p-eIF2α pkr->peif2a irf37 IRF3/7 mavs->irf37 ifn Type I IFN Production irf37->ifn translation_halt Translation Inhibition peif2a->translation_halt tlr TLR3 / TLR7 / TLR8 myd88 MyD88/TRIF tlr->myd88 unmod_mrna_endo Unmodified mRNA unmod_mrna_endo->tlr Binds strongly mod_mrna_endo m1Ψ / Ψ mRNA mod_mrna_endo->tlr Reduced binding (m1Ψ > Ψ) nfkb NF-κB myd88->nfkb cytokines Inflammatory Cytokines nfkb->cytokines

Caption: Innate immune pathways activated by mRNA.

Conclusion

The strategic incorporation of modified nucleosides is a cornerstone of modern mRNA technology. While both pseudouridine and N1-methylpseudouridine are vast improvements over unmodified uridine, the evidence strongly supports the superiority of N1-methylpseudouridine for therapeutic applications. Its enhanced ability to increase protein expression while more effectively dampening the innate immune response makes it the preferred choice for developing safer and more potent mRNA-based vaccines and drugs. For researchers and developers, leveraging m1Ψ-modified mRNA provides a robust platform to maximize therapeutic protein output and minimize potential inflammatory side effects.

References

A Comparative Guide to Assessing the Purity of Synthetic RNA Containing Modified Nucleosides

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of analytical techniques for assessing the purity of in vitro transcribed (IVT) RNA, with a focus on RNA containing modified nucleosides such as 1-methylpseudouridine (B86832) (the active form derived from precursors like 2',3'-Dibenzoyl-1-methylpseudouridine). Ensuring the purity and integrity of synthetic RNA is critical for its efficacy and safety in therapeutic and research applications. Impurities, such as aborted sequences, double-stranded RNA (dsRNA) byproducts, or improperly modified transcripts, can reduce protein expression and elicit unwanted immune responses.[1][2][3]

This document outlines the most common high-resolution analytical methods, presents their comparative performance, and provides detailed experimental protocols for their implementation.

Workflow for Manufacturing and Quality Control of Synthetic mRNA

The production of high-quality synthetic mRNA involves several key stages, from template design to final product analysis. The following diagram illustrates a typical workflow, highlighting the critical quality control step where purity assessment is performed.

Caption: General workflow for synthetic mRNA production and quality control.

Comparison of Key Analytical Methods

The three primary methods for assessing the purity and integrity of synthetic RNA are Ion-Pair Reversed-Phase Liquid Chromatography (IP-RPLC), Capillary Gel Electrophoresis (CGE), and Liquid Chromatography-Mass Spectrometry (LC-MS). Each technique offers distinct advantages and is suited for evaluating different quality attributes.

FeatureIon-Pair Reversed-Phase LC (IP-RPLC)Capillary Gel Electrophoresis (CGE)Liquid Chromatography-Mass Spectrometry (LC-MS)
Primary Application Purity assessment, separation of full-length product from shorter failed sequences.[1][4]Integrity assessment, high-resolution sizing, and quantification of full-length RNA vs. fragments.[5]Identity confirmation, heterogeneity analysis (e.g., poly(A) tail), and characterization of modifications.[2][6]
Principle of Separation Hydrophobicity and charge, using an ion-pairing agent to retain negatively charged RNA on a nonpolar stationary phase.[1][7]Size-based separation in a gel matrix under an electric field. Smaller fragments migrate faster.[8][9]Separation by liquid chromatography followed by mass-to-charge ratio detection for precise mass determination.[6]
Resolution HighVery High (single-nucleotide resolution for smaller fragments).[9]High (chromatography) to Absolute (mass).
Key Output Chromatogram with peaks representing different RNA species. Purity is calculated from peak area.Electropherogram showing size distribution. Provides percentage of full-length product (integrity).[10]Mass spectrum confirming the molecular weight of the main product and identifying impurities.[2]
Detection Method UV Absorbance (260 nm).[2]Laser-Induced Fluorescence (LIF) after intercalation with a fluorescent dye.[11]Mass Analyzer.
Sample Throughput ModerateHigh (especially with multi-capillary systems).[2]Low to Moderate.
Strengths Robust, widely available, excellent for preparative and analytical scale purification.[7][12]High resolving power for size variants, low sample consumption, and accurate quantification of integrity.[5]Unambiguous identification of the product and impurities, characterization of post-transcriptional modifications.[6][13]
Limitations Resolution may decrease for very large RNA molecules. Can be less effective at separating dsRNA from ssRNA.[14]Not suitable for preparative scale. Indirectly assesses purity based on size.Higher cost and complexity. Less suitable for quantifying high-level purity (e.g., >99%).

Experimental Protocols

Detailed methodologies are crucial for obtaining reproducible and accurate results. Below are foundational protocols for the key analytical techniques.

Purity Assessment by Ion-Pair Reversed-Phase Liquid Chromatography (IP-RPLC)

This method is used to separate the full-length RNA product from shorter sequences and other impurities.

Workflow Diagram:

Caption: Experimental workflow for RNA purity analysis using IP-RPLC.

Protocol:

  • Sample Preparation : Dilute the purified RNA sample to a final concentration of approximately 0.1-0.5 µg/µL in RNase-free water.

  • Instrumentation : Use a high-performance liquid chromatography system equipped with a UV detector, a column heater, and an autosampler.

  • Chromatographic Conditions :

    • Column : Thermo Fisher DNAPac RP Column (4 µm, 2.1 x 100 mm) or equivalent.[2]

    • Mobile Phase A : 50 mM Triethylamine (TEA) and 50 mM Hexafluoroisopropanol (HFIP) in water.[2]

    • Mobile Phase B : 25 mM TEA and 25 mM HFIP in 90% Methanol.[2]

    • Column Temperature : 75-80 °C (to denature RNA secondary structures).[2]

    • Flow Rate : 0.3-0.4 mL/min.[2]

    • Gradient : A typical gradient runs from a low percentage of Mobile Phase B (e.g., 5%) to a higher percentage (e.g., 20-30%) over 20-30 minutes to elute the RNA.[2]

    • Detection : Monitor absorbance at 260 nm.[2]

  • Data Analysis : Integrate the area of all peaks in the chromatogram. Calculate the purity of the full-length product as the percentage of the main peak area relative to the total area of all peaks.

Integrity Assessment by Capillary Gel Electrophoresis (CGE)

CGE provides high-resolution sizing of RNA molecules, allowing for accurate determination of the percentage of full-length, intact transcripts.

Workflow Diagram:

Caption: Experimental workflow for RNA integrity analysis using CGE.

Protocol:

  • Sample Preparation : Dilute the RNA sample to a working concentration (e.g., 5-50 ng/µL) in RNase-free water. To denature secondary structures, heat the sample at 70 °C for 5-10 minutes and immediately cool on ice.[2]

  • Instrumentation : Use a capillary electrophoresis instrument equipped with a laser-induced fluorescence (LIF) detector (e.g., SCIEX PA 800 Plus, Agilent 2100 Bioanalyzer).

  • CGE Conditions :

    • Capillary : A neutral-coated or bare fused-silica capillary.

    • Separation Matrix (Gel) : A replaceable polymer solution (e.g., polyethylene (B3416737) oxide, PEO) containing a fluorescent intercalating dye (e.g., SYTO 9, SYBR Green II).[9][11]

    • Running Buffer : A suitable buffer such as 100 mM MES (pH 6.0) with 1 mM EDTA.[9]

    • Injection : Electrokinetic injection (e.g., 10 kV for 10-30 seconds).[11]

    • Separation Voltage : Apply a constant voltage (e.g., -15 to -30 kV).

  • Data Analysis : The instrument software generates an electropherogram. Identify the peak corresponding to the full-length RNA and any smaller fragment peaks. The percentage of integrity is calculated as the corrected peak area of the full-length product divided by the total corrected area of all peaks.[5]

Identity Confirmation by Liquid Chromatography-Mass Spectrometry (LC-MS)

To confirm the primary identity and modification status of the synthetic RNA, the intact mass can be analyzed, or the RNA can be digested into nucleosides for compositional analysis.

Protocol (Intact Mass Analysis):

  • Sample Preparation : Buffer-exchange the RNA sample into an MS-compatible, volatile buffer like 200 mM ammonium (B1175870) acetate (B1210297) using a molecular weight cutoff filter.[2] The final concentration should be in the range of 0.2-1.0 µg/µL.[2]

  • Instrumentation : Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled to an LC system suitable for oligonucleotide analysis (as described in the IP-RPLC protocol).

  • LC-MS Conditions :

    • Chromatography : Use IP-RPLC conditions to desalt and separate the RNA before it enters the mass spectrometer.

    • Mass Spectrometry : Operate the mass spectrometer in negative ion mode. Acquire the full mass spectrum.

  • Data Analysis : Deconvolute the raw mass spectrum to determine the zero-charge mass of the intact RNA. Compare this experimental mass to the theoretical mass calculated from the RNA sequence (including the 5' cap, poly(A) tail, and all modified nucleosides) to confirm its identity.

Decision Guide for Method Selection

Choosing the right analytical method depends on the specific question being asked. This decision tree can guide researchers to the most appropriate technique for their needs.

Start What is the primary analytical goal? Q_Purity Assess overall purity? (Full-length vs. shorter fragments) Start->Q_Purity Purity Q_Integrity Quantify integrity? (% full-length product) Start->Q_Integrity Integrity Q_Identity Confirm identity & mass? (Is it the correct molecule?) Start->Q_Identity Identity M_HPLC Use IP-RPLC Q_Purity->M_HPLC M_CGE Use CGE Q_Integrity->M_CGE M_MS Use LC-MS Q_Identity->M_MS

Caption: Decision tree for selecting an RNA analysis method.

References

Unveiling the Impact of N1-methylpseudouridine Modification on mRNA Functionality: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuances of mRNA modifications is paramount for the design of effective and safe therapeutics. This guide provides a comprehensive functional comparison of synthetic mRNA with and without N1-methylpseudouridine (m1Ψ) modification, supported by experimental data and detailed methodologies.

The strategic incorporation of modified nucleosides, particularly the complete substitution of uridine (B1682114) with N1-methylpseudouridine (m1Ψ), has emerged as a critical advancement in mRNA-based technologies, including the highly successful COVID-19 vaccines.[1] This modification profoundly alters the biological properties of mRNA, primarily by enhancing its translational capacity and reducing its inherent immunogenicity. This guide delves into a detailed comparison of m1Ψ-modified versus unmodified mRNA, presenting quantitative data, experimental protocols, and visual workflows to elucidate the functional differences.

Quantitative Data Presentation

The following tables summarize the key quantitative differences observed in experimental comparisons between unmodified and m1Ψ-modified mRNA.

FeatureUnmodified mRNAm1Ψ-modified mRNAFold Change/EffectCell/SystemReference
Protein Expression BaselineUp to 15-fold increase15xSpleen (in vivo)[2]
BaselineUp to ~13-fold higher~13xCell line transfection[3]
BaselineUp to 10-fold higher10xEukaryotic cells/extracts[4]
Higher than 100% m1ΨLower than low-ratio m1ΨDependent on modification ratioHEK-293T, RAW264.7, Jurkat cells[5]
Immunogenicity (Cytokine Induction) HighSignificantly reducedReduction293T cells[5]
HighSignificantly reducedReductionA549 cells[5]
Stability BaselineEnhanced stabilityIncreasedIn vitro and intracellular[5]

Table 1: Comparative analysis of protein expression, immunogenicity, and stability between unmodified and m1Ψ-modified mRNA.

| Cytokine/Gene | Unmodified mRNA | m1Ψ-modified mRNA (high ratio) | Effect of m1Ψ Modification | Cell Type | Reference | |---|---|---|---|---| | RIG-I | High expression | Significantly reduced | Downregulation | 293T cells |[5] | | RANTES | High expression | Significantly reduced | Downregulation | 293T cells |[5] | | IL-6 | High expression | Significantly reduced | Downregulation | 293T cells |[5] | | IFN-β1 | High expression | Significantly reduced | Downregulation | 293T cells |[5] | | TNF-α | High expression | Significantly reduced | Downregulation | 293T cells |[5] | | IL-6 | Higher than unmodified mRNA | Higher | Upregulation | Rhesus macaques |[6] | | IFN-α | Higher than modified mRNA | Lower | Downregulation | Rhesus macaques |[6] |

Table 2: Differential cytokine and gene expression in response to unmodified vs. m1Ψ-modified mRNA.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.

In Vitro Transcription (IVT) of Unmodified and m1Ψ-modified mRNA

This protocol outlines the synthesis of mRNA from a linearized DNA template using T7 RNA polymerase.

Materials:

  • Linearized plasmid DNA template containing the gene of interest downstream of a T7 promoter.

  • T7 RNA Polymerase.

  • NTPs (ATP, GTP, CTP, UTP) for unmodified mRNA.

  • NTPs (ATP, GTP, CTP) and N1-methylpseudouridine-5'-triphosphate (m1ΨTP) for modified mRNA.

  • Cap analog (e.g., m7G(5')ppp(5')G).

  • RNase Inhibitor.

  • DNase I.

  • Transcription Buffer.

  • Nuclease-free water.

  • RNA purification kit.

Procedure:

  • Reaction Setup: In a nuclease-free tube, assemble the IVT reaction mix on ice. For a standard 20 µL reaction, combine the transcription buffer, NTPs (substituting UTP with m1ΨTP for modified mRNA), cap analog, linearized DNA template, and RNase inhibitor.

  • Initiation: Add T7 RNA Polymerase to the reaction mix. Mix gently by pipetting and incubate at 37°C for 2-4 hours.

  • DNase Treatment: To remove the DNA template, add DNase I to the reaction and incubate at 37°C for 15-30 minutes.

  • Purification: Purify the synthesized mRNA using an RNA purification kit according to the manufacturer's instructions. Elute the mRNA in nuclease-free water.

  • Quantification and Quality Control: Determine the concentration and purity of the mRNA using a spectrophotometer (A260/A280 ratio should be ~2.0). Analyze the integrity of the mRNA transcript via gel electrophoresis.

Cell Transfection and Protein Expression Analysis (Luciferase Assay)

This protocol describes the delivery of mRNA into mammalian cells and the subsequent quantification of protein expression using a luciferase reporter system.

Materials:

  • HEK293T or other suitable mammalian cell line.

  • Complete growth medium (e.g., DMEM with 10% FBS).

  • Unmodified and m1Ψ-modified luciferase-encoding mRNA.

  • Lipid-based transfection reagent (e.g., Lipofectamine).

  • Opti-MEM or other serum-free medium.

  • Luciferase Assay System.

  • Luminometer.

  • Phosphate-buffered saline (PBS).

  • Cell lysis buffer.

Procedure:

  • Cell Seeding: One day prior to transfection, seed cells in a multi-well plate to achieve 70-90% confluency on the day of transfection.

  • mRNA-Lipid Complex Formation:

    • In one tube, dilute the mRNA (both unmodified and m1Ψ-modified) in Opti-MEM.

    • In a separate tube, dilute the transfection reagent in Opti-MEM.

    • Combine the diluted mRNA and diluted transfection reagent, mix gently, and incubate at room temperature for 10-20 minutes to allow for complex formation.

  • Transfection: Add the mRNA-lipid complexes dropwise to the cells in fresh complete growth medium.

  • Incubation: Incubate the cells at 37°C in a CO2 incubator for 6-24 hours.

  • Cell Lysis:

    • Wash the cells once with PBS.

    • Add cell lysis buffer to each well and incubate for a few minutes to ensure complete lysis.

  • Luciferase Assay:

    • Transfer the cell lysate to a microfuge tube and centrifuge to pellet debris.

    • Add a small volume of the supernatant to a luminometer tube containing the luciferase assay reagent.

    • Measure the luminescence using a luminometer. The light output is proportional to the amount of luciferase protein expressed.[7]

Immunogenicity Assessment (Cytokine Quantification by ELISA)

This protocol details the measurement of pro-inflammatory cytokines (e.g., TNF-α, IFN-α) released from cells following mRNA transfection.

Materials:

  • Human peripheral blood mononuclear cells (PBMCs) or a suitable immune cell line (e.g., THP-1).

  • Unmodified and m1Ψ-modified mRNA.

  • Transfection reagent.

  • Complete cell culture medium.

  • ELISA kit for the specific cytokine of interest (e.g., Human TNF-α ELISA Kit).

  • Microplate reader.

Procedure:

  • Cell Transfection: Transfect the immune cells with unmodified or m1Ψ-modified mRNA as described in the protein expression analysis protocol.

  • Supernatant Collection: After 24 hours of incubation, collect the cell culture supernatant, which contains the secreted cytokines.

  • ELISA:

    • Perform the ELISA according to the manufacturer's protocol. This typically involves the following steps:

      • Coating a microplate with a capture antibody specific for the target cytokine.

      • Adding the collected cell culture supernatants and standards to the wells.

      • Incubating to allow the cytokine to bind to the capture antibody.

      • Washing the plate to remove unbound substances.

      • Adding a detection antibody conjugated to an enzyme (e.g., HRP).

      • Adding a substrate that is converted by the enzyme to produce a colored product.

      • Stopping the reaction and measuring the absorbance at a specific wavelength using a microplate reader.

  • Data Analysis: Calculate the concentration of the cytokine in the samples by comparing their absorbance values to a standard curve generated from known concentrations of the cytokine.[8][9][10][11]

Mandatory Visualization

The following diagrams, created using the DOT language, illustrate key processes and pathways related to the function of unmodified and m1Ψ-modified mRNA.

experimental_workflow cluster_ivt In Vitro Transcription cluster_transfection Cellular Delivery cluster_outcome Functional Outcomes dna Linearized DNA Template ivt T7 RNA Polymerase + NTPs (U or m1Ψ) dna->ivt mrna Unmodified or m1Ψ-mRNA ivt->mrna complex mRNA-LNP Complex mrna->complex lipid Lipid Nanoparticle lipid->complex cell Mammalian Cell complex->cell translation Protein Expression (e.g., Luciferase) cell->translation immune Immune Response (Cytokine Release) cell->immune signaling_pathway cluster_unmodified Unmodified mRNA cluster_modified m1Ψ-modified mRNA umrna Unmodified mRNA tlr TLR7/8 & RIG-I umrna->tlr Recognition immune_activation Innate Immune Activation tlr->immune_activation cytokines IFN-α, TNF-α, IL-6 immune_activation->cytokines translation_inhibition Translation Inhibition immune_activation->translation_inhibition protein_low Low Protein Expression translation_inhibition->protein_low mrna_mod m1Ψ-modified mRNA tlr_evasion Immune Evasion mrna_mod->tlr_evasion Reduced Recognition translation_enhancement Enhanced Translation tlr_evasion->translation_enhancement protein_high High Protein Expression translation_enhancement->protein_high logical_relationship cluster_benefits Functional Advantages modification N1-methylpseudouridine Modification reduced_immunogenicity Reduced Innate Immunogenicity modification->reduced_immunogenicity increased_translation Increased Translation Efficiency modification->increased_translation enhanced_stability Enhanced mRNA Stability modification->enhanced_stability therapeutic_efficacy Improved Therapeutic Efficacy reduced_immunogenicity->therapeutic_efficacy increased_translation->therapeutic_efficacy enhanced_stability->therapeutic_efficacy

References

A Comparative Guide to Protecting Groups in Pseudouridine Synthesis: The Benzoyl Advantage

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient synthesis of modified nucleosides like pseudouridine (B1679824) (Ψ) is a critical bottleneck. The choice of protecting groups for the ribose hydroxyls is paramount to achieving high yields and purity. This guide provides an objective comparison of the widely used benzoyl protecting group strategy with a common alternative, the silyl (B83357) protecting group strategy, supported by experimental data and detailed protocols.

The unique C-glycosidic bond in pseudouridine presents distinct challenges in its chemical synthesis compared to its canonical counterpart, uridine. Protecting the 2', 3', and 5'-hydroxyl groups of the ribose moiety is essential to prevent unwanted side reactions during phosphoramidite (B1245037) synthesis and subsequent oligonucleotide assembly. While various protecting groups have been employed, benzoyl esters have emerged as a robust and advantageous choice.

Key Advantages of Benzoyl Protection in Pseudouridine Synthesis

Benzoyl groups offer several distinct advantages in the context of pseudouridine synthesis:

  • Stability: Benzoyl esters are stable to the acidic conditions required for the removal of the 5'-dimethoxytrityl (DMT) group during automated solid-phase oligonucleotide synthesis. This stability prevents premature deprotection and subsequent side reactions, leading to higher fidelity of the final oligonucleotide.

  • Compatibility with Phosphoramidite Chemistry: Benzoyl-protected pseudouridine phosphoramidites are fully compatible with standard phosphoramidite coupling chemistry, demonstrating high coupling efficiencies.

  • Clean Deprotection: The removal of benzoyl groups is typically achieved under basic conditions, which are orthogonal to the acidic removal of the DMT group. This orthogonality is a cornerstone of successful oligonucleotide synthesis[1]. Common deprotection reagents include ethanolic ammonia (B1221849) or methylamine, which effectively cleave the benzoyl esters without degrading the sensitive oligonucleotide chain[2][3].

  • Crystallinity: Benzoylated nucleosides are often crystalline solids, which facilitates their purification by recrystallization, leading to highly pure starting materials for phosphoramidite synthesis.

Performance Comparison: Benzoyl vs. Silyl Protecting Groups

A direct quantitative comparison of protecting group strategies for pseudouridine is not extensively documented in a single study. However, by compiling data from various sources on nucleoside and oligonucleotide synthesis, we can establish a comparative overview. The tert-butyldimethylsilyl (TBDMS) group is a widely used silyl protecting group and serves as a key alternative to benzoyl protection.

ParameterBenzoyl ProtectionSilyl (TBDMS) ProtectionReferences
Stability to Acid (DMT Deprotection) HighModerate (potential for migration)
Coupling Efficiency >98%>98%[4]
Deprotection Conditions Basic (e.g., NH₃/EtOH)Fluoride source (e.g., TBAF)[3]
Orthogonality High (acid-labile DMT, base-labile benzoyl)High (acid-labile DMT, fluoride-labile silyl)[1][4]
Potential for Isomerization/Migration LowHigher (silyl group migration between 2'- and 3'-OH is a known issue)[5]
Overall Yield (Illustrative) Good to Excellent (dependent on specific synthesis)Good to Excellent (can be affected by migration and purification challenges)[6]

Experimental Protocols

Detailed methodologies for the protection and deprotection of pseudouridine using both benzoyl and silyl groups are outlined below.

Protocol 1: Perbenzoylation of Pseudouridine

This protocol describes the complete benzoylation of the hydroxyl groups of pseudouridine.

Materials:

  • Pseudouridine

  • Anhydrous Pyridine (B92270)

  • Benzoyl Chloride

  • Dichloromethane (DCM)

  • Saturated Sodium Bicarbonate Solution

  • Brine

  • Anhydrous Sodium Sulfate

  • Silica (B1680970) Gel for column chromatography

Procedure:

  • Dissolve pseudouridine in anhydrous pyridine under an inert atmosphere (e.g., argon).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add benzoyl chloride (typically 3-4 equivalents) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of water.

  • Dilute the mixture with DCM and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield 2',3',5'-tri-O-benzoyl-pseudouridine.

Protocol 2: Deprotection of Benzoyl-Protected Pseudouridine

This protocol outlines the removal of benzoyl groups from a protected pseudouridine residue within an oligonucleotide.

Materials:

Procedure:

  • Place the solid support with the synthesized oligonucleotide in a sealed reaction vial.

  • Add a solution of concentrated ammonium hydroxide in ethanol.

  • Heat the vial at 55 °C for 12-16 hours to cleave the oligonucleotide from the support and remove the benzoyl protecting groups.

  • After cooling to room temperature, carefully transfer the supernatant to a new tube.

  • Wash the solid support with ethanol and combine the washings with the supernatant.

  • Evaporate the solution to dryness to obtain the deprotected oligonucleotide.

Protocol 3: Silyl Protection of Pseudouridine (for comparison)

This protocol describes the protection of the 2'-hydroxyl group of 5'-O-DMT-pseudouridine with a TBDMS group, a common step in preparing phosphoramidites.

Materials:

  • 5'-O-DMT-pseudouridine

  • Anhydrous Pyridine

  • Silver Nitrate (B79036) (AgNO₃)

  • tert-Butyldimethylsilyl chloride (TBDMS-Cl)

  • DCM

  • Methanol

  • Silica Gel for column chromatography

Procedure:

  • Co-evaporate 5'-O-DMT-pseudouridine with anhydrous pyridine.

  • Dissolve the dried compound in anhydrous pyridine under an inert atmosphere.

  • Add silver nitrate and stir the suspension.

  • Add TBDMS-Cl and continue stirring at room temperature for 2-4 hours.

  • Monitor the reaction by TLC.

  • Upon completion, quench the reaction with a small amount of methanol.

  • Filter the reaction mixture and concentrate the filtrate.

  • Dissolve the residue in DCM and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the product by silica gel column chromatography to yield 5'-O-DMT-2'-O-TBDMS-pseudouridine.

Visualizing the Workflow

The following diagrams illustrate the key steps in the synthesis of a pseudouridine phosphoramidite using benzoyl protection and its subsequent incorporation into an oligonucleotide.

Pseudouridine_Benzoyl_Protection_Workflow cluster_protection Protection Steps cluster_synthesis Solid-Phase Oligonucleotide Synthesis Pseudouridine Pseudouridine Perbenzoylation Perbenzoylation (Benzoyl Chloride, Pyridine) Pseudouridine->Perbenzoylation 1 Protected_Psi 2',3',5'-Tri-O-benzoyl- pseudouridine Perbenzoylation->Protected_Psi DMT_Protection 5'-DMT Protection (DMT-Cl, Pyridine) Protected_Psi->DMT_Protection 2 DMT_Protected_Psi 5'-O-DMT-2',3'-di-O-benzoyl- pseudouridine DMT_Protection->DMT_Protected_Psi Phosphitylation Phosphitylation (2-Cyanoethyl-N,N-diisopropyl- chlorophosphoramidite) DMT_Protected_Psi->Phosphitylation 3 Phosphoramidite Pseudouridine Phosphoramidite (Benzoyl Protected) Phosphitylation->Phosphoramidite Coupling Coupling Phosphoramidite->Coupling Start Solid Support Start->Coupling Capping Capping Coupling->Capping Oxidation Oxidation Capping->Oxidation DMT_Deprotection DMT Deprotection (Acid) Oxidation->DMT_Deprotection Elongated_Chain Elongated Oligonucleotide DMT_Deprotection->Elongated_Chain Elongated_Chain->Coupling Repeat Cycles

Figure 1: Workflow for the synthesis of benzoyl-protected pseudouridine phosphoramidite.

Deprotection_and_Cleavage_Workflow Oligo_on_Support Fully Protected Oligonucleotide on Solid Support (DMT-off, Benzoyl-on) Base_Cleavage Base Treatment (e.g., NH3/EtOH, 55°C) Oligo_on_Support->Base_Cleavage Cleavage_Step Cleavage from Support Base_Cleavage->Cleavage_Step Deprotection_Step Removal of Benzoyl Groups Base_Cleavage->Deprotection_Step Purification Purification (e.g., HPLC, PAGE) Cleavage_Step->Purification Deprotection_Step->Purification Final_Oligo Deprotected Pseudouridine- Containing Oligonucleotide Purification->Final_Oligo

Figure 2: Final deprotection and cleavage of the pseudouridine-containing oligonucleotide.

Conclusion

The selection of an appropriate protecting group strategy is a critical determinant in the successful synthesis of pseudouridine-containing oligonucleotides. Benzoyl protection offers a compelling combination of stability, compatibility with standard synthesis chemistry, and clean deprotection, making it an advantageous choice for researchers aiming for high-yield and high-purity synthesis of these important modified biomolecules. While silyl protecting groups are also effective, the potential for migration and the specific conditions required for their removal present challenges that can be circumvented by the use of the robust benzoyl protection strategy. The detailed protocols and comparative data provided in this guide are intended to assist researchers in making informed decisions for their specific synthetic needs.

References

comparative analysis of different deprotection methods for RNA synthesis.

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient and high-fidelity synthesis of RNA is paramount. A critical step in this process is the removal of protecting groups from the synthesized RNA molecule, a process known as deprotection. The choice of deprotection strategy significantly impacts the yield, purity, and integrity of the final RNA product. This guide provides an objective comparison of common deprotection methods, supported by experimental data and detailed protocols, to aid in the selection of the most suitable method for your research needs.

The chemical synthesis of RNA is a stepwise process that relies on the use of protecting groups to prevent unwanted side reactions at reactive sites on the nucleobases, the 2'-hydroxyl group of the ribose sugar, and the phosphate (B84403) backbone. Following the completion of the oligonucleotide chain assembly, these protecting groups must be removed to yield the functional RNA molecule. This deprotection process is typically a two-step procedure involving the removal of base and phosphate protecting groups, followed by the removal of the 2'-hydroxyl protecting group.

Comparison of Key 2'-Hydroxyl Deprotection Strategies

The selection of the 2'-hydroxyl protecting group is a crucial determinant of the overall synthesis and deprotection strategy. The most common protecting groups include tert-butyldimethylsilyl (tBDMS), triisopropylsilyloxymethyl (TOM), and 2'-acetoxyisobutyryloxybenzyl (2'-O-ACE). Each of these necessitates a distinct deprotection approach with its own set of advantages and disadvantages.

Deprotection Method2'-OH Protecting GroupDeprotection Reagent(s)Typical ConditionsDeprotection TimeAdvantagesDisadvantages
Fluoride-Based Deprotection tBDMS (tert-butyldimethylsilyl)Tetrabutylammonium fluoride (B91410) (TBAF) in THF; or Triethylamine trihydrofluoride (TEA·3HF) in DMSO or NMPRoom temperature to 65°C2.5 - 24 hoursWell-established method.Long reaction times with TBAF; potential for RNA degradation with prolonged exposure to basic conditions; TEA·3HF is corrosive.[1][2][3]
Fluoride-Based Deprotection TOM (Triisopropylsilyloxymethyl)Ammonium (B1175870) hydroxide/methylamine (B109427) (AMA) for base/phosphate deprotection, followed by TEA·3HFAMA: 65°C; TEA·3HF: 65°CAMA: ~10 min; TEA·3HF: ~2.5 hoursFast and reliable deprotection; high coupling efficiency during synthesis; TOM group is stable to basic conditions, preventing 2'- to 3'-phosphate migration.[4][5][6]Requires a two-step deprotection process.
Acid-Based Deprotection 2'-ACE (2'-O-acetoxyisobutyryloxybenzyl)Aqueous N-methylamine (NMA) for cleavage and base deprotection, followed by acidic buffer (e.g., 100 mM acetic acid, pH 3.8)NMA: 55°C; Acidic buffer: 60°CNMA: variable; Acidic buffer: 30 minutesRapid 2'-deprotection under mild acidic conditions; high yields and purity, particularly for long RNA sequences.[7][8][9]Requires an orthogonal 5'-silyl protecting group strategy.

Experimental Workflows and Deprotection Pathways

The deprotection process for each strategy follows a specific workflow. The diagrams below, generated using Graphviz, illustrate these pathways.

Deprotection_Workflows cluster_tBDMS tBDMS Deprotection Workflow cluster_TOM TOM Deprotection Workflow cluster_ACE 2'-ACE Deprotection Workflow tBDMS_start Synthesized RNA (on solid support, 2'-O-tBDMS protected) tBDMS_base Base & Phosphate Deprotection (e.g., NH4OH/EtOH) tBDMS_start->tBDMS_base Cleavage from support tBDMS_silyl 2'-O-tBDMS Deprotection (e.g., TBAF or TEA·3HF) tBDMS_base->tBDMS_silyl tBDMS_end Deprotected RNA tBDMS_silyl->tBDMS_end TOM_start Synthesized RNA (on solid support, 2'-O-TOM protected) TOM_base Base & Phosphate Deprotection (e.g., AMA) TOM_start->TOM_base Cleavage from support TOM_silyl 2'-O-TOM Deprotection (TEA·3HF) TOM_base->TOM_silyl TOM_end Deprotected RNA TOM_silyl->TOM_end ACE_start Synthesized RNA (on solid support, 2'-O-ACE protected) ACE_base Cleavage & Base Deprotection (e.g., NMA) ACE_start->ACE_base ACE_silyl 2'-O-ACE Deprotection (Acidic Buffer, pH 3.8) ACE_base->ACE_silyl ACE_end Deprotected RNA ACE_silyl->ACE_end

Deprotection workflows for tBDMS, TOM, and 2'-ACE chemistries.

The following diagram illustrates the general chemical transformations during the two-step deprotection process common to many RNA synthesis strategies.

Deprotection_Pathway Fully_Protected_RNA Fully Protected RNA (on solid support) Step1 Step 1: Base & Phosphate Deprotection (Basic Conditions) Fully_Protected_RNA->Step1 Partially_Deprotected_RNA Partially Deprotected RNA (2'-OH still protected) Step1->Partially_Deprotected_RNA Cleavage from support Step2 Step 2: 2'-Hydroxyl Deprotection (Fluoride or Acidic Conditions) Partially_Deprotected_RNA->Step2 Final_RNA Fully Deprotected RNA Step2->Final_RNA

General two-step RNA deprotection chemical pathway.

Detailed Experimental Protocols

Note: These protocols are generalized and may require optimization based on the specific RNA sequence, length, and modifications. Always handle reagents in a fume hood and use appropriate personal protective equipment.

Protocol 1: tBDMS Deprotection using TEA·3HF

This protocol is suitable for RNA synthesized using 2'-O-tBDMS protected phosphoramidites.

Materials:

  • Synthesized RNA on solid support

  • Ammonium hydroxide/ethanol (B145695) (3:1, v/v)

  • Anhydrous Dimethyl sulfoxide (B87167) (DMSO)

  • Triethylamine (TEA)

  • Triethylamine trihydrofluoride (TEA·3HF)

  • RNase-free water

  • RNase-free microcentrifuge tubes

Procedure:

  • Base and Phosphate Deprotection:

    • Transfer the solid support containing the synthesized RNA to a 2 mL screw-cap tube.

    • Add 1 mL of ammonium hydroxide/ethanol (3:1) solution.

    • Incubate at 55°C for 4-8 hours to cleave the RNA from the support and remove the base and phosphate protecting groups.[1][10]

    • After incubation, cool the tube on ice and centrifuge briefly.

    • Carefully transfer the supernatant containing the RNA to a new RNase-free tube.

    • Lyophilize the RNA to dryness.

  • 2'-O-tBDMS Deprotection:

    • Resuspend the dried RNA pellet in 115 µL of anhydrous DMSO.[11] If necessary, heat at 65°C for a few minutes to dissolve.

    • Add 60 µL of TEA and mix gently.[11]

    • Add 75 µL of TEA·3HF and mix well.[11]

    • Incubate the reaction at 65°C for 2.5 hours.[11]

    • After incubation, quench the reaction and proceed with purification (e.g., ethanol precipitation, desalting columns, or HPLC).

Protocol 2: TOM Deprotection

This protocol is designed for RNA synthesized with 2'-O-TOM protected phosphoramidites and acetyl-protected cytidine.

Materials:

  • Synthesized RNA on solid support

  • Ammonium hydroxide/40% aqueous methylamine (AMA) (1:1, v/v)

  • Anhydrous Dimethyl sulfoxide (DMSO)

  • Triethylamine (TEA)

  • Triethylamine trihydrofluoride (TEA·3HF)

  • RNase-free water

  • RNase-free microcentrifuge tubes

Procedure:

  • Base and Phosphate Deprotection:

    • Place the solid support in a 2 mL vial.

    • Add 1.5 mL of AMA solution.

    • Incubate at 65°C for 10 minutes.[4][12]

    • Cool the vial and transfer the supernatant to a new tube.

    • Lyophilize the RNA to dryness.

  • 2'-O-TOM Deprotection:

    • Dissolve the dried RNA in 115 µL of anhydrous DMSO.[4][11]

    • Add 60 µL of TEA and mix gently.[4][11]

    • Add 75 µL of TEA·3HF and incubate at 65°C for 2.5 hours.[4][11]

    • Proceed with quenching and purification of the deprotected RNA.

Protocol 3: 2'-ACE Deprotection

This protocol is specific for RNA synthesized using the 2'-ACE chemistry.

Materials:

  • Synthesized RNA on solid support

  • 40% aqueous N-methylamine (NMA)

  • 2'-Deprotection buffer (100 mM acetic acid, pH adjusted to 3.8 with TEMED)

  • RNase-free water

  • RNase-free microcentrifuge tubes

Procedure:

  • Cleavage and Base Deprotection:

    • Cleave the oligonucleotide from the support and deprotect the bases using 40% aqueous N-methylamine at 55°C.[7] The incubation time will vary depending on the specific protocol from the reagent supplier.

    • Lyophilize the RNA to dryness.

  • 2'-ACE Deprotection:

    • Vortex and centrifuge briefly to ensure complete dissolution.

    • Lyophilize the deprotected RNA to dryness. The RNA is now ready for resuspension in a suitable buffer for your application.

Conclusion

The choice of an appropriate deprotection method is a critical decision in the successful chemical synthesis of RNA. The traditional tBDMS chemistry, while well-established, often involves longer deprotection times. The TOM and 2'-ACE chemistries offer significant improvements in terms of speed and efficiency, with the 2'-ACE method being particularly advantageous for the synthesis of long and highly modified RNA molecules.[7] By carefully considering the factors outlined in this guide, including the specific requirements of the RNA sequence and the available laboratory resources, researchers can select the optimal deprotection strategy to achieve high-quality RNA for their downstream applications.

References

N1-methylpseudouridine's Impact on Reverse Transcriptase Fidelity: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, understanding the fidelity of reverse transcriptase enzymes when encountering modified nucleotides is critical for the accurate interpretation of sequencing data and the overall success of RNA-based therapeutics. This guide provides a comparative analysis of the impact of N1-methylpseudouridine (m1Ψ), a key component of mRNA vaccines, on the fidelity of reverse transcriptase, comparing it with the naturally occurring modification pseudouridine (B1679824) (Ψ) and unmodified uridine (B1682114) (U).

Recent studies have shown that while m1Ψ is integral to reducing the immunogenicity of synthetic mRNA, it can subtly influence the accuracy of reverse transcription. Research indicates that m1Ψ only marginally promotes errors during this process.[1][2][3] In contrast, pseudouridine (Ψ) has been observed to increase the error frequency of reverse transcriptases to a greater extent.[2]

Comparative Fidelity of Reverse Transcriptases

The fidelity of reverse transcriptases is paramount in applications such as RNA sequencing and the production of cDNA libraries. The presence of modified nucleosides in an RNA template can introduce errors during the synthesis of the complementary DNA strand. The following table summarizes the quantitative data on the error rates of reverse transcriptases when encountering m1Ψ, Ψ, and unmodified uridine.

ModificationReverse TranscriptaseObserved Effect on FidelityKey Findings
N1-methylpseudouridine (m1Ψ) Moloney Murine Leukemia Virus (M-MLV)Marginally promotes errors.[1][2][3]Has a lesser effect on error frequency compared to Ψ.[2]
Pseudouridine (Ψ) Moloney Murine Leukemia Virus (M-MLV)Increased error frequency.[2]Induces a greater incidence of T → A and T → G substitutions.[2]
Unmodified Uridine (U) VariousBaseline error rate.Serves as the control for comparing the effects of modified nucleosides.

Experimental Protocols

The assessment of reverse transcriptase fidelity in the presence of modified nucleotides often involves next-generation sequencing (NGS) to quantify error rates accurately.

Reverse Transcriptase Fidelity Assay using Deep Sequencing

This protocol is adapted from studies investigating the influence of RNA modifications on reverse transcriptase accuracy.

Objective: To quantify and compare the error rates of reverse transcriptase on RNA templates containing U, Ψ, or m1Ψ.

Materials:

  • Synthetic RNA templates with known sequences containing either U, Ψ, or m1Ψ.

  • Reverse transcriptase (e.g., M-MLV).

  • Primers for reverse transcription and subsequent PCR.

  • dNTPs.

  • High-fidelity DNA polymerase for PCR amplification.

  • Next-generation sequencing platform.

Methodology:

  • RNA Template Preparation: Synthesize RNA oligonucleotides of a defined sequence, incorporating the desired nucleotide (U, Ψ, or m1Ψ) at specific positions.

  • Reverse Transcription: Anneal a specific primer to the RNA template and perform reverse transcription using the reverse transcriptase being evaluated. This reaction synthesizes a complementary DNA (cDNA) strand.

  • PCR Amplification: Amplify the resulting cDNA using a high-fidelity DNA polymerase to generate a sufficient quantity of DNA for sequencing. This step is crucial for minimizing the introduction of errors during amplification.

  • Library Preparation and Deep Sequencing: Prepare sequencing libraries from the amplified DNA and perform deep sequencing.

  • Data Analysis: Align the sequencing reads to the known reference sequence of the original RNA template. Identify and quantify the mismatches (errors) at each position. The error rate is calculated as the number of mismatches divided by the total number of bases sequenced at that position.

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for assessing reverse transcriptase fidelity.

RT_Fidelity_Assay cluster_prep Template Preparation cluster_rt Reverse Transcription cluster_amp Amplification & Sequencing cluster_analysis Data Analysis RNA_U Unmodified RNA (U) RT_reaction cDNA Synthesis (Reverse Transcriptase) RNA_U->RT_reaction RNA_Psi Ψ-modified RNA RNA_Psi->RT_reaction RNA_m1Psi m1Ψ-modified RNA RNA_m1Psi->RT_reaction PCR High-Fidelity PCR RT_reaction->PCR cDNA template Sequencing Next-Generation Sequencing PCR->Sequencing Amplified DNA Alignment Sequence Alignment Sequencing->Alignment Error_Quant Error Rate Quantification Alignment->Error_Quant

Caption: Workflow for assessing reverse transcriptase fidelity with modified RNA.

This structured approach allows for a direct comparison of the error profiles induced by different RNA modifications, providing valuable insights for researchers. The data consistently suggests that while not entirely error-free, the use of m1Ψ in synthetic mRNA therapeutics represents a favorable balance between reduced immunogenicity and the maintenance of high fidelity during reverse transcription.

References

A Researcher's Guide to Cross-Validating RNA Structure: SHAPE-MaP and Beyond

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise determination of RNA structure is paramount to understanding its function and designing effective therapeutics. While methods like X-ray crystallography, NMR spectroscopy, and cryo-electron microscopy (cryo-EM) provide high-resolution snapshots, they often face challenges with large RNAs, in-vivo conditions, and capturing the inherent dynamism of these molecules. Selective 2'-Hydroxyl Acylation analyzed by Primer Extension and Mutational Profiling (SHAPE-MaP) has emerged as a powerful high-throughput technique to probe RNA structure at single-nucleotide resolution, both in vitro and inside living cells.[1][2][3]

However, no single method tells the whole story. Cross-validation of data from orthogonal approaches is critical for building accurate and functionally relevant RNA structure models. This guide provides an objective comparison of SHAPE-MaP with other principal structure determination techniques, supported by experimental data and detailed protocols, to aid researchers in integrating these powerful tools for a more complete understanding of RNA biology.

Methodologies at a Glance: A Comparative Overview

The choice of an RNA structure determination method depends on the specific biological question, the size and complexity of the RNA, and the desired level of resolution. SHAPE-MaP offers a unique blend of high-throughput, nucleotide-resolution data that reflects RNA dynamics in solution, making it an excellent complementary technique to the static, high-resolution pictures provided by crystallography and cryo-EM.

FeatureSHAPE-MaPNMR SpectroscopyX-ray CrystallographyCryo-Electron Microscopy (Cryo-EM)
Principle Chemical probing of ribose 2'-OH flexibilityMeasurement of nuclear spin properties in a magnetic fieldX-ray diffraction from crystallized moleculesElectron microscopy of flash-frozen molecules in vitreous ice
Information Provided Secondary structure, nucleotide flexibility, RNA-protein interactions, conformational changes[1][4]3D structure in solution, dynamics, intermolecular interactionsHigh-resolution 3D atomic structure in a crystal lattice3D structure of large complexes, conformational heterogeneity
Resolution Single nucleotideAtomicAtomicNear-atomic to sub-nanometer
RNA Size Limitation No theoretical upper limit; suitable for very long RNAs[2]Typically < 100 nucleotides for high-resolution de novo structuresChallenging for large, flexible RNAs; requires successful crystallization[5]Best suited for large RNAs and RNA-protein complexes (>50 kDa)
Throughput High-throughput, transcriptome-wide possible[6]Low-throughput, time-consumingLow-throughput, crystallization is a major bottleneck[5]Moderate to high-throughput, depending on instrumentation and sample
In-vivo Analysis Yes, well-established for in-cell analysis[1][7]Challenging, limited to in-cell NMR on specific labeled moleculesNoNo, structure is determined from isolated complexes
Key Advantage Captures structure in solution and in-vivo, high-throughput, probes dynamics[3]Provides atomic-resolution structure and dynamics in solution[8]Gold standard for atomic resolution of well-ordered molecules[9]Powerful for large, heterogeneous complexes that are difficult to crystallize
Key Limitation Primarily provides secondary structure constraints; 3D modeling is inferentialLimited by RNA size and requires isotopic labelingCrystal packing can influence conformation; may not reflect solution structureResolution can be limited, especially in flexible regions[10]

Cross-Validation in Practice: Integrating SHAPE-MaP with Other Techniques

The true power of SHAPE-MaP is realized when its data is used to build, refine, and validate structural models derived from other methods.

SHAPE-MaP and NMR Spectroscopy

NMR provides detailed information about local nucleotide geometry and dynamics in solution.[8] SHAPE reactivities, which measure the flexibility of the ribose backbone, have been shown to correlate strongly with NMR-derived order parameters (S²).[11] A high SHAPE reactivity corresponds to a low S² value, indicating a highly flexible nucleotide, while a low SHAPE reactivity (as seen in canonical base pairs) corresponds to a high S² value, indicating a rigid structure.[11] This strong correlation allows for a direct, quantitative cross-validation between the two solution-based methods.

  • Application: SHAPE-MaP can rapidly generate secondary structure models for large RNAs that are then used to guide and accelerate the more time-consuming process of NMR resonance assignment and structure calculation.[8][12] For example, in the study of the Hepatitis C Virus (HCV) Internal Ribosome Entry Site (IRES), SHAPE data was used to validate and refine secondary structure models that were consistent with smaller domains solved by NMR.[13]

SHAPE-MaP and X-ray Crystallography

X-ray crystallography provides the highest resolution view of RNA structure but requires well-ordered crystals and provides a static picture.[5][9] SHAPE-MaP can bridge the gap between the crystal state and the more biologically relevant solution state.

  • Application: By performing SHAPE-MaP on an RNA both in solution and comparing it to the reactivity profile predicted from a crystal structure, researchers can identify regions that are conformationally different. For instance, SHAPE analysis has been used to compare the solution structure of the 5S rRNA with its crystal structure within the ribosome, revealing differences in dynamics, particularly in regions with high B-factors in the crystal structure.[14] This allows for the identification of crystal packing artifacts versus intrinsically flexible regions.

SHAPE-MaP and Cryo-Electron Microscopy (Cryo-EM)

Cryo-EM is revolutionizing the study of large ribonucleoprotein (RNP) complexes. However, cryo-EM maps, especially at intermediate resolutions (5-10 Å), can be challenging to interpret, and the RNA component is often less well-resolved than the protein component.[10][15]

  • Application: SHAPE-MaP provides critical secondary structure information that can be used as constraints for building and fitting RNA atomic models into cryo-EM density maps.[16] This hybrid approach is invaluable for accurately tracing the path of the RNA chain within a large complex, significantly improving the accuracy of the final RNP model.

Experimental Protocols and Workflows

Detailed SHAPE-MaP Experimental Protocol

The SHAPE-MaP protocol involves three main stages: chemical probing, mutational profiling via reverse transcription, and sequencing analysis.[2][17]

  • RNA Preparation and Folding:

    • Prepare the RNA of interest (e.g., via in vitro transcription, or within total cellular RNA for in-vivo studies).

    • Fold the RNA in a buffer that mimics the desired experimental conditions (e.g., physiological salt concentrations). For in-cell experiments, cells are cultured to the desired state.[7]

  • SHAPE Chemical Probing:

    • Prepare three separate reactions: a (+) reagent sample, a (-) reagent (DMSO only) control, and a denaturing control .[2]

    • Treat the folded RNA with a SHAPE reagent (e.g., 1M7, NAI).[6][18] The reagent acylates the 2'-hydroxyl group of flexible, unpaired nucleotides. The reaction is performed for a short duration to ensure sparse modification.[14]

    • The denaturing control is treated with the SHAPE reagent under conditions that unfold the RNA, which helps correct for any sequence-specific biases in modification.[17]

    • Quench the reaction and purify the modified RNA.

  • Mutational Profiling (MaP) Reverse Transcription:

    • Perform reverse transcription (RT) on the RNA from all three samples.

    • The RT is conducted in the presence of Mn²⁺, which causes the reverse transcriptase to misincorporate a nucleotide at the site of a SHAPE adduct.[18] This "read-through" mechanism encodes the modification site as a mutation in the resulting cDNA.[17]

    • Use either gene-specific primers for targeted analysis or random primers for transcriptome-wide studies.[7]

  • Library Preparation and Sequencing:

    • Generate sequencing libraries from the cDNA. The specific workflow can be adapted for different applications (e.g., amplicon sequencing, small RNA sequencing).[2]

    • Sequence the libraries using a massively parallel sequencing platform, ensuring high base-call accuracy.[4]

  • Data Analysis:

    • Use software like ShapeMapper 2 to align sequencing reads to the reference sequence and calculate mutation rates for each nucleotide.[19]

    • The software subtracts the background mutation rates from the (-) reagent control and normalizes the data using the denaturing control to generate a final SHAPE reactivity profile.

    • These reactivity values are then used as pseudo-energy constraints in RNA folding algorithms (e.g., RNAstructure) to generate an experimentally-informed secondary structure model.[20]

Overview of Alternative Methodologies
  • NMR Spectroscopy Protocol: Involves isotopic labeling of the RNA (¹³C, ¹⁵N), followed by the acquisition of a suite of multi-dimensional NMR experiments to assign chemical shifts. Structural restraints (distances from NOEs, dihedral angles from J-couplings) are then used in computational software to calculate an ensemble of structures consistent with the data.[8]

  • X-ray Crystallography Protocol: Requires producing milligram quantities of pure, homogenous RNA.[9] An extensive screening process is undertaken to find conditions that yield diffraction-quality crystals. Crystals are exposed to a high-intensity X-ray beam, and the resulting diffraction pattern is used to calculate an electron density map, into which an atomic model of the RNA is built and refined.[5]

  • Cryo-EM Protocol: A purified sample of the RNA or RNP complex is applied to an EM grid and rapidly plunge-frozen in liquid ethane (B1197151) to create a thin layer of vitreous ice. The grid is imaged in a transmission electron microscope, and tens of thousands to millions of individual particle images are computationally aligned and averaged to generate a 3D reconstruction of the molecule.[10]

Visualizing Workflows and Relationships

Diagrams generated using Graphviz provide a clear visual representation of the experimental and logical flows in RNA structure determination.

SHAPE_MaP_Workflow cluster_prep 1. RNA Preparation & Probing cluster_rt 2. Mutational Profiling cluster_seq 3. Sequencing & Analysis cluster_model 4. Structure Modeling rna Folded RNA Sample plus_reagent (+) SHAPE Reagent rna->plus_reagent minus_reagent (-) DMSO Control rna->minus_reagent denatured Denatured Control rna->denatured rt Reverse Transcription (with Mn²⁺) plus_reagent->rt minus_reagent->rt denatured->rt cdna Mutated cDNA Pool rt->cdna seq NGS Library Prep & Sequencing cdna->seq analysis ShapeMapper Analysis (Alignment & Mutation Counting) seq->analysis profile SHAPE Reactivity Profile analysis->profile model RNAstructure (Pseudo-energy Constraint) profile->model final_model Final Secondary Structure Model model->final_model

Caption: The SHAPE-MaP experimental workflow from RNA probing to final structure model.

Cross_Validation_Logic final_model Accurate, Functionally Relevant RNA Structure Model shape SHAPE-MaP shape_info Secondary Structure Nucleotide Flexibility In-vivo Context shape->shape_info nmr NMR Spectroscopy nmr_info 3D Solution Structure Local Dynamics Distance Restraints nmr->nmr_info xray X-ray Crystallography xray_info High-Resolution Atomic Coordinates (Crystal State) xray->xray_info cryoem Cryo-EM cryoem_info Large Complex Architecture Global Conformation (Vitreous State) cryoem->cryoem_info shape_info->final_model informs & validates nmr_info->final_model informs & validates xray_info->final_model informs & validates cryoem_info->final_model informs & validates

Caption: Logical flow for integrating multiple methods to achieve a validated RNA structure.

RNA_Function_Pathway cluster_structure RNA Structure Formation cluster_function Biological Consequence rna_seq RNA Sequence unstructured Unstructured / Alternative Fold rna_seq->unstructured folding structured Functional Structure (Validated by SHAPE-MaP) unstructured->structured conformational change no_function No/Altered Function unstructured->no_function function Biological Function (e.g., Catalysis, Gene Regulation) structured->function ligand Cellular Factor (Protein, Small Molecule) ligand->structured induces/stabilizes

References

efficacy comparison of mRNA vaccines using m1Ψ versus unmodified uridine.

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of nucleotide modification in mRNA vaccine design is a critical determinant of efficacy. This guide provides an objective comparison of mRNA vaccines incorporating N1-methylpseudouridine (m1Ψ) versus those with unmodified uridine (B1682114), supported by experimental data, detailed protocols, and visualizations of key biological pathways and workflows.

The strategic replacement of uridine with m1Ψ in synthetic mRNA has been a pivotal innovation in the development of highly effective mRNA vaccines. This modification significantly enhances protein expression while dampening the innate immune response, a combination that has proven crucial for the success of several authorized COVID-19 vaccines.[1][2] In contrast, mRNA with unmodified uridine can also elicit robust immune responses, and in certain therapeutic contexts, such as cancer immunotherapy, its inherent immunogenicity may be advantageous.[3][4] This guide dissects the experimental evidence comparing these two platforms to inform rational vaccine design.

Data Presentation: A Quantitative Comparison

The following tables summarize the key quantitative differences in performance between m1Ψ-modified and unmodified uridine mRNA vaccines based on published experimental data.

Parameterm1Ψ-modified mRNAUnmodified Uridine mRNAFold Difference (m1Ψ vs. Unmodified)Reference
Protein Expression (Luciferase in vivo, mice) HighLowUp to 13-fold higher[1]
Protein Expression (EGFP in vitro, FLS cells) HighLowQualitatively higher[5]
Antibody Titer (Anti-Andes virus Glycoprotein IgG, hamsters) LowerHigher~0.5-fold[6]
Neutralizing Antibody Titer (Anti-Andes virus, hamsters) SimilarSimilarNo significant difference[6]

Table 1: Comparison of In Vitro and In Vivo Protein Expression and Antibody Response. This table highlights the significant enhancement in protein expression conferred by m1Ψ modification. Interestingly, for the Andes virus vaccine candidate, while binding antibody titers were higher with unmodified uridine mRNA, the functionally crucial neutralizing antibody titers were comparable between the two platforms.

Parameterm1Ψ-modified mRNAUnmodified Uridine mRNAKey FindingsReference
IFN-α (in vivo, mice) LowHighUnmodified mRNA induces a strong type I interferon response.[3]
TNF-α (in vitro, human FLS) LowHighm1Ψ modification suppresses pro-inflammatory cytokine production.[5]
IL-6 (in vitro, human FLS) LowHighm1Ψ modification suppresses pro-inflammatory cytokine production.[5]
CXCL10 (in vitro, human FLS) LowHighm1Ψ modification suppresses pro-inflammatory cytokine production.[5]
Antigen-Specific CD8+ T-cells (IFN-γ/IL-2/TNF-α producing) Lower polyfunctionalityHigher polyfunctionalityUnmodified mRNA induced more polyfunctional T-cells in a melanoma model.[3]

Table 2: Comparison of Innate and Cellular Immune Responses. This table illustrates the dampened innate immune response and differential T-cell activation profiles associated with m1Ψ-modified mRNA compared to its unmodified counterpart.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.

In Vitro Transcription of m1Ψ-modified and Unmodified mRNA

This protocol outlines the synthesis of mRNA from a linearized DNA template using T7 RNA polymerase.

Materials:

  • Linearized plasmid DNA template containing the gene of interest downstream of a T7 promoter.

  • Nuclease-free water.

  • Transcription buffer (10x).

  • Ribonucleotide triphosphates (NTPs): ATP, GTP, CTP, and either UTP (for unmodified mRNA) or m1Ψ-TP (for modified mRNA).

  • T7 RNA polymerase.

  • RNase inhibitor.

  • DNase I.

  • LiCl precipitation solution.

Procedure:

  • Assemble the transcription reaction at room temperature in the following order:

    • Nuclease-free water to the final volume.

    • 10x Transcription buffer.

    • NTP mix (with either UTP or m1Ψ-TP).

    • Linearized DNA template.

    • T7 RNA polymerase.

    • RNase inhibitor.

  • Incubate the reaction at 37°C for 2-4 hours.

  • To remove the DNA template, add DNase I to the reaction mixture and incubate at 37°C for 15-30 minutes.

  • Purify the mRNA by lithium chloride (LiCl) precipitation. Add the LiCl solution, incubate at -20°C for at least 30 minutes, and then centrifuge to pellet the RNA.

  • Wash the RNA pellet with 70% ethanol (B145695) and resuspend in nuclease-free water.

  • Assess the quality and concentration of the synthesized mRNA using a spectrophotometer and gel electrophoresis.[]

Lipid Nanoparticle (LNP) Formulation of mRNA

This protocol describes the formulation of mRNA into lipid nanoparticles using a microfluidic mixing method.[8]

Materials:

  • Synthesized mRNA (m1Ψ-modified or unmodified).

  • Ethanol.

  • Lipid mixture in ethanol (e.g., ionizable lipid, DSPC, cholesterol, and PEG-lipid).

  • Aqueous buffer (e.g., citrate (B86180) buffer, pH 4.0).

  • Microfluidic mixing device.

  • Dialysis cassettes.

  • Phosphate-buffered saline (PBS).

Procedure:

  • Dissolve the lipid mixture in ethanol to prepare the organic phase.

  • Dilute the mRNA in the aqueous buffer to prepare the aqueous phase.

  • Set up the microfluidic mixing device with two syringe pumps, one for the organic phase and one for the aqueous phase.

  • Pump the two phases through the microfluidic chip at a defined flow rate ratio (e.g., 3:1 aqueous to organic). The rapid mixing of the two phases leads to the self-assembly of LNPs encapsulating the mRNA.

  • Collect the resulting LNP suspension.

  • Dialyze the LNP suspension against PBS using a dialysis cassette to remove ethanol and unencapsulated mRNA.

  • Characterize the formulated LNPs for size, polydispersity index (PDI), and encapsulation efficiency.[9]

Enzyme-Linked Immunosorbent Assay (ELISA) for Antibody Titer Determination

This protocol details the quantification of antigen-specific IgG antibodies in serum from vaccinated animals.[10][11]

Materials:

  • 96-well ELISA plates.

  • Recombinant target antigen (e.g., SARS-CoV-2 Spike protein).

  • Coating buffer (e.g., carbonate-bicarbonate buffer).

  • Blocking buffer (e.g., PBS with 5% non-fat milk).

  • Wash buffer (e.g., PBS with 0.05% Tween-20).

  • Serum samples from vaccinated and control animals.

  • HRP-conjugated secondary antibody (e.g., anti-mouse IgG-HRP).

  • TMB substrate.

  • Stop solution (e.g., 2N H2SO4).

  • Microplate reader.

Procedure:

  • Coat the wells of a 96-well plate with the recombinant antigen diluted in coating buffer. Incubate overnight at 4°C.

  • Wash the plate with wash buffer.

  • Block the wells with blocking buffer for 1-2 hours at room temperature.

  • Wash the plate.

  • Add serially diluted serum samples to the wells and incubate for 1-2 hours at room temperature.

  • Wash the plate.

  • Add the HRP-conjugated secondary antibody and incubate for 1 hour at room temperature.

  • Wash the plate.

  • Add TMB substrate and incubate in the dark until a color develops.

  • Stop the reaction by adding the stop solution.

  • Read the absorbance at 450 nm using a microplate reader. The antibody titer is determined as the reciprocal of the highest dilution giving a signal above a defined cutoff.

Enzyme-Linked Immunospot (ELISpot) Assay for T-cell Response

This protocol describes the measurement of antigen-specific, cytokine-secreting T-cells (e.g., IFN-γ) from splenocytes of vaccinated animals.[12][13]

Materials:

  • 96-well PVDF-membrane ELISpot plates.

  • Anti-cytokine capture antibody (e.g., anti-mouse IFN-γ).

  • Splenocytes isolated from vaccinated and control animals.

  • Antigenic peptide pool or recombinant protein.

  • Cell culture medium.

  • Biotinylated anti-cytokine detection antibody.

  • Streptavidin-HRP.

  • BCIP/NBT substrate.

  • ELISpot plate reader.

Procedure:

  • Pre-wet the ELISpot plate with 35% ethanol, then wash with sterile PBS.

  • Coat the wells with the capture antibody and incubate overnight at 4°C.

  • Wash the plate and block with cell culture medium containing 10% FBS for at least 1 hour.

  • Prepare a single-cell suspension of splenocytes.

  • Add the splenocytes to the wells, along with the antigenic peptide pool or protein. Include positive (e.g., mitogen) and negative (medium only) controls.

  • Incubate the plate at 37°C in a 5% CO2 incubator for 18-24 hours.

  • Wash the plate to remove the cells.

  • Add the biotinylated detection antibody and incubate for 2 hours at room temperature.

  • Wash the plate and add streptavidin-HRP. Incubate for 1 hour.

  • Wash the plate and add the BCIP/NBT substrate.

  • Stop the reaction by washing with water once the spots have developed.

  • Allow the plate to dry completely and count the spots using an ELISpot reader.

Mandatory Visualizations

The following diagrams, created using Graphviz, illustrate key signaling pathways and experimental workflows.

Caption: Innate immune sensing of unmodified versus m1Ψ-modified mRNA.

Experimental_Workflow cluster_synthesis mRNA Synthesis & Formulation cluster_in_vivo In Vivo Evaluation cluster_analysis Immunological Analysis dna_template Linearized DNA Template ivt In Vitro Transcription (UTP or m1Ψ-TP) dna_template->ivt mrna_purification mRNA Purification ivt->mrna_purification lnp_formulation LNP Formulation mrna_purification->lnp_formulation immunization Animal Immunization (e.g., mice) lnp_formulation->immunization serum_collection Serum Collection immunization->serum_collection splenocyte_isolation Splenocyte Isolation immunization->splenocyte_isolation elisa ELISA (Antibody Titers) serum_collection->elisa cytokine_assay Cytokine Profiling serum_collection->cytokine_assay elispot ELISpot (T-cell Response) splenocyte_isolation->elispot

Caption: General experimental workflow for mRNA vaccine efficacy testing.

Efficacy_Comparison_Logic cluster_mrna_type mRNA Type cluster_properties Biochemical Properties cluster_outcomes Immunological Outcomes unmodified Unmodified Uridine innate_immunity Innate Immune Activation unmodified->innate_immunity High translation_efficiency Translation Efficiency unmodified->translation_efficiency Lower m1psi m1Ψ-modified m1psi->innate_immunity Low m1psi->translation_efficiency Higher adaptive_immunity Adaptive Immunity (Antibodies, T-cells) innate_immunity->adaptive_immunity Influences protein_expression Antigen Expression translation_efficiency->protein_expression protein_expression->adaptive_immunity

Caption: Logical relationship between mRNA type and immunological outcome.

References

Safety Operating Guide

Safe Disposal of 2',3'-Dibenzoyl-1-methylpseudouridine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Researchers and drug development professionals handling 2',3'-Dibenzoyl-1-methylpseudouridine must adhere to strict safety and disposal protocols to ensure a safe laboratory environment and compliance with regulations. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, based on available safety data for similar chemical compounds.

Hazard Profile and Safety Precautions

This compound is classified as a chemical that can cause skin, eye, and respiratory irritation.[1] All handling of this compound should be performed in a well-ventilated area, preferably a chemical fume hood, and appropriate personal protective equipment (PPE) must be worn.

Recommended Personal Protective Equipment:

  • Gloves: Chemical-resistant gloves (e.g., nitrile).

  • Eye Protection: Safety glasses with side shields or goggles.[1][2]

  • Body Protection: A lab coat or other protective clothing.

Disposal Procedures for this compound

Proper disposal of this compound is crucial to prevent environmental contamination and ensure workplace safety. The primary method of disposal is as a chemical waste, managed by a licensed professional waste disposal service.

Step-by-Step Disposal Protocol:

  • Waste Collection:

    • Collect all waste material, including unused product and contaminated consumables (e.g., pipette tips, tubes, gloves), in a designated, clearly labeled, and sealed container.

    • The container should be made of a material compatible with the chemical.

    • Label the container with the full chemical name: "this compound Waste".

  • Storage:

    • Store the sealed waste container in a designated, well-ventilated, and secure area, away from incompatible materials.

    • Follow all institutional guidelines for hazardous waste storage.

  • Professional Disposal:

    • Arrange for the collection and disposal of the chemical waste through your institution's environmental health and safety (EHS) office or a contracted licensed waste disposal company.

    • Do not dispose of this chemical down the drain or in regular trash.[1]

Quantitative Data

No specific quantitative data for disposal, such as concentration limits for drain disposal or specific neutralization parameters, are available in the reviewed safety data sheets. Disposal should be handled as a concentrated chemical waste.

ParameterValue
Concentration Limits for Disposal No data available. Treat as pure chemical waste.
Neutralization Agents No specific agents recommended.

Experimental Protocol: Handling a Small Spill

In the event of a small spill, follow these procedures to safely clean and decontaminate the area.

Materials:

  • Personal Protective Equipment (PPE) as listed above.

  • Absorbent material (e.g., vermiculite, sand, or chemical absorbent pads).

  • Two sealable plastic bags for waste.

  • 70% ethanol (B145695) or another suitable laboratory disinfectant.

  • Paper towels.

Procedure:

  • Evacuate and Ventilate: If not already working in a fume hood, ensure the area is well-ventilated. If the spill is large, evacuate the immediate area.

  • Don PPE: Put on gloves, safety goggles, and a lab coat.

  • Contain the Spill: Cover the spill with an absorbent material to prevent it from spreading.

  • Collect the Waste: Carefully scoop the absorbent material and place it into a sealable plastic bag.

  • Decontaminate the Area: Wipe the spill area with a paper towel soaked in 70% ethanol. Place the used paper towels in a second sealable plastic bag.

  • Dispose of Waste: Label both bags as "this compound Waste" and dispose of them according to the chemical waste procedures outlined above.

  • Wash Hands: Thoroughly wash your hands with soap and water after the cleanup is complete.

Disposal Workflow

The following diagram illustrates the logical flow for the proper disposal of this compound.

Disposal Workflow for this compound A Start: Generation of Waste B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Collect Waste in a Designated, Labeled Container B->C D Is the container full? C->D D->C No E Seal the Container D->E Yes F Store in a Secure Hazardous Waste Area E->F G Contact Environmental Health & Safety (EHS) for Pickup F->G H Professional Disposal by Licensed Contractor G->H I End: Disposal Complete H->I

Caption: Disposal workflow for this compound waste.

References

Personal protective equipment for handling 2',3'-Dibenzoyl-1-methylpseudouridine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe handling of specialized chemical compounds is paramount. This guide provides essential safety protocols, personal protective equipment (PPE) recommendations, and disposal plans for 2',3'-Dibenzoyl-1-methylpseudouridine, a nucleoside analog used in various research applications. Adherence to these guidelines is critical for minimizing risks and ensuring a safe laboratory environment.

Personal Protective Equipment (PPE)

When handling this compound, a comprehensive PPE strategy is necessary to protect against potential hazards such as skin and eye irritation, and respiratory tract irritation. The following table summarizes the required PPE.

PPE CategoryItemSpecifications and Use
Eye and Face Protection Safety Goggles with Side-ShieldsRequired to protect against splashes and dust. A face shield should be worn in addition to goggles when there is a significant splash hazard.[1][2]
Hand Protection Chemical-Resistant GlovesImpervious gloves are essential. It is crucial to consult the glove manufacturer's compatibility chart to ensure the selected material offers adequate protection against the specific chemical.[1][2]
Body Protection Laboratory CoatA lab coat, preferably with long sleeves and a back closure, should be worn to protect the skin and personal clothing from contamination.[1][3] For tasks with a higher risk of spillage, impervious clothing is recommended.[2]
Respiratory Protection Suitable RespiratorUse in a well-ventilated area is crucial.[2] If dust or aerosols are likely to be generated, a suitable respirator should be worn.[2]
General Laboratory Attire Long Pants and Closed-Toe ShoesThis is a minimum requirement for working in a laboratory where hazardous chemicals are present to protect the legs and feet from spills.[1][3]

Operational Plan and Handling

A systematic approach to handling this compound is crucial to minimize exposure and prevent contamination.

Engineering Controls:

  • Ventilation: Always handle the compound in a well-ventilated area.[2] For procedures that may generate dust or aerosols, a chemical fume hood is recommended.

  • Safety Stations: Ensure that a safety shower and an eye wash station are readily accessible in the work area.[2]

Safe Handling Practices:

  • Avoid direct contact with the skin, eyes, and clothing.[2]

  • Avoid inhalation of dust or aerosols.[2]

  • Do not eat, drink, or smoke in the laboratory area where the compound is being handled.[2]

  • Wash hands thoroughly after handling the compound.[2]

  • Keep the container tightly closed when not in use.

Disposal Plan

Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.

  • Waste Characterization: Unused or waste this compound should be treated as hazardous chemical waste.

  • Containerization: Collect waste material in a clearly labeled, sealed container.

  • Disposal Method: Dispose of the chemical waste through a licensed professional waste disposal service.[4] Do not allow the product to enter drains, water courses, or the soil.[2]

  • Contaminated Materials: Any materials that have come into contact with the compound, such as gloves, absorbent pads, and disposable labware, should also be disposed of as hazardous waste.

Experimental Workflow for Safe Handling

The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal A Conduct Hazard Assessment B Don Appropriate PPE A->B C Work in Ventilated Area B->C D Handle Compound C->D E Decontaminate Work Area D->E F Dispose of Waste E->F G Doff PPE F->G H Wash Hands Thoroughly G->H

Safe Handling Workflow for this compound

References

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Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.